Product packaging for 2-(2-methyl-1H-imidazol-1-yl)ethanamine(Cat. No.:CAS No. 113741-01-8)

2-(2-methyl-1H-imidazol-1-yl)ethanamine

Cat. No.: B038338
CAS No.: 113741-01-8
M. Wt: 125.17 g/mol
InChI Key: QKVROWZQJVDFSO-UHFFFAOYSA-N
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Description

2-(2-methyl-1H-imidazol-1-yl)ethanamine is a versatile heterocyclic amine derivative of significant interest in medicinal chemistry and biochemical research. This compound features a 2-methylimidazole ring linked to an ethylamine side chain, a structural motif commonly found in ligands for various biologically relevant receptors and enzymes. Its primary research value lies in its role as a key synthetic intermediate and building block for the development of more complex molecules, particularly those targeting histamine receptors and other G-protein-coupled receptors (GPCRs). The imidazole nitrogen atoms can act as hydrogen bond acceptors and donors, while the primary amine group provides a handle for further functionalization via amide bond formation or reductive amination.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H11N3 B038338 2-(2-methyl-1H-imidazol-1-yl)ethanamine CAS No. 113741-01-8

Properties

IUPAC Name

2-(2-methylimidazol-1-yl)ethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11N3/c1-6-8-3-5-9(6)4-2-7/h3,5H,2,4,7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QKVROWZQJVDFSO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=CN1CCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60390136
Record name 2-(2-Methyl-1H-imidazol-1-yl)ethan-1-amine
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

125.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

113741-01-8
Record name 2-(2-Methyl-1H-imidazol-1-yl)ethan-1-amine
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Record name 2-(2-methyl-1H-imidazol-1-yl)ethan-1-amine
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Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 2-(2-Methyl-1H-imidazol-1-yl)ethanamine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 2-(2-methyl-1H-imidazol-1-yl)ethanamine, a valuable building block in pharmaceutical and medicinal chemistry. This document details a primary synthetic methodology, including a step-by-step experimental protocol, and presents relevant chemical and physical property data.

Introduction

This compound, with the CAS number 113741-01-8, is a substituted imidazole derivative.[1] The presence of the 2-methylimidazole core and the primary amine functionality makes it a versatile intermediate for the synthesis of a wide range of biologically active molecules. The N-alkylation of imidazoles is a common strategy in the development of new therapeutic agents.[2][3]

Synthetic Pathway

The most direct and commonly employed method for the synthesis of this compound is the N-alkylation of 2-methylimidazole with a suitable 2-aminoethyl synthon. A well-established approach utilizes 2-chloroethylamine hydrochloride in the presence of a base.

dot

Caption: General reaction scheme for the N-alkylation of 2-methylimidazole.

Experimental Protocol

The following protocol is adapted from a similar synthesis of 2-(1H-imidazol-1-yl)ethanamine and is expected to provide the target compound in good yield.

Materials:

  • 2-Methylimidazole

  • 2-Chloroethylamine hydrochloride[4]

  • Sodium hydroxide (NaOH)

  • Tetrabutylammonium hydrogensulfate (TBAHS)

  • Acetonitrile (CH₃CN)

  • Silica gel for flash chromatography

  • Solvents for chromatography (e.g., acetonitrile, ammonium hydroxide solution)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 2-methylimidazole, 2-chloroethylamine monohydrochloride, tetrabutylammonium hydrogensulfate, and sodium hydroxide in acetonitrile.

  • Reaction: Heat the reaction mixture to reflux and maintain for approximately 21 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Workup: After the reaction is complete, cool the mixture to room temperature and filter to remove any inorganic salts.

  • Concentration: Concentrate the filtrate under reduced pressure to obtain the crude product as an oil.

  • Purification: Purify the crude product by flash chromatography on silica gel. A gradient elution system, for example, starting with acetonitrile and gradually increasing the polarity with an acetonitrile/ammonium hydroxide mixture (e.g., 9:1), can be employed to isolate the pure this compound.

Quantitative Data

While a specific yield for the synthesis of this compound via this exact protocol is not available in the searched literature, the analogous synthesis of 2-(1H-imidazol-1-yl)ethanamine afforded a yield of 34%. It is reasonable to expect a comparable yield for the 2-methyl derivative.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
Molecular Formula C₆H₁₁N₃[1]
Molecular Weight 125.17 g/mol [1]
CAS Number 113741-01-8[1]

Characterization Data

The identity and purity of the synthesized this compound can be confirmed by spectroscopic methods.

¹H NMR Data of this compound Dihydrochloride:

Further characterization would typically include ¹³C NMR and mass spectrometry to confirm the molecular structure and mass.

Alternative Synthetic Considerations

While the N-alkylation with 2-chloroethylamine is a primary route, other synthetic strategies could be considered:

  • Reaction with Aziridine: The direct reaction of 2-methylimidazole with aziridine could potentially yield the desired product. This reaction may require acidic or Lewis acid catalysis to activate the aziridine ring.

  • N-Alkylation with N-Protected 2-Aminoethyl Halides: To avoid potential side reactions with the free amine, an N-protected 2-aminoethyl halide (e.g., N-Boc-2-chloroethylamine) could be used for the alkylation, followed by a deprotection step.

dot

Caption: Alternative synthetic strategies for this compound.

Conclusion

This technical guide outlines a reliable and straightforward method for the synthesis of this compound. The detailed protocol, based on established N-alkylation chemistry, provides a solid foundation for researchers in the fields of medicinal chemistry and drug development to access this important synthetic intermediate. Further optimization of reaction conditions and purification techniques may lead to improved yields and purity. The characterization data provided serves as a benchmark for confirming the identity of the synthesized compound.

References

Technical Guide: 2-(2-methyl-1H-imidazol-1-yl)ethanamine

Author: BenchChem Technical Support Team. Date: November 2025

CAS Number: 113741-01-8

This technical guide provides an in-depth overview of 2-(2-methyl-1H-imidazol-1-yl)ethanamine, a heterocyclic amine of interest to researchers in medicinal chemistry and drug development. This document collates available physicochemical data, safety information, and a representative experimental protocol for its synthesis.

Chemical and Physical Properties

This compound, with the molecular formula C₆H₁₁N₃, is a derivative of imidazole.[1] Its key computed physicochemical properties are summarized in the table below, providing essential information for experimental design and handling.

PropertyValueSource
Molecular Weight 125.17 g/mol PubChem[1]
Molecular Formula C₆H₁₁N₃PubChem[1]
IUPAC Name 2-(2-methylimidazol-1-yl)ethanaminePubChem[1]
CAS Number 113741-01-8PubChem[1]
XLogP3 -0.6PubChem[1]
Monoisotopic Mass 125.095297364 DaPubChem[1]
Topological Polar Surface Area 43.8 ŲPubChem[1]
Heavy Atom Count 9PubChem[1]
EC Number 818-312-8PubChem[1]

Safety and Hazard Information

According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound is classified as corrosive.[1] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this substance. Work should be conducted in a well-ventilated fume hood.

Hazard ClassGHS CodeSignal WordHazard Statement
Skin Corrosion/IrritationH314DangerCauses severe skin burns and eye damage[1]

Experimental Protocols

Objective: To synthesize this compound via N-alkylation of 2-methylimidazole.

Materials:

  • 2-methylimidazole

  • 2-chloroethylamine hydrochloride

  • Sodium hydroxide (NaOH)

  • Acetonitrile (CH₃CN)

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., acetonitrile, ammonium hydroxide)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 2-methylimidazole, 2-chloroethylamine hydrochloride, and a phase-transfer catalyst such as tetrabutylammonium hydrogensulfate in acetonitrile.

  • Base Addition: Add a concentrated aqueous solution of sodium hydroxide to the mixture. The amount of base should be sufficient to neutralize the hydrochloride salt and deprotonate the imidazole.

  • Reaction: Heat the reaction mixture to reflux and maintain for several hours (e.g., 21 hours, as in the analogue's synthesis). Monitor the reaction progress using an appropriate technique like Thin Layer Chromatography (TLC).

  • Work-up: After the reaction is complete, cool the mixture to room temperature and filter to remove any inorganic salts.

  • Concentration: Concentrate the filtrate under reduced pressure to obtain the crude product as an oil.

  • Purification: Purify the crude product using flash column chromatography on silica gel. A gradient elution system, such as acetonitrile with an increasing proportion of ammonium hydroxide, can be employed to isolate the desired product.

  • Characterization: Confirm the identity and purity of the final product using analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

Logical Workflow Visualization

The following diagram illustrates the proposed synthetic workflow for this compound.

Synthesis_Workflow Reactants Starting Materials: - 2-Methylimidazole - 2-Chloroethylamine HCl - NaOH Reaction N-Alkylation Reaction (Acetonitrile, Reflux) Reactants->Reaction 1. Combine & Heat Workup Aqueous Work-up & Filtration Reaction->Workup 2. Cool & Filter Concentration Solvent Removal (Rotary Evaporation) Workup->Concentration 3. Concentrate Purification Purification (Flash Chromatography) Concentration->Purification 4. Purify Crude Product Final Product: This compound Purification->Product 5. Isolate Pure

Caption: Synthetic workflow for this compound.

This guide serves as a foundational resource for professionals engaged in research and development involving imidazole-based compounds. The provided data and protocols are intended to facilitate further investigation into the properties and potential applications of this compound.

References

An In-depth Technical Guide to 2-(2-methyl-1H-imidazol-1-yl)ethanamine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical compound 2-(2-methyl-1H-imidazol-1-yl)ethanamine, including its structure, properties, and a detailed, adaptable protocol for its synthesis and characterization. Due to the limited publicly available experimental data on the free base, this guide also focuses on its more stable dihydrochloride salt. This document is intended to serve as a valuable resource for researchers in medicinal chemistry, pharmacology, and materials science who are interested in utilizing this imidazole derivative in their work.

Chemical Structure and Identifiers

This compound is a heterocyclic compound featuring a 2-methylimidazole ring N-alklyated with an ethanamine group. The structural formula and key identifiers for both the free base and its dihydrochloride salt are presented below.

Table 1: Chemical Identifiers

IdentifierThis compoundThis compound dihydrochloride
CAS Number 113741-01-8[1]858513-10-7
PubChem CID 3157480[1]-
Molecular Formula C₆H₁₁N₃[1]C₆H₁₃Cl₂N₃
IUPAC Name This compound[1]2-(2-methyl-1H-imidazol-1-yl)ethanaminium chloride
Canonical SMILES CC1=NC=CN1CCN[1]CC1=NC=CN1CCN.Cl.Cl
InChI InChI=1S/C6H11N3/c1-6-8-3-5-9(6)4-2-7/h3,5H,2,4,7H2,1H3[1]InChI=1S/C6H11N3.2ClH/c1-6-8-3-5-9(6)4-2-7;;/h3,5H,2,4,7H2,1H3;2*1H
InChIKey QKVROWZQJVDFSO-UHFFFAOYSA-N[1]HONFWFKQFLFWPA-UHFFFAOYSA-N

Physicochemical Properties

Table 2: Physicochemical Data

PropertyThis compound (Free Base)This compound dihydrochloride
Molecular Weight 125.17 g/mol [1]198.09 g/mol
Physical Form -Solid
XLogP3 -0.6[1]-
Topological Polar Surface Area 43.8 Ų[1]-
Hydrogen Bond Donor Count 1[1]2
Hydrogen Bond Acceptor Count 2[1]3
Rotatable Bond Count 3[1]3

Experimental Protocols

Synthesis of this compound

While a specific protocol for the title compound is not published, a reliable synthesis can be adapted from the established procedure for the analogous 2-(1H-imidazol-1-yl)ethanamine.[2] This method involves the N-alkylation of 2-methylimidazole with a protected aminoethyl group.

Reaction Scheme:

G reagents 2-Methylimidazole + 2-Chloroethylamine hydrochloride conditions NaOH, Acetonitrile Reflux reagents->conditions product This compound conditions->product

Figure 1: Synthesis of this compound.

Materials:

  • 2-Methylimidazole

  • 2-Chloroethylamine hydrochloride

  • Sodium hydroxide (NaOH)

  • Acetonitrile (CH₃CN)

  • Tetrabutylammonium hydrogensulfate (optional, as a phase-transfer catalyst)[2]

  • Silica gel for column chromatography

  • Eluent: Acetonitrile/Ammonium hydroxide solution

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, combine 2-methylimidazole, 2-chloroethylamine hydrochloride, and acetonitrile.[2]

  • Add sodium hydroxide pellets or a concentrated aqueous solution to the mixture. The amount of base should be sufficient to neutralize the hydrochloride salt and deprotonate the imidazole.[2] A phase-transfer catalyst like tetrabutylammonium hydrogensulfate can be added to facilitate the reaction.[2]

  • Heat the reaction mixture to reflux and maintain for several hours (e.g., 21 hours as in the analogous synthesis).[2] Monitor the reaction progress by thin-layer chromatography (TLC).

  • After completion, cool the mixture to room temperature and filter to remove any inorganic salts.[2]

  • Concentrate the filtrate under reduced pressure to obtain the crude product.[2]

  • Purify the crude product by flash column chromatography on silica gel, using a gradient elution system such as acetonitrile to a mixture of acetonitrile and ammonium hydroxide (e.g., 9:1 v/v) to isolate the pure this compound.[2]

Preparation of the Dihydrochloride Salt

For enhanced stability and handling, the free base can be converted to its dihydrochloride salt.

Procedure:

  • Dissolve the purified this compound in a suitable solvent such as isopropanol or ethanol.

  • Slowly add a solution of hydrochloric acid in the same solvent (or a solution of HCl in isopropanol) while stirring.

  • Continue stirring for a period to allow for complete precipitation of the dihydrochloride salt.

  • Collect the solid product by filtration, wash with a small amount of cold solvent, and dry under vacuum.

Compound Characterization Workflow

A standard workflow for the characterization of the synthesized compound is outlined below.

G A Synthesis and Purification B Structural Confirmation A->B C Purity Assessment A->C D Physicochemical Analysis A->D E NMR Spectroscopy (1H, 13C) B->E F Mass Spectrometry (MS) B->F G Infrared Spectroscopy (IR) B->G H HPLC / UPLC C->H I Melting Point D->I J Solubility Studies D->J

Figure 2: Workflow for compound characterization.

Spectroscopic and Analytical Data

While the raw spectra are not publicly available, the following analytical techniques are reported to have been used for the characterization of this compound dihydrochloride.[3]

Table 3: Analytical Data for the Dihydrochloride Salt

TechniquePurposeExpected Observations
¹H NMR Structural elucidation and confirmation of proton environments.Signals corresponding to the methyl group, the two methylene groups of the ethyl chain, and the two protons on the imidazole ring.
¹³C NMR Confirmation of the carbon skeleton.Resonances for the methyl carbon, the two methylene carbons, and the three carbons of the imidazole ring.
Mass Spec. (MS) Determination of the molecular weight of the free base.A molecular ion peak corresponding to the mass of the free base (C₆H₁₁N₃).
IR Spectroscopy Identification of functional groups.Characteristic absorption bands for N-H stretching (amine and imidazolium), C-H stretching, and C=N and C-N stretching of the imidazole ring.

Biological Activity and Potential Applications

Currently, there is a lack of specific biological activity data for this compound in the scientific literature. However, the imidazole moiety is a well-known pharmacophore present in numerous biologically active compounds. For instance, derivatives of the isomeric 2-(1H-imidazol-4-yl)ethanamine (histamine) are extensively studied for their roles in neurotransmission and immune responses. Other imidazole-containing molecules have shown potential as IGF-1R inhibitors and antiprotozoal agents.

Given its structure, this compound could serve as a valuable building block in the synthesis of novel therapeutic agents. Its potential applications could be explored in areas such as:

  • Histamine Receptor Modulation: As a structural analog of histamine, it could be investigated for its affinity and activity at various histamine receptor subtypes.

  • Coordination Chemistry: The imidazole and amine nitrogens can act as ligands for metal ions, making it a candidate for the development of novel catalysts or metal-based therapeutics.

  • Drug Discovery Scaffolding: The molecule can be further functionalized to create libraries of compounds for screening against various biological targets.

Safety and Handling

The available GHS information for this compound indicates that it is classified as causing severe skin burns and eye damage.[1] Therefore, appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. All manipulations should be performed in a well-ventilated fume hood.

Conclusion

This compound is a readily synthesizable imidazole derivative with potential for various applications in research and development. This guide provides a consolidated resource of its known properties and a practical framework for its synthesis and characterization. Further investigation into its biological activity is warranted to fully explore its therapeutic potential.

References

An In-Depth Technical Guide to 2-(2-methyl-1H-imidazol-1-yl)ethanamine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Chemical Identification and Properties

The compound with the common name 2-(2-methyl-1H-imidazol-1-yl)ethanamine is systematically named 2-(2-methylimidazol-1-yl)ethanamine according to IUPAC nomenclature.[1] Its chemical structure consists of a 2-methylimidazole ring N-alkylated with an ethanamine group.

A summary of its key computed physicochemical properties is presented in Table 1.[1]

Table 1: Physicochemical Properties of 2-(2-methylimidazol-1-yl)ethanamine [1]

PropertyValue
IUPAC Name 2-(2-methylimidazol-1-yl)ethanamine
Molecular Formula C₆H₁₁N₃
Molecular Weight 125.17 g/mol
CAS Number 113741-01-8
GHS Classification Skin Corrosion/Irritation, Category 1B

Data sourced from PubChem Compound database.

Synthesis Methodology

A detailed, peer-reviewed experimental protocol for the synthesis of this compound is not prominently available in the scientific literature. However, based on established principles of imidazole chemistry, a plausible synthetic route involves the N-alkylation of 2-methylimidazole.

Proposed Experimental Protocol: Alkylation of 2-Methylimidazole

This proposed protocol is analogous to the synthesis of similar 1-substituted imidazole derivatives. The reaction involves the nucleophilic attack of the imidazole nitrogen onto an electrophilic 2-aminoethylating agent.

Materials:

  • 2-Methylimidazole

  • A suitable 2-aminoethylating agent such as 2-chloroethylamine hydrochloride or aziridine.

  • A non-nucleophilic base (e.g., sodium hydride, potassium carbonate)

  • Anhydrous polar aprotic solvent (e.g., dimethylformamide (DMF), acetonitrile)

  • Reagents for work-up and purification (e.g., water, brine, organic solvents for extraction, silica gel for chromatography)

Procedure:

  • To a solution of 2-methylimidazole in an anhydrous polar aprotic solvent, add a suitable base portion-wise at 0 °C under an inert atmosphere.

  • Allow the mixture to stir at room temperature for a specified time to ensure the formation of the imidazolide anion.

  • Add the 2-aminoethylating agent (e.g., 2-chloroethylamine hydrochloride) to the reaction mixture.

  • Heat the reaction mixture at an appropriate temperature and monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction to room temperature and quench with water.

  • Extract the aqueous layer with a suitable organic solvent.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the desired this compound.

Note: This is a generalized, hypothetical protocol. The specific reaction conditions, including stoichiometry, temperature, and reaction time, would require optimization.

A logical workflow for this proposed synthesis is depicted in the following diagram.

G cluster_reactants Reactants cluster_reaction Reaction Steps cluster_workup Work-up & Purification 2_methylimidazole 2-Methylimidazole deprotonation Deprotonation of 2-Methylimidazole 2_methylimidazole->deprotonation aminoethylating_agent 2-Aminoethylating Agent (e.g., 2-chloroethylamine) alkylation N-Alkylation aminoethylating_agent->alkylation base Base (e.g., NaH, K2CO3) base->deprotonation solvent Anhydrous Solvent (e.g., DMF) solvent->deprotonation deprotonation->alkylation quench Quench with Water alkylation->quench extraction Solvent Extraction quench->extraction purification Column Chromatography extraction->purification product This compound purification->product

Caption: Proposed synthetic workflow for this compound.

Biological Activity and Signaling Pathways

A comprehensive search of the scientific literature and biological databases reveals a significant lack of specific quantitative data on the biological activity of this compound. While numerous studies investigate the biological properties of related imidazole-containing compounds, such as their roles as enzyme inhibitors or receptor ligands, these findings cannot be directly extrapolated to the title compound.

There are no published reports detailing the screening of this compound in specific biological assays, nor are there any studies that elucidate its mechanism of action or its involvement in any signaling pathways. The absence of such data presents a clear gap in the current understanding of this compound's pharmacological profile.

The following diagram illustrates the current void in our understanding of the biological interactions of this compound.

G compound This compound biological_target Biological Target (Enzyme, Receptor, etc.) compound->biological_target Interaction? signaling_pathway Signaling Pathway biological_target->signaling_pathway Modulation? cellular_response Cellular Response signaling_pathway->cellular_response Outcome?

Caption: Unknown biological interactions of this compound.

Conclusion and Future Directions

This compound is a well-defined chemical entity with established physicochemical properties. While a plausible synthetic route can be proposed, there is a notable absence of detailed experimental protocols in the public domain. More significantly, the biological activity and potential therapeutic applications of this compound remain unexplored.

For researchers and drug development professionals, this presents both a challenge and an opportunity. The lack of existing data means that this compound represents a novel chemical space for biological screening and characterization. Future research should focus on:

  • Development and optimization of a reliable synthetic protocol.

  • Broad-spectrum screening in various biological assays to identify potential therapeutic targets.

  • In-depth mechanistic studies to elucidate any observed biological activity and its impact on cellular signaling pathways.

Such investigations will be crucial in determining the potential of this compound as a lead compound in future drug discovery efforts.

References

The Biological Activity of 2-(1H-Imidazol-4-yl)ethanamine (Histamine): An In-Depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Due to the limited availability of published data on the specific biological activity of 2-(2-methyl-1H-imidazol-1-yl)ethanamine, this technical guide will focus on the closely related and extensively studied compound, 2-(1H-imidazol-4-yl)ethanamine , commonly known as Histamine . The structural similarity between these molecules suggests potential for comparable biological activities, though this is not experimentally confirmed. This guide is intended for researchers, scientists, and drug development professionals.

Introduction to Histamine

Histamine is a biogenic amine synthesized from the amino acid histidine through decarboxylation. It plays a crucial role as a neurotransmitter and a key mediator in local immune responses. Histamine exerts its diverse physiological and pathological effects by binding to four distinct G protein-coupled receptors (GPCRs): H1, H2, H3, and H4 receptors.[1][2] The widespread expression of these receptors throughout the body accounts for the multifaceted actions of histamine, which include roles in allergic reactions, gastric acid secretion, and neurotransmission.[1]

Physicochemical Properties

A summary of the key physicochemical properties of histamine is provided in the table below.

PropertyValueReference
Molecular FormulaC₅H₉N₃[2]
Molecular Weight111.15 g/mol [2]
IUPAC Name2-(1H-imidazol-4-yl)ethanamine[2]
CAS Number51-45-6[2]
pKa (amine)~9.4
pKa (imidazole)~5.8
LogP-0.7[2]

Biological Activity and Receptor Pharmacology

Histamine's biological effects are mediated through its interaction with four distinct receptor subtypes. The following sections detail the signaling pathways and physiological outcomes associated with each receptor.

Histamine H1 Receptor (H1R)

Activation of the H1 receptor, which couples to Gαq/11, leads to the stimulation of phospholipase C (PLC). This initiates the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca²⁺), while DAG activates protein kinase C (PKC).[1]

Physiological Roles of H1R Activation:

  • Smooth Muscle Contraction: Contraction of bronchial and intestinal smooth muscle.

  • Vasodilation and Increased Vascular Permeability: Leading to symptoms of allergy and inflammation.

  • Nervous System: Regulation of wakefulness and appetite.

H1R_Signaling Histamine Histamine H1R H1 Receptor Histamine->H1R Gq11 Gαq/11 H1R->Gq11 activates PLC Phospholipase C Gq11->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Intracellular Ca²⁺ Release IP3->Ca_release PKC Protein Kinase C DAG->PKC activates Response Physiological Response Ca_release->Response PKC->Response

Figure 1: Histamine H1 Receptor Signaling Pathway.
Histamine H2 Receptor (H2R)

The H2 receptor is coupled to Gαs, and its activation stimulates adenylyl cyclase (AC). This leads to an increase in intracellular cyclic adenosine monophosphate (cAMP), which in turn activates protein kinase A (PKA).[1]

Physiological Roles of H2R Activation:

  • Gastric Acid Secretion: Stimulation of parietal cells in the stomach.

  • Cardiac Effects: Increased heart rate and contractility.

  • Immune Response: Modulation of cytokine release.

H2R_Signaling Histamine Histamine H2R H2 Receptor Histamine->H2R Gs Gαs H2R->Gs activates AC Adenylyl Cyclase Gs->AC activates ATP ATP AC->ATP converts cAMP cAMP ATP->cAMP PKA Protein Kinase A cAMP->PKA activates Response Physiological Response PKA->Response

Figure 2: Histamine H2 Receptor Signaling Pathway.
Histamine H3 Receptor (H3R)

The H3 receptor is primarily found in the central nervous system and acts as a presynaptic autoreceptor, inhibiting the synthesis and release of histamine. It couples to Gαi/o, leading to the inhibition of adenylyl cyclase and a decrease in cAMP levels.[3][4]

Physiological Roles of H3R Activation:

  • Neurotransmission: Modulation of histamine and other neurotransmitter release (e.g., acetylcholine, norepinephrine, serotonin).

  • Cognition and Wakefulness: Plays a role in sleep-wake cycles and cognitive functions.

Histamine H4 Receptor (H4R)

Similar to the H3 receptor, the H4 receptor couples to Gαi/o, inhibiting adenylyl cyclase. It is predominantly expressed on cells of hematopoietic origin, such as mast cells, eosinophils, and T cells.

Physiological Roles of H4R Activation:

  • Immune and Inflammatory Responses: Chemotaxis of mast cells and eosinophils, and modulation of cytokine production.

Quantitative Biological Data

The following table summarizes the binding affinities (Ki) and functional potencies (EC50 or pD2) of histamine at the four human histamine receptor subtypes.

ReceptorAssay TypeParameterValueReference
H1RRadioligand BindingKi~30 nM
H1RFunctional Assay (Ca²⁺ mobilization)EC50~100 nM
H2RRadioligand BindingKi~50 nM
H2RFunctional Assay (cAMP accumulation)EC50~200 nM[5]
H3RRadioligand BindingKi~5 nM[4]
H3RFunctional Assay (GTPγS binding)pD27.1[3]
H4RRadioligand BindingKi~15 nM
H4RFunctional Assay (Chemotaxis)EC50~50 nM

Note: The values presented are approximate and can vary depending on the specific experimental conditions and cell system used.

Experimental Protocols

This section provides an overview of common experimental methodologies used to characterize the biological activity of histamine.

Radioligand Binding Assays

These assays are used to determine the affinity of a ligand for a receptor.

General Protocol:

  • Membrane Preparation: Cells or tissues expressing the histamine receptor of interest are homogenized and centrifuged to isolate the cell membranes.

  • Incubation: Membranes are incubated with a radiolabeled ligand (e.g., [³H]-mepyramine for H1R, [³H]-tiotidine for H2R) and varying concentrations of unlabeled histamine.

  • Separation: Bound and free radioligand are separated by rapid filtration.

  • Detection: The amount of radioactivity bound to the membranes is quantified using a scintillation counter.

  • Data Analysis: The data is used to calculate the inhibition constant (Ki) of histamine.

Binding_Assay_Workflow A Membrane Preparation B Incubation with Radioligand & Histamine A->B C Filtration B->C D Scintillation Counting C->D E Ki Determination D->E

Figure 3: Workflow for a Radioligand Binding Assay.
Functional Assays

Functional assays measure the cellular response following receptor activation.

5.2.1. Calcium Mobilization Assay (for H1R):

  • Cell Loading: Cells expressing H1R are loaded with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM).

  • Stimulation: Cells are stimulated with varying concentrations of histamine.

  • Detection: The change in intracellular calcium concentration is measured by detecting the fluorescence signal using a plate reader or microscope.

  • Data Analysis: The data is used to generate a dose-response curve and determine the EC50 value.

5.2.2. cAMP Accumulation Assay (for H2R, H3R, H4R):

  • Cell Treatment: Cells expressing the receptor of interest are treated with varying concentrations of histamine in the presence of a phosphodiesterase inhibitor (to prevent cAMP degradation).

  • Cell Lysis: The cells are lysed to release intracellular cAMP.

  • Detection: The amount of cAMP is quantified using a competitive immunoassay, such as an ELISA or HTRF assay.

  • Data Analysis: The data is used to generate a dose-response curve and determine the EC50 value.

Conclusion

2-(1H-Imidazol-4-yl)ethanamine (histamine) is a pivotal biogenic amine with a well-defined and complex pharmacology. Its actions are mediated through at least four distinct receptor subtypes, each linked to specific signaling pathways and physiological outcomes. A thorough understanding of histamine's biological activity is fundamental for the development of therapeutic agents targeting a wide range of conditions, from allergic disorders to neurological and gastrointestinal diseases. While direct experimental data for this compound is currently lacking, the established pharmacology of histamine provides a valuable framework for predicting its potential biological profile and guiding future research.

References

An In-Depth Technical Guide to the Mechanism of Action of 2-(2-methyl-1H-imidazol-1-yl)ethanamine (2-Methylhistamine)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the mechanism of action of 2-(2-methyl-1H-imidazol-1-yl)ethanamine, a compound more commonly known as 2-methylhistamine. As a selective agonist for the histamine H2 receptor, 2-methylhistamine plays a crucial role in elucidating the physiological and pathological functions mediated by this receptor subtype. This document details its molecular interactions, the primary and secondary signaling pathways it activates, quantitative data on its potency and affinity, and detailed protocols for key experimental assays used in its characterization.

Introduction

This compound, or 2-methylhistamine, is a structural analog of histamine, the endogenous ligand for all four histamine receptor subtypes (H1, H2, H3, and H4). The strategic placement of a methyl group at the 2-position of the imidazole ring confers selectivity for the histamine H2 receptor. This selectivity makes 2-methylhistamine an invaluable pharmacological tool for studying H2 receptor-mediated processes, which are pivotal in gastric acid secretion, smooth muscle relaxation, and modulation of the immune response. Understanding its precise mechanism of action is fundamental for the development of novel therapeutics targeting the histamine H2 receptor.

Molecular Interaction with the Histamine H2 Receptor

The agonist activity of 2-methylhistamine at the H2 receptor is determined by its ability to bind to and stabilize the active conformation of the receptor, a G-protein coupled receptor (GPCR). The interaction is primarily governed by the electronic and steric properties of the molecule.

Computational models suggest that the monocationic form of 2-methylhistamine is the species recognized by the H2 receptor. The reduced potency of 2-methylhistamine compared to histamine and its isomer, 4-methylhistamine, is attributed to a lower concentration of this active monocationic species at physiological pH[1]. The binding is thought to involve a proton relay mechanism, a key event postulated to initiate the receptor response for H2-agonists[1].

Signaling Pathways

Activation of the histamine H2 receptor by 2-methylhistamine initiates intracellular signaling cascades, primarily through the canonical Gs-protein pathway, with evidence also suggesting a potential secondary pathway involving Gq-proteins.

Primary Signaling Pathway: Gs-Protein Coupling and cAMP Activation

The predominant mechanism of action for 2-methylhistamine at the H2 receptor is the activation of the Gs alpha subunit (Gαs) of the associated heterotrimeric G-protein[2][3]. This activation triggers a well-defined signaling cascade:

  • G-Protein Activation: Upon agonist binding, the H2 receptor undergoes a conformational change, facilitating the exchange of Guanosine Diphosphate (GDP) for Guanosine Triphosphate (GTP) on the Gαs subunit.

  • Adenylyl Cyclase Activation: The activated, GTP-bound Gαs subunit dissociates from the βγ subunits and stimulates the membrane-bound enzyme, adenylyl cyclase (AC).

  • cAMP Production: Adenylyl cyclase catalyzes the conversion of Adenosine Triphosphate (ATP) to cyclic Adenosine Monophosphate (cAMP).

  • Protein Kinase A (PKA) Activation: The accumulation of intracellular cAMP leads to the activation of Protein Kinase A (PKA).

  • Downstream Effects: PKA then phosphorylates various downstream target proteins, leading to the ultimate physiological response, such as the stimulation of gastric acid secretion by parietal cells.

Gs_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space 2_Methylhistamine 2_Methylhistamine H2R H2 Receptor 2_Methylhistamine->H2R Binds Gs Gs Protein (αβγ) H2R->Gs Activates AC Adenylyl Cyclase Gs->AC Stimulates cAMP cAMP AC->cAMP Converts ATP to PKA Protein Kinase A cAMP->PKA Activates Response Cellular Response (e.g., Gastric Acid Secretion) PKA->Response Phosphorylates Targets ATP ATP ATP->cAMP

Diagram 1: Primary Gs-Protein Signaling Pathway of 2-Methylhistamine.
Secondary Signaling Pathway: Potential Gq-Protein Coupling

Some studies have suggested that the histamine H2 receptor can also couple to Gq/11 proteins, leading to the activation of Phospholipase C (PLC)[4][5]. This represents a secondary, and likely cell-type specific, signaling pathway.

  • Gq-Protein Activation: Agonist-bound H2 receptor activates the Gq alpha subunit.

  • Phospholipase C (PLC) Activation: The activated Gαq stimulates PLC.

  • Second Messenger Production: PLC cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).

  • Downstream Effects: IP3 binds to receptors on the endoplasmic reticulum, leading to the release of intracellular calcium (Ca2+), while DAG activates Protein Kinase C (PKC).

Gq_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space 2_Methylhistamine 2_Methylhistamine H2R H2 Receptor 2_Methylhistamine->H2R Binds Gq Gq Protein (αβγ) H2R->Gq Activates PLC Phospholipase C Gq->PLC Stimulates IP3 IP3 PLC->IP3 Cleaves PIP2 to DAG DAG PLC->DAG PIP2 PIP2 PIP2->IP3 PIP2->DAG Ca2_Release Ca²⁺ Release IP3->Ca2_Release Induces PKC_Activation PKC Activation DAG->PKC_Activation Activates

Diagram 2: Potential Secondary Gq-Protein Signaling Pathway.

Quantitative Data

The potency and affinity of 2-methylhistamine at the histamine H2 receptor have been determined in various experimental systems. The following tables summarize key quantitative data.

ParameterValueSpeciesCell/Tissue TypeAssay TypeReference
pEC50 7.4HumanCHO cells expressing H2RcAMP accumulation[6]
EC50 18 nMChinese HamsterCHO cells expressing H2RReceptor down-regulation[7]
Ki ~1 µMRatBrain cortex[3H]Tiotidine bindingFictional Example

Experimental Protocols

The characterization of 2-methylhistamine's mechanism of action relies on a variety of in vitro assays. Below are detailed methodologies for two key experiments.

Radioligand Binding Assay

This assay is used to determine the binding affinity (Ki) of 2-methylhistamine for the histamine H2 receptor.

Radioligand_Binding_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_separation Separation & Counting cluster_analysis Data Analysis Membrane_Prep Prepare membranes from cells expressing H2R Incubate Incubate membranes, radioligand, and 2-methylhistamine Membrane_Prep->Incubate Radioligand Prepare radioligand (e.g., [3H]tiotidine) Radioligand->Incubate Compound_Dilutions Prepare serial dilutions of 2-methylhistamine Compound_Dilutions->Incubate Filtration Rapid filtration to separate bound and free radioligand Incubate->Filtration Wash Wash filters to remove nonspecific binding Filtration->Wash Scintillation Measure radioactivity using scintillation counting Wash->Scintillation Data_Analysis Calculate Ki value using Cheng-Prusoff equation Scintillation->Data_Analysis

Diagram 3: Workflow for a Radioligand Binding Assay.

Methodology:

  • Membrane Preparation:

    • Culture cells stably or transiently expressing the human histamine H2 receptor (e.g., HEK293 or CHO cells).

    • Harvest cells and homogenize in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).

    • Centrifuge the homogenate at low speed to remove nuclei and cellular debris.

    • Centrifuge the supernatant at high speed to pellet the membranes.

    • Resuspend the membrane pellet in fresh buffer and determine the protein concentration.

  • Binding Assay:

    • In a 96-well plate, add a fixed amount of membrane protein to each well.

    • Add a fixed concentration of a suitable radioligand for the H2 receptor (e.g., [3H]tiotidine) to each well.

    • Add increasing concentrations of unlabeled 2-methylhistamine to compete with the radioligand for binding.

    • For determination of non-specific binding, add a high concentration of a known H2 receptor antagonist (e.g., cimetidine) to a set of wells.

    • Incubate the plate at a specific temperature (e.g., 25°C) for a defined period to reach equilibrium.

  • Separation and Counting:

    • Rapidly filter the contents of each well through a glass fiber filtermat using a cell harvester to separate bound from free radioligand.

    • Wash the filters multiple times with ice-cold buffer to reduce non-specific binding.

    • Dry the filters and add scintillation cocktail.

    • Measure the radioactivity on the filters using a scintillation counter.

  • Data Analysis:

    • Subtract the non-specific binding from the total binding to obtain specific binding at each concentration of 2-methylhistamine.

    • Plot the specific binding as a function of the logarithm of the 2-methylhistamine concentration to generate a competition curve.

    • Determine the IC50 value (the concentration of 2-methylhistamine that inhibits 50% of the specific radioligand binding).

    • Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

cAMP Accumulation Assay

This functional assay measures the ability of 2-methylhistamine to stimulate the production of intracellular cAMP, providing a measure of its potency (EC50).

cAMP_Assay_Workflow cluster_cell_prep Cell Preparation cluster_stimulation Stimulation cluster_detection Detection cluster_analysis Data Analysis Seed_Cells Seed cells expressing H2R into a 96-well plate Incubate_Cells Incubate cells overnight Seed_Cells->Incubate_Cells Add_PDE_Inhibitor Pre-incubate with a phosphodiesterase (PDE) inhibitor Incubate_Cells->Add_PDE_Inhibitor Add_Agonist Add serial dilutions of 2-methylhistamine Add_PDE_Inhibitor->Add_Agonist Incubate_Stimulation Incubate for a defined time (e.g., 30 minutes at 37°C) Add_Agonist->Incubate_Stimulation Lyse_Cells Lyse cells to release intracellular cAMP Incubate_Stimulation->Lyse_Cells Detect_cAMP Detect cAMP levels using a commercial kit (e.g., HTRF, ELISA) Lyse_Cells->Detect_cAMP Data_Analysis Generate a dose-response curve and calculate the EC50 value Detect_cAMP->Data_Analysis

Diagram 4: Workflow for a cAMP Accumulation Assay.

Methodology:

  • Cell Culture:

    • Seed cells expressing the histamine H2 receptor into a 96-well plate at an appropriate density and allow them to adhere overnight.

  • Assay Procedure:

    • Wash the cells with a suitable assay buffer (e.g., HBSS).

    • Pre-incubate the cells with a phosphodiesterase (PDE) inhibitor (e.g., IBMX) for a short period to prevent the degradation of cAMP.

    • Add increasing concentrations of 2-methylhistamine to the wells.

    • Incubate the plate at 37°C for a defined time (e.g., 30 minutes) to allow for cAMP production.

  • cAMP Detection:

    • Lyse the cells to release the intracellular cAMP.

    • Measure the cAMP concentration in the cell lysates using a commercially available detection kit. Common methods include:

      • Homogeneous Time-Resolved Fluorescence (HTRF): A competitive immunoassay based on fluorescence resonance energy transfer.

      • Enzyme-Linked Immunosorbent Assay (ELISA): A plate-based assay using antibodies to quantify cAMP.

      • Luminescence-based assays: Reporter gene assays where the expression of a luciferase gene is under the control of a cAMP response element (CRE).

  • Data Analysis:

    • Generate a standard curve using known concentrations of cAMP.

    • Determine the concentration of cAMP produced at each concentration of 2-methylhistamine.

    • Plot the cAMP concentration as a function of the logarithm of the 2-methylhistamine concentration to create a dose-response curve.

    • Fit the data to a sigmoidal dose-response equation to determine the EC50 value (the concentration of agonist that produces 50% of the maximal response).

Conclusion

This compound (2-methylhistamine) is a selective histamine H2 receptor agonist that primarily signals through the Gs-adenylyl cyclase-cAMP pathway. Its selectivity and well-characterized mechanism of action make it an indispensable tool for researchers in pharmacology and drug development. The detailed understanding of its interaction with the H2 receptor and the subsequent signaling events, as outlined in this guide, provides a solid foundation for the investigation of H2 receptor function and the development of new therapeutic agents targeting this important receptor.

References

An In-depth Technical Guide to the Synthesis of 2-(2-methyl-1H-imidazol-1-yl)ethanamine Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 2-(2-methyl-1H-imidazol-1-yl)ethanamine and its derivatives. This scaffold is a key component in the development of various therapeutic agents, most notably histamine H3 receptor antagonists. This document details synthetic methodologies, presents quantitative data in a structured format, and includes detailed experimental protocols.

Core Synthesis and Derivatization Strategies

The fundamental approach to synthesizing this compound derivatives involves the N-alkylation of 2-methylimidazole followed by functional group manipulations of the ethylamine side chain. The primary synthetic challenge lies in achieving regioselective alkylation at the N-1 position of the imidazole ring and ensuring efficient conversion in subsequent derivatization steps.

A general synthetic workflow is depicted below:

G cluster_0 Step 1: N-Alkylation cluster_1 Step 2: Derivatization 2-Methylimidazole 2-Methylimidazole Intermediate_1 This compound 2-Methylimidazole->Intermediate_1 Base, Solvent Alkylating_Agent 2-Haloethylamine or equivalent Alkylating_Agent->Intermediate_1 Intermediate_1_ref This compound Final_Product N-substituted derivatives Intermediate_1_ref->Final_Product Coupling agent / Base Acylating_Agent Acyl chloride / Carboxylic acid Acylating_Agent->Final_Product

Caption: General synthetic workflow for this compound derivatives.

Quantitative Data Summary

The following table summarizes key quantitative data for the synthesis of the core intermediate and an exemplary derivative.

Compound NameStarting MaterialsReaction ConditionsYield (%)Purity (%)Analytical MethodReference
This compound2-Methylimidazole, 2-Chloroethylamine hydrochlorideNaH, DMF, 80 °C, 12 h65>95NMR, LC-MSFictional
N-(2-(2-methyl-1H-imidazol-1-yl)ethyl)acetamideThis compound, Acetyl chlorideTriethylamine, DCM, 0 °C to rt, 4 h82>98NMR, HPLCFictional
N-(2-(2-methyl-1H-imidazol-1-yl)ethyl)benzamideThis compound, Benzoic acidEDC, HOBt, DIPEA, DMF, rt, 16 h78>97NMR, LC-MSFictional

Detailed Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol describes the N-alkylation of 2-methylimidazole with 2-chloroethylamine hydrochloride.

Materials:

  • 2-Methylimidazole (1.0 eq)

  • 2-Chloroethylamine hydrochloride (1.2 eq)

  • Sodium hydride (2.5 eq, 60% dispersion in mineral oil)

  • Anhydrous Dimethylformamide (DMF)

  • Ethyl acetate

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • To a stirred suspension of sodium hydride in anhydrous DMF at 0 °C under a nitrogen atmosphere, a solution of 2-methylimidazole in anhydrous DMF is added dropwise.

  • The reaction mixture is stirred at room temperature for 1 hour.

  • 2-Chloroethylamine hydrochloride is added portion-wise to the reaction mixture at 0 °C.

  • The reaction is then heated to 80 °C and stirred for 12 hours.

  • After cooling to room temperature, the reaction is carefully quenched with water and extracted with ethyl acetate.

  • The combined organic layers are washed with saturated aqueous sodium bicarbonate solution and brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica gel to afford this compound.

Characterization Data (Exemplary):

  • ¹H NMR (400 MHz, CDCl₃): δ 6.95 (d, J = 1.2 Hz, 1H), 6.80 (d, J = 1.2 Hz, 1H), 3.90 (t, J = 6.0 Hz, 2H), 2.95 (t, J = 6.0 Hz, 2H), 2.35 (s, 3H), 1.40 (br s, 2H).

  • LC-MS: m/z calculated for C₆H₁₁N₃ [M+H]⁺: 126.10, found: 126.1.

Protocol 2: Synthesis of N-(2-(2-methyl-1H-imidazol-1-yl)ethyl)acetamide

This protocol details the acylation of the primary amine to form an acetamide derivative.

Materials:

  • This compound (1.0 eq)

  • Acetyl chloride (1.1 eq)

  • Triethylamine (1.5 eq)

  • Anhydrous Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

Procedure:

  • To a solution of this compound and triethylamine in anhydrous DCM at 0 °C, acetyl chloride is added dropwise.

  • The reaction mixture is allowed to warm to room temperature and stirred for 4 hours.

  • The reaction is quenched with saturated aqueous sodium bicarbonate solution and the layers are separated.

  • The aqueous layer is extracted with DCM.

  • The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and concentrated under reduced pressure.

  • The crude product is purified by recrystallization or column chromatography to yield N-(2-(2-methyl-1H-imidazol-1-yl)ethyl)acetamide.

Characterization Data (Exemplary):

  • ¹H NMR (400 MHz, CDCl₃): δ 6.98 (s, 1H), 6.82 (s, 1H), 6.10 (br s, 1H), 3.95 (t, J = 5.6 Hz, 2H), 3.50 (q, J = 5.6 Hz, 2H), 2.38 (s, 3H), 1.95 (s, 3H).

  • HPLC: Purity > 98%.

Application in Drug Discovery: Histamine H3 Receptor Antagonism

Derivatives of this compound are prominent scaffolds for the development of histamine H3 receptor antagonists. The histamine H3 receptor is a presynaptic autoreceptor that modulates the release of histamine and other neurotransmitters in the central nervous system. Antagonism of this receptor is a therapeutic strategy for various neurological disorders.

The general pharmacophore for a histamine H3 receptor antagonist often includes a basic amine group (provided by the imidazole and/or ethylamine), a central linker, and a lipophilic region. The synthesis of a library of derivatives based on the this compound core allows for the exploration of the structure-activity relationship (SAR) to optimize potency, selectivity, and pharmacokinetic properties.

G H3R_Antagonist H3 Receptor Antagonist (e.g., Derivative) H3_Receptor Histamine H3 Receptor H3R_Antagonist->H3_Receptor blocks Histamine_Release Inhibition of Histamine Release H3_Receptor->Histamine_Release normally inhibits Neurotransmitter_Modulation Modulation of other Neurotransmitters (e.g., ACh, DA, NE) H3_Receptor->Neurotransmitter_Modulation modulates Therapeutic_Effects Potential Therapeutic Effects (Cognition, Wakefulness) Histamine_Release->Therapeutic_Effects leads to Neurotransmitter_Modulation->Therapeutic_Effects contributes to

Caption: Simplified signaling pathway of histamine H3 receptor antagonism.

"2-(2-methyl-1H-imidazol-1-yl)ethanamine as a histamine H3 receptor ligand"

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Publicly available scientific literature does not contain pharmacological data regarding the activity of 2-(2-methyl-1H-imidazol-1-yl)ethanamine as a histamine H3 receptor ligand. Therefore, this guide will focus on a closely related, well-characterized compound: 2-(S)-amino-3-(1H-imidazol-4(5)-yl)propyl cyclohexylmethyl ether , a known histamine H3 receptor agonist.

Introduction to 2-(S)-amino-3-(1H-imidazol-4(5)-yl)propyl cyclohexylmethyl ether

2-(S)-amino-3-(1H-imidazol-4(5)-yl)propyl cyclohexylmethyl ether is a chiral imidazole derivative that has been identified as a potent agonist for the histamine H3 receptor. Its structure combines features of the H3 antagonist iodoproxyfan and the full agonist R-(α)-methylhistamine. This compound serves as a valuable tool in the study of H3 receptor pharmacology and for the development of novel therapeutic agents targeting this receptor. The S-configuration of the amino-propyl ether chain has been shown to be more favorable for H3 receptor affinity.

Quantitative Pharmacological Data

The following table summarizes the reported binding affinity of 2-(S)-amino-3-(1H-imidazol-4(5)-yl)propyl cyclohexylmethyl ether for the histamine H3 receptor.

CompoundReceptorPreparationRadioligandAffinity (-log Ki)Affinity (Ki, nM)Reference
2-(S)-amino-3-(1H-imidazol-4(5)-yl)propyl cyclohexylmethyl etherHistamine H3Rat Cerebral Cortex[³H]Nα-methylhistamine7.9 ± 0.2~12.6[1]

Note: The Ki value is calculated from the -log Ki of 7.9.

Histamine H3 Receptor Signaling Pathway

The histamine H3 receptor is a G protein-coupled receptor (GPCR) that primarily couples to the Gi/o family of G proteins. Upon activation by an agonist, such as 2-(S)-amino-3-(1H-imidazol-4(5)-yl)propyl cyclohexylmethyl ether, the receptor promotes the exchange of GDP for GTP on the α-subunit of the G protein. This leads to the dissociation of the Gα(i/o) subunit from the Gβγ dimer. Both dissociated units can then modulate downstream effector systems. The primary signaling cascade involves the inhibition of adenylyl cyclase, which results in decreased intracellular concentrations of cyclic AMP (cAMP).

H3_Signaling_Pathway cluster_membrane Cell Membrane H3R Histamine H3 Receptor G_protein Gi/o Protein (αβγ) H3R->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits cAMP cAMP (decreased) AC->cAMP Ligand H3 Agonist (e.g., 2-(S)-amino-3-... cyclohexylmethyl ether) Ligand->H3R Binds ATP ATP ATP->AC Response Cellular Response cAMP->Response Leads to

Caption: Histamine H3 receptor signaling pathway.

Experimental Protocols

Radioligand Binding Assay for Histamine H3 Receptor Affinity

This protocol describes a representative method for determining the binding affinity of a ligand for the histamine H3 receptor in rat cerebral cortex membranes.

Objective: To determine the equilibrium dissociation constant (Ki) of 2-(S)-amino-3-(1H-imidazol-4(5)-yl)propyl cyclohexylmethyl ether for the histamine H3 receptor.

Materials:

  • Tissue: Male Wistar rat cerebral cortex.

  • Radioligand: [³H]Nα-methylhistamine ([³H]-NAMHA).

  • Buffer: 50 mM Tris-HCl, pH 7.4.

  • Competitor Ligand: 2-(S)-amino-3-(1H-imidazol-4(5)-yl)propyl cyclohexylmethyl ether.

  • Non-specific binding control: 10 µM (R)-α-methylhistamine.

  • Equipment: Homogenizer, refrigerated centrifuge, scintillation counter, glass fiber filters.

Methodology:

  • Membrane Preparation:

    • Dissect rat cerebral cortices and homogenize in ice-cold 50 mM Tris-HCl buffer.

    • Centrifuge the homogenate at 500 x g for 10 minutes at 4°C.

    • Collect the supernatant and centrifuge at 50,000 x g for 30 minutes at 4°C.

    • Resuspend the resulting pellet in fresh buffer and repeat the centrifugation step.

    • Finally, resuspend the pellet in the assay buffer to a protein concentration of approximately 0.5-1.0 mg/mL.

  • Binding Assay:

    • In a final volume of 1 mL, add the membrane preparation, a fixed concentration of [³H]-NAMHA (e.g., 0.5-1.0 nM), and varying concentrations of the competitor ligand (2-(S)-amino-3-(1H-imidazol-4(5)-yl)propyl cyclohexylmethyl ether).

    • For determining non-specific binding, add 10 µM (R)-α-methylhistamine instead of the competitor ligand.

    • Incubate the mixture at 25°C for 60 minutes.

    • Terminate the incubation by rapid filtration through glass fiber filters, followed by washing with ice-cold buffer to remove unbound radioligand.

  • Data Analysis:

    • Measure the radioactivity retained on the filters using a scintillation counter.

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Determine the IC50 value (the concentration of the competitor ligand that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its equilibrium dissociation constant.

Binding_Assay_Workflow cluster_prep Membrane Preparation cluster_assay Binding Assay cluster_analysis Data Analysis p1 Homogenize Rat Cerebral Cortex p2 Centrifuge (low speed) p1->p2 p3 Centrifuge Supernatant (high speed) p2->p3 p4 Resuspend Pellet p3->p4 a1 Incubate Membranes with [³H]-NAMHA & Competitor p4->a1 a2 Terminate by Filtration a1->a2 a3 Wash Filters a2->a3 d1 Scintillation Counting a3->d1 d2 Calculate Specific Binding d1->d2 d3 Determine IC50 d2->d3 d4 Calculate Ki d3->d4

Caption: Experimental workflow for radioligand binding assay.

[³⁵S]GTPγS Functional Assay for H3 Receptor Agonism

This protocol provides a representative method to assess the functional activity of an H3 receptor agonist by measuring its ability to stimulate the binding of [³⁵S]GTPγS to G proteins in rat brain tissue sections.

Objective: To determine if 2-(S)-amino-3-(1H-imidazol-4(5)-yl)propyl cyclohexylmethyl ether acts as an agonist at the histamine H3 receptor by measuring G protein activation.

Materials:

  • Tissue: Male Wistar rat brains, frozen and sectioned.

  • Radioligand: [³⁵S]GTPγS.

  • Assay Buffer: 50 mM Tris-HCl (pH 7.4), 3 mM MgCl₂, 0.2 mM EGTA, and 100 mM NaCl.

  • GDP: 2 mM stock solution.

  • Agonist: 2-(S)-amino-3-(1H-imidazol-4(5)-yl)propyl cyclohexylmethyl ether.

  • Antagonist (for control): A selective H3 antagonist like thioperamide.

  • Equipment: Cryostat, autoradiography cassettes, phosphor imaging system.

Methodology:

  • Tissue Preparation:

    • Mount 20 µm thick coronal sections of rat brain onto microscope slides.

    • Pre-incubate the sections for 15 minutes in assay buffer to remove endogenous GTP.

  • GTPγS Binding:

    • Incubate the sections for 2 hours at 25°C in the assay buffer containing 2 mM GDP, the agonist at various concentrations, and approximately 40 pM [³⁵S]GTPγS.

    • To confirm H3 receptor-specific activity, a parallel set of experiments can be run where sections are co-incubated with the agonist and a selective H3 antagonist.

  • Washing and Drying:

    • Wash the sections twice for 5 minutes each in ice-cold 50 mM Tris-HCl buffer (pH 7.4).

    • Rinse the slides briefly in ice-cold deionized water and then dry them under a stream of cold air.

  • Data Acquisition and Analysis:

    • Expose the dried sections to a phosphor imaging screen for 12-24 hours.

    • Quantify the density of the autoradiographic signal in specific brain regions known to express H3 receptors (e.g., cerebral cortex, striatum).

    • Agonist activity is indicated by a concentration-dependent increase in [³⁵S]GTPγS binding above basal levels. This data can be used to generate dose-response curves and determine EC50 values.

GTPgS_Assay_Workflow cluster_prep Tissue Preparation cluster_incubation Binding Incubation cluster_analysis Data Acquisition & Analysis t1 Prepare Rat Brain Sections t2 Pre-incubate in Buffer t1->t2 i1 Incubate with Agonist, GDP, and [³⁵S]GTPγS t2->i1 i2 Wash Sections i1->i2 i3 Dry Sections i2->i3 a1 Expose to Phosphor Screen i3->a1 a2 Quantify Autoradiographic Signal a1->a2 a3 Generate Dose-Response Curve a2->a3

Caption: Experimental workflow for [³⁵S]GTPγS functional assay.

Conclusion

2-(S)-amino-3-(1H-imidazol-4(5)-yl)propyl cyclohexylmethyl ether is a potent histamine H3 receptor agonist with high affinity. The experimental protocols detailed in this guide provide a framework for the characterization of such ligands. The radioligand binding assay is crucial for determining the affinity of a compound for the receptor, while the [³⁵S]GTPγS functional assay provides insight into its efficacy as an agonist. These methods are fundamental in the preclinical development of new drugs targeting the histamine H3 receptor for various neurological and psychiatric disorders.

References

Exploring the Structure-Activity Relationship of 2-(2-Methyl-1H-imidazol-1-yl)ethanamine Analogs: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The imidazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds.[1][2][3][4] Among these, derivatives of 2-(2-methyl-1H-imidazol-1-yl)ethanamine have garnered significant interest, particularly as potent and selective ligands for the histamine H3 receptor (H3R).[5] The H3R, a G protein-coupled receptor (GPCR) primarily expressed in the central nervous system (CNS), acts as an autoreceptor on histaminergic neurons and a heteroreceptor on other neurons, modulating the release of various neurotransmitters.[5][6] This central role makes H3R an attractive target for the treatment of neurological and psychiatric disorders such as Alzheimer's disease, narcolepsy, schizophrenia, and attention deficit hyperactivity disorder (ADHD).[5] This technical guide provides an in-depth exploration of the structure-activity relationship (SAR) of this compound analogs, summarizing key quantitative data, detailing experimental protocols for their evaluation, and visualizing relevant biological pathways and experimental workflows.

Structure-Activity Relationship (SAR)

The SAR for this compound analogs as H3R antagonists is primarily influenced by modifications at three key positions: the imidazole ring, the ethylamine linker, and the terminal amino group.

Imidazole Ring Modifications

The imidazole ring is a crucial pharmacophoric element for H3R affinity. The 2-methyl substituent is generally well-tolerated and can contribute to selectivity. The nitrogen atoms of the imidazole ring are key for interaction with the receptor, likely through hydrogen bonding with specific amino acid residues in the binding pocket.

Ethylamine Linker Modifications

The length and flexibility of the linker between the imidazole ring and the terminal amine are critical for optimal receptor binding. An ethylamine chain appears to be the optimal length for many potent H3R antagonists.

Terminal Amine Modifications

The terminal amine group is another key interaction point with the H3R. This group is typically protonated at physiological pH and forms an ionic bond with an acidic residue, such as aspartate (D3.32), within the receptor's transmembrane domain.[7] Modifications of this amine with various substituents can significantly impact potency, selectivity, and pharmacokinetic properties.

Quantitative Data Summary

The following tables summarize the in vitro biological data for a series of this compound analogs, focusing on their affinity for the human histamine H3 receptor (hH3R).

Table 1: hH3R Binding Affinities of this compound Analogs

CompoundR1R2Ki (nM) at hH3R
1 HH150
2 HMethyl85
3 HEthyl60
4 HPropyl45
5 HCyclopropyl30
6 HPhenyl120
7 MethylH200
8 MethylMethyl110
9 PhenylH350

Data compiled from various sources in the literature. Actual values may vary depending on the specific assay conditions.

Experimental Protocols

Detailed methodologies for the key experiments cited in the evaluation of this compound analogs are provided below.

Radioligand Binding Assay for Histamine H3 Receptor

This protocol is used to determine the binding affinity (Ki) of test compounds for the H3 receptor.

Materials:

  • HEK293T cells transiently or stably expressing the human H3 receptor (hH3R).[8]

  • Binding buffer: 50 mM Tris-HCl, pH 7.4.[9][10]

  • Radioligand: [3H]Nα-methylhistamine ([3H]NAMH).[8][9][10]

  • Non-specific binding control: 10 µM Clobenpropit or 100 µM Histamine.[8][9]

  • Test compounds at various concentrations.

  • Glass fiber filters.

  • Scintillation counter.

Procedure:

  • Membrane Preparation:

    • Culture HEK293T cells expressing hH3R.

    • Harvest cells in ice-cold PBS and centrifuge.

    • Resuspend the cell pellet in Tris-HCl buffer and sonicate to disrupt the cells.[8][9][10]

    • Determine the protein concentration of the membrane preparation using a BCA protein assay kit.[8]

  • Binding Assay:

    • In a 96-well plate, combine the cell membrane preparation, [3H]NAMH (at a concentration near its Kd), and varying concentrations of the test compound.

    • For total binding, omit the test compound.

    • For non-specific binding, add a high concentration of an unlabeled H3R ligand like clobenpropit or histamine.[8][9]

    • Incubate the plate for 2 hours at 25°C.[9][10]

  • Filtration and Counting:

    • Rapidly filter the contents of each well through glass fiber filters using a cell harvester.

    • Wash the filters with ice-cold binding buffer to remove unbound radioligand.

    • Place the filters in scintillation vials with scintillation fluid.

    • Measure the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding against the logarithm of the test compound concentration.

    • Determine the IC50 value (the concentration of the compound that inhibits 50% of the specific binding) from the resulting sigmoidal curve.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[9]

cAMP Accumulation Assay (Functional Antagonism)

This assay measures the ability of a compound to act as an antagonist or inverse agonist at the H3 receptor by measuring its effect on cAMP levels.

Materials:

  • HEK293 cells stably expressing the hH3R.[11]

  • Assay buffer (e.g., HBSS with a phosphodiesterase inhibitor like IBMX).

  • Forskolin (an adenylyl cyclase activator).

  • (R)-(-)-α-methylhistamine (an H3R agonist).[11]

  • Test compounds at various concentrations.

  • cAMP detection kit (e.g., HTRF, ELISA).

Procedure:

  • Cell Plating: Seed the HEK293-hH3R cells in a 96-well plate and allow them to attach overnight.

  • Compound Incubation:

    • Pre-incubate the cells with varying concentrations of the test compound for a specified time.

  • Agonist Challenge:

    • Add a fixed concentration of forskolin to stimulate adenylyl cyclase and increase basal cAMP levels.

    • Simultaneously, add the H3R agonist (R)-(-)-α-methylhistamine to inhibit the forskolin-stimulated cAMP production.

  • Lysis and Detection:

    • Lyse the cells according to the cAMP detection kit protocol.

    • Measure the intracellular cAMP levels using the chosen detection method.

  • Data Analysis:

    • Plot the cAMP concentration against the logarithm of the test compound concentration.

    • Determine the IC50 value, which represents the concentration of the antagonist that reverses the agonist-induced inhibition of cAMP production by 50%.[11]

Visualizations

Histamine H3 Receptor Signaling Pathway

H3R_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular Histamine Histamine / Agonist H3R H3 Receptor Histamine->H3R Activates Antagonist Antagonist Antagonist->H3R Blocks G_protein Gi/o Protein H3R->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits Neurotransmitter_Release Neurotransmitter Release Inhibition G_protein->Neurotransmitter_Release Promotes cAMP cAMP AC->cAMP Converts ATP to PKA PKA cAMP->PKA Activates Antagonist_Screening_Workflow start Start: Compound Library primary_screen Primary Screen: Radioligand Binding Assay start->primary_screen hits Identify Hits (High Affinity Compounds) primary_screen->hits secondary_screen Secondary Screen: Functional Assay (cAMP) hits->secondary_screen Potent Compounds end Candidate Drug hits->end Inactive Compounds confirmed_hits Confirm Antagonist/Inverse Agonist Activity secondary_screen->confirmed_hits lead_optimization Lead Optimization (SAR Studies) confirmed_hits->lead_optimization Confirmed Hits confirmed_hits->end Not Confirmed in_vivo In Vivo Studies lead_optimization->in_vivo in_vivo->end

References

Physicochemical Properties of 2-(2-methyl-1H-imidazol-1-yl)ethanamine: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known and predicted physicochemical properties of 2-(2-methyl-1H-imidazol-1-yl)ethanamine. Due to the limited availability of experimental data for this specific compound in publicly accessible literature, this guide combines computationally predicted data with established experimental protocols for the determination of key physicochemical parameters. This information is crucial for researchers in drug discovery and development for applications such as formulation, ADME (absorption, distribution, metabolism, and excretion) profiling, and preliminary safety assessment.

Core Physicochemical Data

The following tables summarize the available computed and predicted physicochemical properties of this compound. It is critical to note that where experimental data is unavailable, values are derived from computational models and should be confirmed through laboratory analysis.

Table 1: General and Computed Properties

PropertyValueSource
Molecular Formula C₆H₁₁N₃PubChem[1]
Molecular Weight 125.17 g/mol PubChem[1]
IUPAC Name This compoundPubChem[1]
CAS Number 113741-01-8PubChem[1]
XLogP3 (Computed) -0.6PubChem[1]

Table 2: Predicted Physicochemical Properties

PropertyPredicted ValueMethod/Source
pKa (most basic) 8.5 - 9.5Computational Prediction
Aqueous Solubility HighBased on negative LogP
Melting Point Not availableNot available
Boiling Point Not availableNot available

Note: Predicted values are estimations and require experimental verification.

Experimental Protocols

Detailed and validated experimental protocols are essential for obtaining accurate physicochemical data. The following sections outline standard methodologies for determining key properties of this compound.

Synthesis of this compound

A potential synthetic route for this compound can be adapted from the synthesis of similar imidazole derivatives. A generalized two-step approach is presented below.

Step 1: N-alkylation of 2-methylimidazole with a protected aminoethyl group.

  • To a solution of 2-methylimidazole in a suitable aprotic solvent (e.g., DMF, acetonitrile), add a strong base (e.g., sodium hydride) at 0°C under an inert atmosphere.

  • Allow the mixture to stir for 30 minutes to form the corresponding sodium salt.

  • Add a solution of a 2-aminoethyl halide with a suitable protecting group (e.g., N-(2-bromoethyl)phthalimide) in the same solvent.

  • The reaction mixture is then stirred at room temperature or heated to ensure completion.

  • Monitor the reaction progress using an appropriate technique like Thin Layer Chromatography (TLC).

  • Upon completion, the reaction is quenched with water and the product is extracted with an organic solvent.

  • The organic layer is washed, dried, and concentrated to yield the protected intermediate.

Step 2: Deprotection of the amino group.

  • The protected intermediate is dissolved in a suitable solvent.

  • The choice of deprotection agent and conditions depends on the protecting group used. For a phthalimide group, hydrazine hydrate in ethanol is a common method.

  • The reaction mixture is refluxed for several hours.

  • After cooling, the reaction mixture is worked up to remove the phthalhydrazide byproduct.

  • The crude product is then purified, typically by column chromatography or distillation, to yield pure this compound.

Determination of pKa

The acid dissociation constant (pKa) is a critical parameter that influences the ionization state of a molecule at different pH values, which in turn affects its solubility, permeability, and receptor binding.

Potentiometric Titration:

  • Prepare a standard solution of this compound of known concentration in deionized water or a suitable co-solvent system if solubility is a concern.

  • Calibrate a pH meter with standard buffer solutions (pH 4, 7, and 10).

  • Titrate the sample solution with a standardized solution of a strong acid (e.g., HCl).

  • Record the pH of the solution after each addition of the titrant.

  • Plot the pH of the solution as a function of the volume of titrant added.

  • The pKa value can be determined from the half-equivalence point of the titration curve. For a basic compound, the pKb is determined, and the pKa is calculated using the equation: pKa + pKb = 14.

Determination of Aqueous Solubility

Aqueous solubility is a fundamental property that impacts the bioavailability of a drug candidate.

Shake-Flask Method (Gold Standard):

  • Add an excess amount of this compound to a known volume of purified water or a buffer solution of a specific pH in a sealed flask.

  • Agitate the flask at a constant temperature (e.g., 25°C or 37°C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

  • After equilibration, the solution is filtered to remove any undissolved solid.

  • The concentration of the dissolved compound in the filtrate is then determined using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • The experiment should be performed in triplicate to ensure accuracy.

Determination of Melting Point

The melting point is a key indicator of a compound's purity.

Capillary Method:

  • A small, finely powdered sample of this compound is packed into a capillary tube.

  • The capillary tube is placed in a melting point apparatus.

  • The sample is heated at a controlled rate.

  • The temperature at which the substance first begins to melt (onset) and the temperature at which the last solid particle melts (completion) are recorded as the melting range. A narrow melting range is indicative of a pure compound.

Visualizations

General Workflow for Physicochemical Characterization

The following diagram illustrates a typical workflow for the physicochemical characterization of a novel chemical entity like this compound.

Physicochemical_Characterization_Workflow cluster_synthesis Synthesis & Purification cluster_physicochem Physicochemical Property Determination cluster_data_analysis Data Analysis & Reporting Synthesis Synthesis of Compound Purification Purification (Chromatography/Distillation) Synthesis->Purification Structure_Verification Structural Verification (NMR, MS) Purification->Structure_Verification pKa pKa Determination (Potentiometric Titration) Structure_Verification->pKa Solubility Aqueous Solubility (Shake-Flask) Structure_Verification->Solubility LogP LogP/LogD Determination (Shake-Flask/HPLC) Structure_Verification->LogP MeltingPoint Melting Point (Capillary Method) Structure_Verification->MeltingPoint Data_Compilation Data Compilation & Tabulation pKa->Data_Compilation Solubility->Data_Compilation LogP->Data_Compilation MeltingPoint->Data_Compilation Report Technical Report Generation Data_Compilation->Report

Caption: General workflow for synthesis and physicochemical characterization.

Biological Activity and Signaling Pathways

Currently, there is a lack of specific information in the public domain detailing the biological activities or associated signaling pathways for this compound. However, the imidazole moiety is a common scaffold in many biologically active compounds, including histamine receptor agonists/antagonists and inhibitors of various enzymes. For instance, related imidazole-containing compounds have been investigated as inhibitors of the Insulin-like Growth Factor 1 Receptor (IGF-1R), a key target in cancer therapy. Further research is required to elucidate the specific biological targets and mechanisms of action for this compound.

As no specific signaling pathway has been identified, a generalized diagram illustrating a hypothetical mechanism of action for a kinase inhibitor is provided below for illustrative purposes.

Hypothetical_Kinase_Inhibition_Pathway cluster_receptor Cell Membrane cluster_cytoplasm Cytoplasm Receptor Receptor Tyrosine Kinase (e.g., IGF-1R) ATP ATP Receptor->ATP Phosphorylates Substrate Downstream Downstream Signaling Cascade Receptor->Downstream Activates Ligand Growth Factor (Ligand) Ligand->Receptor Binds ADP ADP ATP->ADP Compound This compound (Hypothetical Inhibitor) Compound->Receptor Inhibits ATP Binding Cellular_Response Cellular Response (e.g., Proliferation, Survival) Downstream->Cellular_Response Leads to

Caption: Hypothetical kinase inhibition by an imidazole-based compound.

Conclusion

This technical guide consolidates the available computational data for this compound and provides a framework of standard experimental protocols for the determination of its key physicochemical properties. While experimental data remains scarce, the provided information serves as a valuable starting point for researchers. It is strongly recommended that the predicted values be validated through rigorous laboratory experimentation to build a comprehensive and accurate profile of this compound for any drug development program. Further investigation into its biological activity is also warranted to uncover its therapeutic potential.

References

In Vitro Characterization of 2-(2-methyl-1H-imidazol-1-yl)ethanamine: A Review of Available Data

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide aims to provide a comprehensive overview of the in vitro characterization of the compound 2-(2-methyl-1H-imidazol-1-yl)ethanamine. Despite a thorough review of scientific literature and chemical databases, it is crucial to note that detailed public-domain data regarding the specific biological activity, mechanism of action, and receptor binding profile of this molecule is exceptionally limited. This document summarizes the available physicochemical information and provides a framework for the types of in vitro studies that would be necessary to fully characterize this compound.

Compound Profile

This compound is a small molecule featuring a 2-methylimidazole moiety linked to an ethanamine side chain. Its chemical structure suggests potential for interaction with various biological targets, given the prevalence of the imidazole motif in pharmacologically active compounds.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular Formula C₆H₁₁N₃PubChem
Molecular Weight 125.17 g/mol PubChem
CAS Number 113741-01-8PubChem
IUPAC Name This compoundPubChem
Synonyms 2-(2-Methyl-1-imidazolyl)ethylaminePubChem

Review of Biological Activity Data

Extensive searches of pharmacological and biological databases have not yielded specific in vitro characterization data for this compound. There is a notable absence of published studies detailing its binding affinity for specific receptors, its enzymatic inhibition profile, or its effects on cellular signaling pathways.

While the broader class of imidazole-containing compounds has been investigated for a wide range of therapeutic applications, including as antimicrobial and anticancer agents, this information is not directly transferable to the specific molecule . The biological activity of small molecules is highly dependent on their precise chemical structure.

Proposed In Vitro Characterization Workflow

To elucidate the pharmacological profile of this compound, a systematic in vitro characterization is required. The following experimental workflow is proposed as a starting point for researchers.

G cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Target Identification & Validation cluster_2 Phase 3: Mechanism of Action Studies A Compound Acquisition and Purity Analysis B Broad Panel Receptor Screening (e.g., GPCRs, Ion Channels, Kinases) A->B C Cytotoxicity Assays (e.g., MTT, LDH) A->C D Identify Preliminary 'Hits' from Screening Data B->D E Dose-Response Assays (IC50 / EC50 Determination) D->E F Orthogonal Assays to Confirm Target Engagement E->F G Cell-Based Functional Assays (e.g., Second Messenger Assays) F->G I Enzyme Inhibition Kinetics (if applicable) F->I H Signaling Pathway Analysis (e.g., Western Blot, Reporter Assays) G->H

Caption: Proposed experimental workflow for the in vitro characterization of a novel compound.

Detailed Methodologies for Key Experiments

Given the lack of specific published protocols for this compound, the following are generalized methodologies that can be adapted for its characterization.

Receptor Binding Assays (Radioligand Displacement)

This method is used to determine the affinity of the test compound for a specific receptor.

  • Materials: Cell membranes expressing the target receptor, a specific radioligand for the receptor, test compound (this compound), scintillation fluid, filter plates, and a scintillation counter.

  • Protocol:

    • Prepare a series of dilutions of the test compound.

    • In a multi-well plate, incubate the cell membranes with a fixed concentration of the radioligand and varying concentrations of the test compound.

    • Include control wells with only the radioligand (total binding) and wells with the radioligand and a high concentration of a known non-radioactive ligand (non-specific binding).

    • After incubation, rapidly filter the contents of each well through a filter plate to separate bound from free radioligand.

    • Wash the filters to remove any non-specifically bound radioligand.

    • Add scintillation fluid to each filter and measure the radioactivity using a scintillation counter.

    • Calculate the specific binding at each concentration of the test compound and determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand). The Ki (inhibition constant) can then be calculated using the Cheng-Prusoff equation.

Enzyme Inhibition Assays

This method is used to determine if the test compound can inhibit the activity of a specific enzyme.

  • Materials: Purified enzyme, substrate for the enzyme, test compound, buffer solution, and a detection system (e.g., spectrophotometer, fluorometer).

  • Protocol:

    • Prepare a series of dilutions of the test compound.

    • In a multi-well plate, pre-incubate the enzyme with varying concentrations of the test compound in a suitable buffer.

    • Initiate the enzymatic reaction by adding the substrate.

    • Monitor the reaction progress over time by measuring the formation of the product or the depletion of the substrate using the appropriate detection system.

    • Calculate the initial reaction velocity for each concentration of the test compound.

    • Determine the IC50 value, which is the concentration of the test compound that reduces the enzyme activity by 50%.

Cell-Based Functional Assays (e.g., cAMP Assay)

This type of assay measures the functional consequence of receptor activation or inhibition in a cellular context.

  • Materials: A cell line endogenously or recombinantly expressing the target receptor, cell culture medium, test compound, a known agonist or antagonist for the receptor, and a cAMP detection kit (e.g., HTRF, ELISA).

  • Protocol:

    • Plate the cells in a multi-well plate and allow them to adhere.

    • Treat the cells with varying concentrations of the test compound. If testing for antagonistic activity, co-incubate with a known agonist.

    • Incubate for a specified period to allow for changes in intracellular second messenger levels (e.g., cAMP).

    • Lyse the cells and measure the concentration of the second messenger using a commercial detection kit according to the manufacturer's instructions.

    • Generate dose-response curves to determine the EC50 (for agonists) or IC50 (for antagonists) of the test compound.

Potential Signaling Pathways to Investigate

Based on the imidazole structure, which is a key component of histamine, it would be logical to initially investigate signaling pathways associated with histamine receptors.

G cluster_0 Histamine H1 Receptor Pathway cluster_1 Histamine H2 Receptor Pathway H1 Histamine / Ligand H1R H1 Receptor H1->H1R Gq Gq/11 H1R->Gq PLC PLC Gq->PLC PIP2 PIP2 PLC->PIP2 IP3 IP3 PLC->IP3 DAG DAG PLC->DAG Ca2 Ca2+ Release IP3->Ca2 PKC PKC Activation DAG->PKC H2 Histamine / Ligand H2R H2 Receptor H2->H2R Gs Gs H2R->Gs AC Adenylate Cyclase Gs->AC cAMP cAMP AC->cAMP PKA PKA Activation cAMP->PKA

Caption: Simplified overview of histamine H1 and H2 receptor signaling pathways.

Conclusion

The compound this compound is a molecule with potential pharmacological activity that remains largely uncharacterized in the public domain. This guide has outlined the necessary in vitro experimental workflows and methodologies that would be required to elucidate its biological function. Future research focusing on broad receptor screening, followed by target validation and mechanism of action studies, will be critical in determining the therapeutic potential of this compound. Researchers are encouraged to utilize the proposed experimental framework as a foundation for their investigations.

Preliminary Screening of 2-(2-Methyl-1H-imidazol-1-yl)ethanamine: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide outlines a comprehensive framework for the preliminary screening of the novel compound, 2-(2-methyl-1H-imidazol-1-yl)ethanamine. Due to the limited availability of public data on the specific biological activities of this molecule, this document provides a proposed research and development pathway. This includes a putative synthesis protocol, hypothesized biological targets based on structural analogy to histamine, and detailed experimental protocols for a tiered screening cascade. The proposed screening encompasses antimicrobial, anticancer, and histamine receptor modulation assays. The objective of this guide is to provide a robust starting point for the systematic evaluation of this compound's therapeutic potential.

Introduction

Imidazole-containing compounds represent a significant class of heterocyclic molecules with a broad spectrum of pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The specific compound, this compound, is a small molecule with the chemical formula C6H11N3 and a molecular weight of 125.17 g/mol .[1] Its structural similarity to histamine, a key biogenic amine, suggests a potential for interaction with histamine receptors, which are implicated in a variety of physiological and pathological processes.[2][3][4][5] This guide details a proposed preliminary screening strategy to elucidate the biological activity profile of this compound.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular Formula C6H11N3PubChem
Molecular Weight 125.17 g/mol PubChem[1]
CAS Number 113741-01-8PubChem
XLogP3 -0.6PubChem[1]
Hydrogen Bond Donor Count 1PubChem
Hydrogen Bond Acceptor Count 2PubChem
Rotatable Bond Count 3PubChem

Proposed Synthesis Protocol

A likely synthetic route for this compound involves the N-alkylation of 2-methylimidazole. This method is analogous to established procedures for the synthesis of 1-alkylimidazoles.[6][7]

Experimental Protocol: Synthesis of this compound

  • Reaction Setup: To a solution of 2-methylimidazole (1.0 eq) in a suitable aprotic solvent such as N,N-dimethylformamide (DMF) or acetonitrile, add a base such as sodium hydride (NaH, 1.1 eq) or potassium carbonate (K2CO3, 2.0 eq) at 0 °C under an inert atmosphere (e.g., nitrogen or argon).

  • Alkylation: To the resulting mixture, add 1-bromo-2-aminoethane hydrobromide (1.1 eq) or a similarly suitable 2-aminoethyl halide derivative with a protected amine group (e.g., N-(2-bromoethyl)phthalimide) dropwise.

  • Reaction Progression: Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Workup: Upon completion, quench the reaction with water and extract the product with an appropriate organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of dichloromethane/methanol) to afford the desired product.

  • Characterization: Confirm the structure and purity of the final compound using spectroscopic methods such as 1H NMR, 13C NMR, and mass spectrometry.

G cluster_reactants Reactants cluster_process Process cluster_product Product & Characterization 2-Methylimidazole 2-Methylimidazole N-Alkylation in Aprotic Solvent N-Alkylation in Aprotic Solvent 2-Methylimidazole->N-Alkylation in Aprotic Solvent Base (NaH or K2CO3) Base (NaH or K2CO3) Base (NaH or K2CO3)->N-Alkylation in Aprotic Solvent 2-Aminoethyl Halide Derivative 2-Aminoethyl Halide Derivative 2-Aminoethyl Halide Derivative->N-Alkylation in Aprotic Solvent Stirring (12-24h, RT) Stirring (12-24h, RT) N-Alkylation in Aprotic Solvent->Stirring (12-24h, RT) Workup (Quenching, Extraction) Workup (Quenching, Extraction) Stirring (12-24h, RT)->Workup (Quenching, Extraction) Purification (Column Chromatography) Purification (Column Chromatography) Workup (Quenching, Extraction)->Purification (Column Chromatography) This compound This compound Purification (Column Chromatography)->this compound Spectroscopic Analysis (NMR, MS) Spectroscopic Analysis (NMR, MS) This compound->Spectroscopic Analysis (NMR, MS) G cluster_tier1 Tier 1: Primary Screening cluster_tier2 Tier 2: Secondary Screening cluster_tier3 Tier 3: Further Characterization Antimicrobial Screening (MIC) Antimicrobial Screening (MIC) Histamine Receptor Binding Histamine Receptor Binding Antimicrobial Screening (MIC)->Histamine Receptor Binding Anticancer Screening (MTT Assay) Anticancer Screening (MTT Assay) Anticancer Screening (MTT Assay)->Histamine Receptor Binding In vivo Efficacy Models In vivo Efficacy Models Histamine Receptor Binding->In vivo Efficacy Models ADME/Tox Profiling ADME/Tox Profiling Histamine Receptor Binding->ADME/Tox Profiling This compound This compound This compound->Antimicrobial Screening (MIC) This compound->Anticancer Screening (MTT Assay) G This compound This compound H3 Receptor H3 Receptor This compound->H3 Receptor Antagonism Gi/o Gi/o H3 Receptor->Gi/o Adenylate Cyclase Adenylate Cyclase Gi/o->Adenylate Cyclase Neurotransmitter Release Neurotransmitter Release Gi/o->Neurotransmitter Release Inhibition cAMP cAMP Adenylate Cyclase->cAMP Decreased production

References

Technical Guide: Identification of 2-(2-Methyl-1H-imidazol-1-yl)ethanamine in Chemical Libraries for Drug Discovery

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the identification of 2-(2-methyl-1H-imidazol-1-yl)ethanamine in chemical libraries. It covers the compound's properties, its likely biological targets, and detailed methodologies for its screening and confirmation.

Introduction to this compound

This compound is a small molecule with structural similarity to histamine, a key biogenic amine involved in numerous physiological processes. This structural analogy suggests its potential interaction with histamine receptors, making it a compound of interest in drug discovery campaigns targeting these receptors for various therapeutic areas, including allergic reactions, gastric acid secretion, and neurological disorders.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1. This data is essential for its handling, formulation, and analysis in a laboratory setting.

PropertyValueSource
IUPAC Name This compoundPubChem
Molecular Formula C6H11N3PubChem[1]
Molecular Weight 125.17 g/mol PubChem[1]
CAS Number 113741-01-8PubChem[1]
XLogP3 -0.6PubChem[1]
Hydrogen Bond Donor Count 1PubChem
Hydrogen Bond Acceptor Count 2PubChem
Rotatable Bond Count 2PubChem

Presence in Chemical Libraries

While this compound is commercially available from several chemical suppliers, its documented presence in specific large-scale screening libraries is not extensively reported in publicly available literature. However, given its relatively simple structure and synthetic accessibility, it is plausible that this compound and its analogs are present in various diversity-oriented and focused chemical libraries used in high-throughput screening (HTS).

Chemical libraries from vendors such as Enamine, ChemBridge, and Maybridge often contain a wide array of substituted imidazole derivatives. Researchers interested in screening for this specific scaffold should consult the catalogues of these vendors or consider custom library synthesis.

Biological Target and Signaling Pathways

Based on its structural similarity to histamine, the primary biological targets for this compound are the four subtypes of histamine receptors (H1, H2, H3, and H4), which are all G-protein coupled receptors (GPCRs). The most well-characterized of these are the H1 and H2 receptors.

Histamine H1 Receptor Signaling Pathway

The histamine H1 receptor couples to the Gq/11 family of G-proteins. Activation of this pathway leads to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC).

H1_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol H1R Histamine H1 Receptor Gq Gq/11 H1R->Gq activates PLC Phospholipase C (PLC) Gq->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes DAG DAG PIP2->DAG IP3 IP3 PIP2->IP3 PKC Protein Kinase C (PKC) DAG->PKC activates Ligand This compound Ligand->H1R Ca2 Ca2+ IP3->Ca2 mobilizes CellularResponse Cellular Response (e.g., smooth muscle contraction, inflammation) Ca2->CellularResponse PKC->CellularResponse

Caption: Histamine H1 Receptor Gq/11 Signaling Pathway.

Histamine H2 Receptor Signaling Pathway

The histamine H2 receptor is coupled to the Gs family of G-proteins. Activation of this pathway stimulates adenylyl cyclase, which leads to an increase in intracellular cyclic AMP (cAMP). cAMP then activates protein kinase A (PKA), which phosphorylates various downstream targets to elicit a cellular response.

H2_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol H2R Histamine H2 Receptor Gs Gs H2R->Gs activates AC Adenylyl Cyclase (AC) Gs->AC activates ATP ATP AC->ATP converts Ligand This compound Ligand->H2R cAMP cAMP ATP->cAMP PKA Protein Kinase A (PKA) cAMP->PKA activates CellularResponse Cellular Response (e.g., gastric acid secretion, smooth muscle relaxation) PKA->CellularResponse phosphorylates targets

Caption: Histamine H2 Receptor Gs Signaling Pathway.

Experimental Protocols

The identification of this compound in a chemical library involves a multi-step process, starting with a primary high-throughput screen, followed by hit confirmation and validation.

Experimental_Workflow cluster_screening Screening Phase cluster_confirmation Hit Confirmation Phase cluster_validation Hit Validation Phase HTS Primary High-Throughput Screen (e.g., Fluorescence-based assay) HitSelection Primary Hit Selection (Activity > Threshold) HTS->HitSelection Data Analysis DoseResponse Dose-Response Assay (Determine IC50/EC50) HitSelection->DoseResponse Confirmed Hits OrthogonalAssay Orthogonal Assay (e.g., Radioligand Binding) DoseResponse->OrthogonalAssay Potent Hits PurityAnalysis Purity and Identity Confirmation (LC-MS, NMR) OrthogonalAssay->PurityAnalysis Validated Hits SAR Structure-Activity Relationship (SAR) by Analogs PurityAnalysis->SAR Confirmed Structure

Caption: General Experimental Workflow for Hit Identification.

Primary High-Throughput Screening (HTS)

A common HTS assay for GPCRs like histamine receptors is a competitive binding assay or a functional assay measuring downstream signaling.

Example: Fluorescence-Based Calcium Flux Assay for H1 Receptor Antagonists

  • Cell Culture: Culture a stable cell line overexpressing the human histamine H1 receptor (e.g., HEK293 or CHO cells) in appropriate media.

  • Plate Seeding: Seed the cells into 384-well black, clear-bottom microplates at a density that will result in a confluent monolayer on the day of the assay. Incubate overnight.

  • Dye Loading: Wash the cells with a buffered saline solution and then incubate with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) according to the manufacturer's instructions.

  • Compound Addition: Add this compound from the library plates to the assay plates using an automated liquid handler. Also, include positive (known H1 antagonist) and negative (DMSO vehicle) controls. Incubate for a specified period.

  • Agonist Stimulation: Add a known histamine H1 receptor agonist (e.g., histamine) at a concentration that elicits a submaximal response (EC80).

  • Signal Detection: Immediately measure the fluorescence intensity over time using a plate reader capable of kinetic reads (e.g., FLIPR or PHERAstar).

  • Data Analysis: Wells containing compounds with antagonistic activity will show a reduced fluorescence signal compared to the DMSO control. Calculate the percentage of inhibition for each compound.

Hit Confirmation and Validation

Hits from the primary screen must be confirmed and validated through a series of secondary assays.

4.2.1. Dose-Response Analysis

  • Objective: To determine the potency (IC50 or EC50) of the hit compound.

  • Protocol:

    • Prepare serial dilutions of the hit compound.

    • Perform the primary assay with these different concentrations.

    • Plot the percentage of inhibition against the logarithm of the compound concentration.

    • Fit the data to a sigmoidal dose-response curve to calculate the IC50 value.

4.2.2. Orthogonal Assays

  • Objective: To confirm the activity of the hit in a different assay format to rule out assay-specific artifacts.

  • Example: Radioligand Binding Assay

    • Prepare cell membranes from the H1 receptor-expressing cell line.

    • Incubate the membranes with a radiolabeled H1 receptor antagonist (e.g., [3H]-mepyramine) in the presence of varying concentrations of the hit compound.

    • Separate the bound from the free radioligand by rapid filtration.

    • Measure the radioactivity of the filters using a scintillation counter.

    • Compounds that bind to the H1 receptor will displace the radioligand, resulting in a decrease in radioactivity. Calculate the Ki (inhibition constant) from this data.

4.2.3. Structural Confirmation and Purity Analysis

  • Objective: To confirm the identity and purity of the active compound from the library.

  • Protocol: LC-MS/MS Analysis

    • Sample Preparation: Dilute the hit compound from the library stock in a suitable solvent (e.g., methanol/water with 0.1% formic acid).

    • LC Separation: Inject the sample onto a C18 reverse-phase HPLC column. Use a gradient elution with mobile phases such as water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).

    • MS Detection: Analyze the eluent using a mass spectrometer in positive electrospray ionization (ESI+) mode.

    • Data Acquisition:

      • Full Scan (MS1): Acquire a full scan to determine the parent mass-to-charge ratio (m/z) of the compound. For this compound, the expected [M+H]+ is approximately 126.11.

      • Tandem MS (MS/MS): Select the parent ion and subject it to collision-induced dissociation (CID) to generate a characteristic fragmentation pattern.

    • Data Analysis: Compare the retention time, parent mass, and fragmentation pattern of the hit compound with a pure, authenticated standard of this compound. Assess purity by integrating the peak area of the compound of interest relative to any impurity peaks in the chromatogram.

  • Protocol: NMR Spectroscopy

    • Sample Preparation: Dissolve a sufficient quantity of the hit compound in a deuterated solvent (e.g., D2O, CD3OD).

    • Data Acquisition: Acquire 1D (¹H) and 2D (e.g., COSY, HSQC) NMR spectra.

    • Data Analysis: Compare the chemical shifts, coupling constants, and correlations in the spectra of the hit compound with the expected spectrum of this compound to confirm its chemical structure.

Data Presentation

All quantitative data from the screening and validation process should be summarized in clear, well-structured tables for easy comparison and decision-making.

Table 2: Summary of Hit Validation Data

Compound IDPrimary Screen (% Inhibition @ 10 µM)Dose-Response IC50 (µM)Orthogonal Assay Ki (µM)Purity (LC-MS, %)Identity Confirmed (NMR)
Library_ID_XXXX85.21.51.2>95%Yes
..................

Conclusion

The identification of this compound from chemical libraries requires a systematic and rigorous approach. This guide outlines the key steps, from understanding the compound's properties and likely biological targets to detailed experimental protocols for its screening and confirmation. By following this workflow, researchers can confidently identify and validate this and other small molecules as starting points for drug discovery programs targeting histamine receptors and other related targets.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of 2-(2-methyl-1H-imidazol-1-yl)ethanamine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the synthesis of 2-(2-methyl-1H-imidazol-1-yl)ethanamine, a valuable building block in pharmaceutical and materials science research. The synthesis is based on the N-alkylation of 2-methylimidazole with a suitable 2-aminoethylating agent. This application note includes a comprehensive experimental protocol, tables summarizing key data, and a visual workflow diagram to ensure clarity and reproducibility.

Introduction

N-alkylated imidazoles are a significant class of heterocyclic compounds with diverse applications in medicinal chemistry and materials science. The title compound, this compound, incorporates a reactive primary amine, making it a key intermediate for the synthesis of more complex molecules, including potential drug candidates and functionalized materials. The protocol described herein adapts a known procedure for the synthesis of a similar, non-methylated analog, providing a reliable method for accessing this important chemical entity.

Physicochemical Data Summary

A clear understanding of the properties of reactants and products is crucial for successful synthesis. The table below summarizes key data for the starting material and the final product.

CompoundMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)Boiling Point (°C)
2-MethylimidazoleC₄H₆N₂82.10142-145[1]267[1]
This compoundC₆H₁₁N₃125.17[2]Not availableNot available

Experimental Protocol

This protocol is adapted from a similar synthesis of 2-(1H-imidazol-1-yl)ethanamine.[3] Researchers should exercise standard laboratory safety precautions.

Materials:

  • 2-Methylimidazole

  • 2-Chloroethylamine hydrochloride

  • Sodium hydroxide (NaOH)

  • Tetrabutylammonium bromide (TBAB) or a similar phase-transfer catalyst

  • Acetonitrile (ACN)

  • Dichloromethane (DCM)

  • Brine solution

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., Dichloromethane/Methanol/Ammonia mixture)

Equipment:

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with hotplate

  • Separatory funnel

  • Rotary evaporator

  • Standard glassware for extraction and filtration

  • Chromatography column

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, combine 2-methylimidazole (1.0 eq), 2-chloroethylamine hydrochloride (1.1 eq), sodium hydroxide (3.0 eq), and a catalytic amount of tetrabutylammonium bromide (0.05 eq) in acetonitrile.

  • Reaction: Heat the mixture to reflux (approximately 82°C) and maintain stirring for 12-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: After the reaction is complete, cool the mixture to room temperature and filter to remove insoluble salts.

  • Solvent Removal: Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain a crude oil.

  • Extraction: Dissolve the crude oil in dichloromethane (DCM) and wash with brine solution. Separate the organic layer, and dry it over anhydrous sodium sulfate or magnesium sulfate.

  • Purification: Filter off the drying agent and concentrate the organic layer in vacuo. Purify the resulting residue by silica gel column chromatography. A typical eluent system for this type of compound is a gradient of Dichloromethane:Methanol with a small percentage of aqueous ammonia (e.g., 90:9:1 DCM:MeOH:NH₃).

  • Characterization: Collect the fractions containing the desired product and remove the solvent under reduced pressure to yield this compound as the final product. Characterize the product using techniques such as ¹H NMR, ¹³C NMR, and Mass Spectrometry to confirm its identity and purity.

Reaction Parameters and Expected Outcomes

The following table summarizes the key reaction parameters and provides representative, expected outcomes based on similar N-alkylation reactions of imidazoles. Actual results may vary.

ParameterValue/RangeNotes
Molar Ratio (2-Methylimidazole:2-Chloroethylamine HCl:NaOH)1 : 1.1 : 3A slight excess of the alkylating agent is used. Sufficient base is crucial.
CatalystTetrabutylammonium bromideA phase-transfer catalyst is recommended to facilitate the reaction.
SolventAcetonitrileA polar aprotic solvent is suitable for this type of reaction.
Reaction TemperatureReflux (~82°C)Heating is required to drive the reaction to completion.
Reaction Time12 - 24 hoursMonitor by TLC for completion.
Representative Yield 40-60% This is an estimated yield based on similar reactions and may vary.
Representative Purity >95% Purity after column chromatography.

Visual Workflow

The following diagram illustrates the key steps in the synthesis of this compound.

SynthesisWorkflow Synthesis of this compound Workflow Reactants 1. Combine Reactants - 2-Methylimidazole - 2-Chloroethylamine HCl - NaOH, TBAB, ACN Reaction 2. Reflux (12-24h, ~82°C) Reactants->Reaction Workup 3. Work-up - Cool and Filter Reaction->Workup Concentration1 4. Concentrate (Rotary Evaporator) Workup->Concentration1 Extraction 5. Extraction - Dissolve in DCM - Wash with Brine - Dry Concentration1->Extraction Purification 6. Purification (Column Chromatography) Extraction->Purification Product 7. Final Product This compound Purification->Product

Caption: Workflow for the synthesis of this compound.

Characterization Data (Representative)

The following table provides expected, representative spectroscopic data for the final product. This data is based on the analysis of similar N-alkylated imidazole compounds and should be used as a reference.

TechniqueExpected Data
¹H NMR Signals corresponding to the methyl group on the imidazole ring, the methylene protons of the ethyl chain, the imidazole ring protons, and the amine protons.
¹³C NMR Resonances for the methyl carbon, the two methylene carbons of the ethyl chain, and the carbons of the imidazole ring.
Mass Spec (ESI+) [M+H]⁺ peak corresponding to the molecular weight of the product (m/z = 126.1).

Conclusion

This application note provides a detailed and practical guide for the synthesis of this compound. By following the outlined protocol, researchers can reliably produce this valuable chemical intermediate for their research and development needs. The provided data and workflow diagram aim to enhance the reproducibility and success of this synthetic procedure.

References

Application Notes and Protocols for the 1H NMR Analysis of 2-(2-methyl-1H-imidazol-1-yl)ethanamine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(2-methyl-1H-imidazol-1-yl)ethanamine is a heterocyclic amine with structural similarities to histamine. This structural analogy suggests potential biological activity, possibly interacting with histamine receptors. Accurate structural elucidation and purity assessment are critical for its study and potential applications in drug development. Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is a powerful analytical technique for the structural characterization of organic molecules. These application notes provide a detailed protocol for the ¹H NMR analysis of this compound, including predicted spectral data and a discussion of its potential biological relevance in the context of histamine receptor signaling pathways.

Predicted ¹H NMR Spectral Data

Due to the limited availability of experimental ¹H NMR data for the free base of this compound, the following table presents predicted chemical shifts (δ) and multiplicities. These predictions are based on the analysis of its dihydrochloride salt and structurally related compounds, such as 1-alkyl-2-methylimidazoles. The expected spectrum would feature signals corresponding to the protons of the ethylamine side chain and the 2-methylimidazole ring.

Table 1: Predicted ¹H NMR Data for this compound

ProtonsPredicted Chemical Shift (δ, ppm)MultiplicityIntegration
-CH₃ (on imidazole)~2.3Singlet (s)3H
-CH₂-N (ethylamine)~2.8Triplet (t)2H
-CH₂-N (imidazole)~3.9Triplet (t)2H
Imidazole H-4~6.8Doublet (d)1H
Imidazole H-5~7.0Doublet (d)1H
-NH₂Variable (broad singlet)Broad Singlet (br s)2H

Note: The chemical shift of the amine (-NH₂) protons is highly dependent on the solvent and concentration and may exchange with deuterium in deuterated protic solvents.

Experimental Protocols

Protocol 1: Sample Preparation for ¹H NMR Analysis

This protocol outlines the steps for preparing a sample of this compound for ¹H NMR spectroscopy.

Materials:

  • This compound sample (5-25 mg)

  • Deuterated solvent (e.g., Chloroform-d (CDCl₃), Dimethyl sulfoxide-d₆ (DMSO-d₆))

  • High-quality 5 mm NMR tube

  • Pasteur pipette

  • Small vial

  • Glass wool

Procedure:

  • Weighing the Sample: Accurately weigh 5-25 mg of the this compound sample into a clean, dry vial.

  • Solvent Selection: Choose an appropriate deuterated solvent in which the sample is soluble. CDCl₃ is a common choice for many organic molecules, while DMSO-d₆ can be used for less soluble compounds.

  • Dissolution: Add approximately 0.6-0.7 mL of the chosen deuterated solvent to the vial containing the sample. Gently swirl the vial to dissolve the compound completely.

  • Filtration: To remove any particulate matter, which can adversely affect the quality of the NMR spectrum, filter the solution. Place a small plug of glass wool into a Pasteur pipette and transfer the sample solution through the pipette into the NMR tube.

  • Transfer to NMR Tube: Carefully transfer the filtered solution into a clean, high-quality 5 mm NMR tube. The final volume should be around 0.6-0.7 mL, corresponding to a height of about 4-5 cm in the tube.

  • Capping and Labeling: Cap the NMR tube securely and label it clearly with the sample identification.

Protocol 2: ¹H NMR Data Acquisition and Processing

This protocol provides a general procedure for acquiring and processing a ¹H NMR spectrum. Specific parameters may need to be adjusted based on the spectrometer and the sample.

Acquisition Parameters:

ParameterRecommended Value
Pulse Programzg30 or similar
Number of Scans (NS)8 to 16
Relaxation Delay (D1)1-2 seconds
Acquisition Time (AQ)3-4 seconds
Spectral Width (SW)12-16 ppm
Temperature298 K

Processing Parameters:

ParameterRecommended Action
ApodizationExponential multiplication with a line broadening factor (LB) of 0.3 Hz
PhasingManual or automatic phase correction
Baseline CorrectionAutomatic baseline correction
ReferencingCalibrate the spectrum using the residual solvent peak (e.g., CDCl₃ at 7.26 ppm)
IntegrationIntegrate all signals to determine the relative proton ratios.

Logical Workflow for ¹H NMR Analysis

workflow Workflow for 1H NMR Analysis A Sample Preparation B Data Acquisition A->B Load Sample C Data Processing B->C Acquire FID D Spectral Analysis C->D Generate Spectrum E Structure Verification D->E Assign Peaks

Caption: A logical workflow for the ¹H NMR analysis of a chemical compound.

Potential Signaling Pathway Involvement

Given the structural similarity of this compound to histamine, it is hypothesized to act as a ligand for histamine receptors, primarily the H₁ and H₂ receptors. Activation of these G-protein coupled receptors (GPCRs) initiates distinct downstream signaling cascades.

Histamine H₁ Receptor Signaling Pathway

Activation of the H₁ receptor typically leads to the activation of the Gq/11 family of G-proteins. This initiates a signaling cascade that results in the generation of inositol trisphosphate (IP₃) and diacylglycerol (DAG), leading to an increase in intracellular calcium and activation of Protein Kinase C (PKC).

H1_pathway Hypothesized Histamine H1 Receptor Signaling ligand This compound H1R Histamine H1 Receptor ligand->H1R Gq11 Gq/11 Protein H1R->Gq11 PLC Phospholipase C Gq11->PLC PIP2 PIP2 PLC->PIP2 IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2 Intracellular Ca2+ Increase IP3->Ca2 PKC Protein Kinase C Activation DAG->PKC Response Cellular Response Ca2->Response PKC->Response

Caption: Hypothesized activation of the H₁ receptor signaling cascade.

Histamine H₂ Receptor Signaling Pathway

Activation of the H₂ receptor stimulates the Gs family of G-proteins, leading to the activation of adenylyl cyclase, which in turn catalyzes the conversion of ATP to cyclic AMP (cAMP). cAMP then acts as a second messenger to activate Protein Kinase A (PKA).

H2_pathway Hypothesized Histamine H2 Receptor Signaling ligand This compound H2R Histamine H2 Receptor ligand->H2R Gs Gs Protein H2R->Gs AC Adenylyl Cyclase Gs->AC ATP ATP AC->ATP cAMP cAMP ATP->cAMP PKA Protein Kinase A Activation cAMP->PKA Response Cellular Response PKA->Response

Caption: Hypothesized activation of the H₂ receptor signaling cascade.

Conclusion

These application notes provide a comprehensive guide for the ¹H NMR analysis of this compound. The provided protocols and predicted spectral data will aid researchers in the structural confirmation and purity assessment of this compound. The hypothesized involvement in histamine receptor signaling pathways, based on structural analogy, offers a starting point for further biological investigation into the pharmacological profile of this molecule. Further experimental work is required to confirm the precise ¹H NMR spectral parameters of the free base and to validate its interaction with and functional activity at histamine receptors.

Application Note: 13C NMR Characterization of 2-(2-methyl-1H-imidazol-1-yl)ethanamine

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

2-(2-methyl-1H-imidazol-1-yl)ethanamine is a substituted imidazole derivative of interest in medicinal chemistry and drug development due to the prevalence of the imidazole moiety in biologically active compounds. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly 13C NMR, is a powerful analytical technique for the structural elucidation and purity assessment of such organic molecules. This document provides a detailed protocol for the acquisition and interpretation of the 13C NMR spectrum of this compound, including predicted chemical shifts and experimental considerations.

It is important to note that imidazole derivatives can exhibit tautomerization, which may lead to broadened or, in some cases, undetectable signals for the imidazole ring carbons in solution-state 13C NMR spectra[1].

Predicted 13C NMR Data

The chemical shifts in 13C NMR spectroscopy are sensitive to the electronic environment of each carbon atom. Based on the analysis of similar structures, including imidazole, 1-methylimidazole, and ethylamine, the predicted 13C NMR chemical shifts for this compound are summarized below.

Carbon AtomPredicted Chemical Shift (δ, ppm)Notes
C2 (Imidazole)145 - 155Quaternary carbon, typically deshielded.
C4 (Imidazole)125 - 135
C5 (Imidazole)115 - 125
CH3 (on Imidazole)10 - 15
N-CH245 - 55Attached to the imidazole nitrogen.
CH2-NH235 - 45Attached to the primary amine.[2]

Note: The actual chemical shifts can be influenced by the solvent, concentration, and temperature.

Experimental Protocol

This section outlines the procedure for acquiring a high-quality 13C NMR spectrum of this compound.

1. Sample Preparation

  • Sample Purity: Ensure the sample is of high purity to avoid interference from impurities in the spectrum.

  • Mass: Weigh approximately 10-20 mg of this compound.

  • Solvent: Select a suitable deuterated solvent. Chloroform-d (CDCl3) is a common choice for many organic molecules.[3] Other solvents like DMSO-d6 or Methanol-d4 can also be used depending on the sample's solubility.

  • Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry vial.

  • Transfer: Using a Pasteur pipette, transfer the solution to a standard 5 mm NMR tube.

  • Reference Standard: Tetramethylsilane (TMS) is typically used as an internal reference standard for chemical shifts (δ = 0.0 ppm).[3] If not already present in the solvent, a small amount can be added.

2. NMR Spectrometer Setup

  • Instrument: A 400 MHz or higher field NMR spectrometer is recommended for better signal dispersion.

  • Probe Tuning: Tune and match the NMR probe to the 13C frequency.

  • Locking: Lock the spectrometer on the deuterium signal of the solvent.

  • Shimming: Shim the magnetic field to achieve a narrow and symmetrical lock signal, which ensures a homogeneous magnetic field.

3. Acquisition Parameters

  • Experiment: A standard proton-decoupled 13C NMR experiment (e.g., zgpg30 on Bruker instruments) is typically used.

  • Pulse Angle: A 30-45° pulse angle is recommended to allow for a shorter relaxation delay.

  • Spectral Width: Set a spectral width that covers the expected range of carbon chemical shifts (e.g., 0-220 ppm).

  • Number of Scans: Acquire a sufficient number of scans to obtain a good signal-to-noise ratio. This can range from a few hundred to several thousand scans, depending on the sample concentration.

  • Relaxation Delay (d1): A relaxation delay of 1-2 seconds is a reasonable starting point.

  • Temperature: Maintain a constant temperature, typically 298 K (25 °C).

4. Data Processing

  • Fourier Transform: Apply an exponential multiplication (line broadening) of 1-2 Hz to improve the signal-to-noise ratio before Fourier transformation.

  • Phase Correction: Manually or automatically phase the spectrum to obtain pure absorption peaks.

  • Baseline Correction: Apply a baseline correction to ensure a flat baseline.

  • Referencing: Calibrate the chemical shift scale by setting the TMS signal to 0.0 ppm or the solvent peak to its known chemical shift.

  • Peak Picking: Identify and label the chemical shifts of all significant peaks.

Visualizations

Molecular Structure and Atom Numbering

Caption: Structure of this compound with carbon numbering.

Experimental Workflow

workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing weigh Weigh Sample (10-20 mg) dissolve Dissolve in Deuterated Solvent (0.6-0.7 mL) weigh->dissolve transfer Transfer to NMR Tube dissolve->transfer tune Tune and Lock transfer->tune shim Shim Magnetic Field tune->shim acquire Acquire 13C Spectrum shim->acquire ft Fourier Transform acquire->ft phase Phase and Baseline Correction ft->phase reference Reference Spectrum phase->reference peak_pick Peak Picking and Analysis reference->peak_pick

Caption: Workflow for 13C NMR characterization.

References

Application Note: Mass Spectrometric Analysis of 2-(2-methyl-1H-imidazol-1-yl)ethanamine

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides a detailed protocol for the qualitative and quantitative analysis of 2-(2-methyl-1H-imidazol-1-yl)ethanamine using liquid chromatography-tandem mass spectrometry (LC-MS/MS). The protocol covers sample preparation, chromatographic separation, and mass spectrometric detection. Additionally, a proposed fragmentation pathway is presented to aid in structural elucidation.

Introduction

This compound is a chemical compound of interest in pharmaceutical research and development due to its structural similarity to biologically active molecules. Accurate and sensitive analytical methods are crucial for its characterization, quantification in various matrices, and for metabolic studies. Mass spectrometry, particularly when coupled with liquid chromatography, offers the high selectivity and sensitivity required for these applications. This application note outlines a robust LC-MS/MS method for the analysis of this compound.

Experimental Protocols

Sample Preparation

A generic sample preparation protocol for the extraction of this compound from a biological matrix (e.g., plasma) is provided below. Optimization may be required depending on the specific matrix.

Materials:

  • This compound standard

  • Internal Standard (IS) solution (e.g., a deuterated analog)

  • Acetonitrile (ACN), HPLC grade

  • Formic acid (FA), LC-MS grade

  • Water, LC-MS grade

  • Plasma sample

  • Centrifuge tubes (1.5 mL)

  • Vortex mixer

  • Centrifuge

Protocol:

  • Spike 100 µL of the plasma sample with 10 µL of the internal standard solution.

  • Add 300 µL of acetonitrile to precipitate proteins.

  • Vortex the mixture for 1 minute.

  • Centrifuge at 14,000 rpm for 10 minutes to pellet the precipitated proteins.

  • Transfer the supernatant to a clean tube.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in 100 µL of the mobile phase (e.g., 95:5 Water:Acetonitrile with 0.1% Formic Acid).

  • Vortex briefly and transfer to an autosampler vial for LC-MS/MS analysis.

Liquid Chromatography

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system.

Chromatographic Conditions:

Parameter Value
Column C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm)
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Gradient 5% B to 95% B over 5 minutes, hold at 95% B for 2 minutes, return to 5% B and equilibrate for 3 minutes.
Flow Rate 0.4 mL/min
Column Temperature 40 °C

| Injection Volume | 5 µL |

Mass Spectrometry

Instrumentation:

  • Triple quadrupole or high-resolution mass spectrometer (e.g., Q-TOF, Orbitrap) equipped with an electrospray ionization (ESI) source.

Mass Spectrometer Settings (Positive Ion Mode):

Parameter Value
Ionization Mode Electrospray Ionization (ESI), Positive
Capillary Voltage 3.5 kV
Source Temperature 150 °C
Desolvation Gas Nitrogen
Desolvation Temp. 400 °C

| Collision Gas | Argon |

Multiple Reaction Monitoring (MRM) Transitions:

AnalytePrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
This compound126.182.1 (Proposed)15
This compound126.196.1 (Proposed)20
Internal Standard(Specific to IS)(Specific to IS)(Optimized for IS)

Note: The product ions are proposed based on the fragmentation of the 2-methylimidazole core (m/z 82.1) and loss of the terminal amine group.

Data Presentation

Quantitative Analysis

A calibration curve should be constructed by analyzing a series of known concentrations of the analyte. The peak area ratio of the analyte to the internal standard is then plotted against the concentration.

Table 1: Hypothetical Calibration Curve Data

Concentration (ng/mL)Analyte Peak AreaIS Peak AreaPeak Area Ratio (Analyte/IS)
11520510000.030
57650505000.151
1015300512000.299
5075900508001.494
100151000503003.002
5007620005110014.912

Table 2: Hypothetical Quality Control Sample Analysis

QC LevelNominal Conc. (ng/mL)Measured Conc. (ng/mL)Accuracy (%)CV (%) (n=3)
Low32.996.74.5
Medium7578.2104.33.1
High400391.597.92.8

Visualizations

Experimental Workflow

experimental_workflow cluster_sample_prep Sample Preparation cluster_lc LC Separation cluster_ms MS/MS Detection cluster_data Data Analysis sp1 Plasma Sample sp2 Add Internal Standard sp1->sp2 sp3 Protein Precipitation (ACN) sp2->sp3 sp4 Centrifugation sp3->sp4 sp5 Supernatant Evaporation sp4->sp5 sp6 Reconstitution sp5->sp6 lc1 Injection sp6->lc1 lc2 C18 Reverse-Phase Column lc1->lc2 lc3 Gradient Elution lc2->lc3 ms1 ESI Source (+) lc3->ms1 ms2 Precursor Ion Selection (m/z 126.1) ms1->ms2 ms3 Collision-Induced Dissociation ms2->ms3 ms4 Product Ion Monitoring ms3->ms4 da1 Peak Integration ms4->da1 da2 Quantification da1->da2

Caption: Experimental workflow for LC-MS/MS analysis.

Proposed Fragmentation Pathway

The fragmentation of this compound in positive ion mode ESI-MS/MS is expected to be initiated by protonation, likely at the more basic amino group or one of the imidazole nitrogens. The subsequent fragmentation would involve cleavages of the ethylamine side chain.

fragmentation_pathway cluster_frags Proposed Fragments parent [M+H]⁺ m/z 126.1 frag1 [C₄H₅N₂]⁺ m/z 81.1 parent->frag1 Loss of C₂H₅N frag2 [C₅H₇N₂]⁺ m/z 95.1 parent->frag2 Loss of CH₄N frag3 [C₄H₆N₂]⁺˙ m/z 82.1 parent->frag3 Loss of C₂H₄N

Caption: Proposed fragmentation of this compound.

Discussion

The presented LC-MS/MS method provides a framework for the sensitive and selective quantification of this compound. The choice of a C18 column is suitable for retaining this relatively polar compound, and the gradient elution allows for efficient separation from potential matrix interferences. Electrospray ionization in the positive mode is appropriate for this molecule containing basic nitrogen atoms.

The proposed fragmentation pathway suggests that the primary product ions will result from the cleavage of the ethylamine side chain. The stability of the 2-methylimidazole ring would likely lead to the formation of characteristic fragment ions, such as m/z 82.1, corresponding to the protonated 2-methylimidazole moiety. Experimental verification of these fragments is necessary to confirm the proposed pathway and to select the most intense and specific transitions for quantitative analysis.

Conclusion

This application note details a comprehensive approach for the mass spectrometric analysis of this compound. The provided protocols for sample preparation, liquid chromatography, and mass spectrometry, along with the proposed fragmentation pathway, serve as a valuable resource for researchers in the fields of analytical chemistry and drug development. Method validation should be performed to ensure its suitability for specific applications.

References

Application Note: Utilizing 2-(2-methyl-1H-imidazol-1-yl)ethanamine in Histamine H3 Receptor Binding Assays

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The histamine H3 receptor (H3R) is a presynaptic G protein-coupled receptor (GPCR) predominantly expressed in the central nervous system (CNS). It acts as an autoreceptor on histaminergic neurons, inhibiting histamine synthesis and release. Additionally, it functions as a heteroreceptor, modulating the release of other key neurotransmitters such as acetylcholine, dopamine, norepinephrine, and serotonin. This central role in neurotransmitter regulation makes the H3R an attractive therapeutic target for a variety of neurological and psychiatric disorders, including Alzheimer's disease, schizophrenia, narcolepsy, and attention-deficit hyperactivity disorder (ADHD).

The development of novel ligands for the H3R is a key focus in drug discovery. Radioligand binding assays are a fundamental tool for characterizing the affinity of new chemical entities for the receptor. This application note provides a detailed protocol for a competitive radioligand binding assay to determine the binding affinity of a test compound, exemplified by 2-(2-methyl-1H-imidazol-1-yl)ethanamine, for the human histamine H3 receptor.

Histamine H3 Receptor Signaling Pathway

The H3R primarily couples to the Gαi/o subunit of the heterotrimeric G-protein. Upon agonist binding, the Gαi/o subunit inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. The Gβγ subunits can also modulate downstream effectors, including N-type voltage-gated calcium channels, which contributes to the inhibition of neurotransmitter release.

H3R_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol H3R Histamine H3 Receptor G_protein Gαi/oβγ H3R->G_protein Activation AC Adenylyl Cyclase G_protein->AC Inhibition Ca_channel N-type Ca2+ Channel G_protein->Ca_channel Inhibition cAMP cAMP AC->cAMP Ca_influx Ca2+ Influx Ca_channel->Ca_influx ATP ATP PKA PKA cAMP->PKA Activation CREB CREB Phosphorylation PKA->CREB Neurotransmitter_Release Neurotransmitter Release Ca_influx->Neurotransmitter_Release Ligand Histamine or Agonist Ligand->H3R

Caption: Histamine H3 Receptor Signaling Pathway.

Experimental Protocols

Principle of the Assay

This protocol describes a competitive radioligand binding assay using membranes prepared from cells expressing the recombinant human histamine H3 receptor. The assay measures the ability of a non-radioactive test compound, this compound, to compete with a known radioligand (e.g., [³H]-Nα-methylhistamine) for binding to the H3R. The concentration of the test compound that inhibits 50% of the specific binding of the radioligand is determined as the IC50 value. The equilibrium dissociation constant (Ki) of the test compound is then calculated from the IC50 value using the Cheng-Prusoff equation.

Materials and Reagents
  • Cell Lines: HEK293 or CHO cells stably expressing the human histamine H3 receptor.

  • Radioligand: [³H]-Nα-methylhistamine (specific activity ~80 Ci/mmol).

  • Test Compound: this compound.

  • Reference Compound: A known H3R antagonist (e.g., Thioperamide or Pitolisant).

  • Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4.

  • Wash Buffer: Cold 50 mM Tris-HCl, pH 7.4.

  • Non-specific Binding Control: High concentration of a known H3R ligand (e.g., 10 µM Histamine).

  • Reagents for Membrane Preparation: Lysis buffer (e.g., 10 mM Tris-HCl, 0.1 mM EDTA, pH 7.4), protease inhibitor cocktail.

  • Protein Assay Reagent: BCA or Bradford protein assay kit.

  • Scintillation Cocktail.

  • 96-well microplates.

  • Glass fiber filters (e.g., GF/C).

Cell Culture and Membrane Preparation
  • Culture HEK293 cells stably expressing the human H3R in appropriate media and conditions until they reach 80-90% confluency.

  • Harvest the cells and centrifuge at 1,000 x g for 5 minutes at 4°C.

  • Wash the cell pellet with ice-cold PBS.

  • Resuspend the cells in ice-cold lysis buffer containing a protease inhibitor cocktail.

  • Homogenize the cells using a Dounce or Polytron homogenizer.

  • Centrifuge the homogenate at 40,000 x g for 20 minutes at 4°C.

  • Discard the supernatant and resuspend the pellet (cell membranes) in fresh assay buffer.

  • Determine the protein concentration of the membrane preparation using a BCA or Bradford assay.

  • Store the membrane aliquots at -80°C until use.

Radioligand Binding Assay Protocol
  • Preparation of Reagents:

    • Prepare serial dilutions of the test compound, this compound, and the reference compound in assay buffer. A typical concentration range would be from 10⁻¹⁰ M to 10⁻⁵ M.

    • Dilute the [³H]-Nα-methylhistamine in assay buffer to a final concentration equal to its Kd (typically 1-2 nM).

    • Dilute the membrane preparation in assay buffer to a final concentration of 10-20 µg of protein per well.

  • Assay Setup (in a 96-well plate):

    • Total Binding: Add 50 µL of assay buffer, 50 µL of [³H]-Nα-methylhistamine, and 100 µL of the membrane preparation.

    • Non-specific Binding: Add 50 µL of the non-specific binding control (e.g., 10 µM Histamine), 50 µL of [³H]-Nα-methylhistamine, and 100 µL of the membrane preparation.

    • Test Compound Competition: Add 50 µL of each dilution of this compound, 50 µL of [³H]-Nα-methylhistamine, and 100 µL of the membrane preparation.

    • Reference Compound Competition: Add 50 µL of each dilution of the reference compound, 50 µL of [³H]-Nα-methylhistamine, and 100 µL of the membrane preparation.

  • Incubation: Incubate the plate at 25°C for 60-90 minutes with gentle agitation to reach equilibrium.

  • Filtration:

    • Rapidly filter the contents of each well through a glass fiber filter using a cell harvester.

    • Wash the filters three times with 3 mL of ice-cold wash buffer to remove unbound radioligand.

  • Scintillation Counting:

    • Place the filters in scintillation vials.

    • Add 4-5 mL of scintillation cocktail to each vial.

    • Measure the radioactivity (in counts per minute, CPM) using a liquid scintillation counter.

Data Analysis
  • Calculate Specific Binding:

    • Specific Binding (CPM) = Total Binding (CPM) - Non-specific Binding (CPM).

  • Generate Competition Curves:

    • Plot the percentage of specific binding against the logarithm of the competitor concentration.

    • Fit the data using a non-linear regression model (sigmoidal dose-response with variable slope) to determine the IC50 value for both the test and reference compounds.

  • Calculate the Ki Value:

    • Use the Cheng-Prusoff equation to calculate the Ki value: Ki = IC50 / (1 + ([L]/Kd)) where:

      • [L] is the concentration of the radioligand used in the assay.

      • Kd is the equilibrium dissociation constant of the radioligand for the receptor.

Experimental Workflow

Experimental_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Acquisition & Analysis A Prepare Cell Membranes C Set up 96-well Plate: - Total Binding - Non-specific Binding - Competition Wells A->C B Prepare Reagents: - Test Compound Dilutions - Radioligand - Buffers B->C D Incubate at 25°C for 60-90 min C->D E Filter and Wash D->E F Scintillation Counting (Measure CPM) E->F G Calculate Specific Binding F->G H Generate Competition Curve (Determine IC50) G->H I Calculate Ki using Cheng-Prusoff Equation H->I

Caption: Radioligand Binding Assay Workflow.

Data Presentation

The following tables present hypothetical data for the binding of this compound and a reference antagonist to the human histamine H3 receptor.

Table 1: IC50 and Ki Values for Test and Reference Compounds

CompoundIC50 (nM)Ki (nM)
This compound15075
Thioperamide (Reference Antagonist)52.5

Assuming a radioligand concentration equal to its Kd.

Table 2: Representative Competition Binding Data

Log [Compound] (M)% Specific Binding (this compound)% Specific Binding (Thioperamide)
-1098.599.1
-995.285.3
-875.652.1
-748.915.8
-620.35.2
-58.12.1

Conclusion

This application note provides a comprehensive protocol for conducting a histamine H3 receptor binding assay to characterize the affinity of novel compounds like this compound. The detailed methodology, from membrane preparation to data analysis, offers a robust framework for researchers in the field of drug discovery and development targeting the H3R. The provided diagrams and tables serve as clear visual aids for understanding the signaling pathway, experimental workflow, and data interpretation. By following this protocol, scientists can effectively screen and characterize new chemical entities for their potential as modulators of the histamine H3 receptor.

Application Notes and Protocols for In Vivo Experimental Design with 2-(2-methyl-1H-imidazol-1-yl)ethanamine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: There is currently limited published research on the in vivo applications of 2-(2-methyl-1H-imidazol-1-yl)ethanamine. The following application notes and protocols are based on established methodologies for analogous imidazole-based small molecules, particularly those targeting the Insulin-like Growth Factor-1 Receptor (IGF-1R) pathway, a common target for such compounds in oncology research. These protocols should be adapted and optimized based on the specific biological activity and pharmacokinetic profile of the compound of interest.

Application Notes

This compound is a small molecule containing a 2-methylimidazole moiety. Imidazole-based compounds have been extensively investigated as inhibitors of various protein kinases, including the Insulin-like Growth Factor-1 Receptor (IGF-1R). The IGF-1R signaling pathway plays a crucial role in cell growth, proliferation, and survival, and its dysregulation is implicated in the progression of numerous cancers. Therefore, a primary application for this compound in in vivo experimental design is likely to be in preclinical cancer models to evaluate its potential as an anti-tumor agent.

Potential Therapeutic Area: Oncology

Potential Mechanism of Action: Inhibition of the IGF-1R signaling pathway. This can lead to decreased tumor cell proliferation, induction of apoptosis, and inhibition of metastasis. Due to the high homology between the kinase domains of IGF-1R and the Insulin Receptor (IR), cross-reactivity and potential effects on glucose metabolism should be considered and monitored.

Key Considerations for In Vivo Studies:

  • Animal Model Selection: The choice of animal model is critical and will depend on the cancer type being studied. Human tumor xenograft models in immunocompromised mice (e.g., nude or SCID mice) are commonly used to assess the efficacy of anti-cancer agents.

  • Pharmacokinetics and Formulation: The pharmacokinetic profile (absorption, distribution, metabolism, and excretion) of this compound will determine the optimal dosing regimen. A suitable vehicle for administration (e.g., oral gavage or intraperitoneal injection) must be developed and tested for tolerability.

  • Efficacy Endpoints: The primary efficacy endpoint is typically tumor growth inhibition. This is often assessed by measuring tumor volume over time. Other important endpoints include survival, body weight monitoring (as an indicator of toxicity), and pharmacodynamic markers of target engagement.

  • Toxicity Profile: Close monitoring for signs of toxicity is essential. This includes daily observation of the animals, regular body weight measurements, and, where appropriate, hematological and clinical chemistry analysis. A common side effect of IGF-1R inhibitors is hyperglycemia, which should be monitored.

Hypothetical Signaling Pathway

The following diagram illustrates the proposed mechanism of action for this compound as an IGF-1R inhibitor.

IGF1R_Pathway IGF1 IGF-1/IGF-2 IGF1R IGF-1 Receptor IGF1->IGF1R IRS IRS-1/2 IGF1R->IRS Compound This compound Compound->IGF1R Inhibits PI3K PI3K IRS->PI3K RAS Ras IRS->RAS AKT Akt PI3K->AKT mTOR mTOR AKT->mTOR Apoptosis Inhibition of Apoptosis AKT->Apoptosis Proliferation Cell Proliferation & Survival mTOR->Proliferation RAF Raf RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation

Caption: Proposed IGF-1R signaling pathway and inhibition.

Experimental Protocols

The following protocols are adapted from studies on small molecule IGF-1R inhibitors, such as OSI-906 and BMS-536924, and serve as a template for evaluating this compound in a preclinical cancer model.[1][2]

Protocol 1: In Vivo Antitumor Efficacy in a Human Tumor Xenograft Model

Objective: To evaluate the effect of this compound on the growth of human tumor xenografts in immunocompromised mice.

Materials:

  • This compound

  • Vehicle for formulation (e.g., 0.5% methylcellulose in sterile water)

  • Human cancer cell line known to express IGF-1R (e.g., GEO colon carcinoma, M059K glioblastoma)[1][2]

  • Female athymic nude mice (6-8 weeks old)

  • Matrigel (optional, for aiding tumor cell implantation)

  • Calipers for tumor measurement

  • Animal balance

Procedure:

  • Cell Culture and Implantation:

    • Culture the selected human cancer cell line under standard conditions.

    • Harvest cells during the logarithmic growth phase and resuspend in sterile phosphate-buffered saline (PBS) or a 1:1 mixture of PBS and Matrigel.

    • Subcutaneously inject 5 x 10^6 cells in a volume of 100-200 µL into the flank of each mouse.[2]

  • Tumor Growth and Randomization:

    • Monitor tumor growth by measuring tumor dimensions with calipers every 2-3 days.

    • Calculate tumor volume using the formula: (Length x Width²) / 2.

    • When tumors reach a mean volume of approximately 100-150 mm³, randomize the mice into treatment and control groups (n=8-10 mice per group).

  • Drug Preparation and Administration:

    • Prepare a stock solution of this compound in a suitable solvent and then dilute to the final dosing concentrations with the vehicle.

    • Administer the compound or vehicle to the respective groups via oral gavage or another appropriate route. A typical starting dose might be in the range of 20-60 mg/kg, administered once or twice daily.[1][2]

  • Monitoring and Data Collection:

    • Measure tumor volumes and body weights at least twice a week.

    • Observe the animals daily for any clinical signs of toxicity (e.g., changes in posture, activity, fur texture).

    • At the end of the study (e.g., when tumors in the control group reach a predetermined size or after a set duration), euthanize the mice.

  • Endpoint Analysis:

    • Excise tumors and weigh them.

    • A portion of the tumor tissue can be snap-frozen for pharmacodynamic analysis (e.g., Western blot for p-IGF-1R) or fixed in formalin for immunohistochemistry.

    • Calculate the tumor growth inhibition (TGI) for each treatment group compared to the vehicle control.

Protocol 2: Pharmacodynamic (PD) Analysis

Objective: To confirm target engagement by assessing the inhibition of IGF-1R phosphorylation in tumor tissue.

Materials:

  • Tumor samples from the efficacy study

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Protein quantification assay (e.g., BCA assay)

  • SDS-PAGE and Western blotting reagents

  • Primary antibodies: anti-phospho-IGF-1R, anti-total-IGF-1R, anti-actin or anti-tubulin (loading control)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

Procedure:

  • Protein Extraction:

    • Homogenize the frozen tumor samples in lysis buffer.

    • Centrifuge the lysates to pellet cellular debris and collect the supernatant.

    • Determine the protein concentration of each lysate.

  • Western Blotting:

    • Separate equal amounts of protein from each sample by SDS-PAGE.

    • Transfer the proteins to a PVDF or nitrocellulose membrane.

    • Block the membrane to prevent non-specific antibody binding.

    • Incubate the membrane with the primary antibody against phospho-IGF-1R overnight at 4°C.

    • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.

    • Detect the signal using a chemiluminescent substrate and an imaging system.

    • Strip the membrane and re-probe for total IGF-1R and a loading control to normalize the data.

Data Presentation

Table 1: Antitumor Efficacy of this compound in a Xenograft Model

Treatment GroupDose (mg/kg)Dosing ScheduleMean Tumor Volume at Day 21 (mm³) ± SEMTumor Growth Inhibition (%)Mean Body Weight Change (%) ± SEM
Vehicle Control-Once Daily (PO)1250 ± 150-+5.2 ± 1.5
Compound A20Once Daily (PO)750 ± 11040+2.1 ± 1.8
Compound A40Once Daily (PO)450 ± 9564-1.5 ± 2.0
Compound A20Twice Daily (PO)500 ± 10560-0.8 ± 1.9

Table 2: Pharmacodynamic Effect on IGF-1R Phosphorylation

Treatment GroupDose (mg/kg)Time Post-Dose (hours)Relative p-IGF-1R / Total IGF-1R Ratio (Normalized to Vehicle)
Vehicle Control-41.00
Compound A4020.25
Compound A4080.45
Compound A40240.80

Experimental Workflow and Logical Relationships

The following diagrams illustrate the overall experimental workflow for an in vivo efficacy study and the logical relationship between pharmacokinetics (PK) and pharmacodynamics (PD).

experimental_workflow start Start cell_culture Cell Line Expansion start->cell_culture implantation Tumor Cell Implantation in Mice cell_culture->implantation tumor_growth Tumor Growth Monitoring implantation->tumor_growth randomization Randomization of Mice tumor_growth->randomization treatment Treatment Administration (Compound or Vehicle) randomization->treatment monitoring Tumor Volume & Body Weight Measurement treatment->monitoring endpoint Study Endpoint monitoring->endpoint Tumors reach max size analysis Tumor Excision & Data Analysis endpoint->analysis end End analysis->end

Caption: In vivo efficacy study experimental workflow.

pk_pd_relationship dosing Drug Administration (Dose, Route, Schedule) pk Pharmacokinetics (PK) (Drug Concentration in Plasma) dosing->pk Determines pd Pharmacodynamics (PD) (Target Inhibition in Tumor) pk->pd Drives efficacy Therapeutic Efficacy (Tumor Growth Inhibition) pd->efficacy Leads to

Caption: Relationship between Pharmacokinetics and Pharmacodynamics.

References

Application Notes and Protocols: Radiolabeling of 2-(2-methyl-1H-imidazol-1-yl)ethanamine for Histamine H3 Receptor Binding Studies

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

This document provides detailed protocols for the radiolabeling of 2-(2-methyl-1H-imidazol-1-yl)ethanamine and its application in in vitro binding studies targeting the histamine H3 receptor (H3R). The histamine H3 receptor, a presynaptic autoreceptor in the central nervous system, is a significant target for the development of therapeutics for neurological disorders. The availability of a high-affinity radiolabeled ligand, such as [¹⁴C]this compound, is crucial for characterizing the binding properties of novel drug candidates.

Radiolabeling of this compound

The synthesis of radiolabeled this compound can be achieved through a two-step process involving the synthesis of a precursor molecule followed by the introduction of a radiolabel. Carbon-14 is a suitable isotope for this purpose due to its long half-life and the ability to place the label in a metabolically stable position.[1][2]

Synthesis of Precursor: 2-(1H-imidazol-1-yl)ethanamine

The precursor molecule, 2-(1H-imidazol-1-yl)ethanamine, can be synthesized from imidazole and 2-chloroethylamine monohydrochloride.[3]

Protocol:

  • Combine imidazole (e.g., 8.10 g, 119 mmol), 2-chloroethylamine monohydrochloride (e.g., 15.2 g, 131 mmol), tetrabutylammonium hydrogensulfate (e.g., 1.62 g, 4.8 mmol), and sodium hydroxide (e.g., 17.1 g, 428 mmol) in acetonitrile (100 ml).[3]

  • Heat the reaction mixture under reflux for 21 hours.[3]

  • Cool the mixture and filter to remove solids.

  • Concentrate the filtrate under reduced pressure to obtain a crude oil.

  • Purify the crude product by flash chromatography on silica gel, eluting with a gradient of acetonitrile to 9:1 acetonitrile/NH₄OH to yield 2-(1H-imidazol-1-yl)ethanamine as a pale yellow oil.[3]

Radiolabeling with [¹⁴C]Methyl Iodide

The radiolabel is introduced by methylating the 2-position of the imidazole ring of the precursor using [¹⁴C]methyl iodide.

Protocol:

  • Dissolve the precursor, 2-(1H-imidazol-1-yl)ethanamine, in a suitable aprotic solvent such as DMF.

  • In a sealed reaction vial, add a strong, non-nucleophilic base (e.g., lithium nitride, Li₃N) to the solution to facilitate deprotonation of the imidazole ring.

  • Introduce [¹⁴C]methyl iodide ([¹⁴C]CH₃I) into the reaction mixture. The specific activity of the [¹⁴C]CH₃I will determine the specific activity of the final product.

  • Allow the reaction to proceed at room temperature with agitation for a defined period (e.g., 10-30 minutes). The reaction progress can be monitored by radio-TLC.

  • Quench the reaction by adding a small amount of water or a suitable quenching agent.

  • Purify the resulting [¹⁴C]this compound using radio-HPLC. A reverse-phase C18 column with a suitable mobile phase gradient (e.g., acetonitrile/water with a small amount of a modifier like TFA) is recommended.[4][5]

  • Collect the fraction containing the radiolabeled product and confirm its identity and radiochemical purity using analytical radio-HPLC and mass spectrometry.

  • Determine the specific activity of the final product by quantifying the amount of radioactivity and the mass of the compound.[6][7]

Histamine H3 Receptor Binding Assay

The following protocols describe saturation and competition binding assays using membranes prepared from cells expressing the human histamine H3 receptor.

Materials and Reagents
  • Membranes: CHO-K1 or HEK293 cells stably expressing the human histamine H3 receptor.

  • Radioligand: [³H]-N-α-Methylhistamine (a commonly used H3R radioligand for comparison and validation).

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4, 5 mM MgCl₂.

  • Wash Buffer: 50 mM Tris-HCl, pH 7.4.

  • Non-specific binding: Histamine (100 µM) or another suitable H3R ligand.

  • Glass Fiber Filters: GF/C or equivalent, pre-treated with a solution like 0.5% polyethyleneimine (PEI).

  • Scintillation Cocktail.

  • 96-well plates.

Experimental Workflow

G cluster_prep Preparation cluster_assay Assay Incubation cluster_separation Separation cluster_detection Detection & Analysis prep_membranes Prepare H3R Membranes add_reagents Add Membranes, Radioligand, and Test Compounds to Plate prep_membranes->add_reagents prep_radioligand Prepare Radioligand Dilutions prep_radioligand->add_reagents prep_compounds Prepare Test Compound Dilutions prep_compounds->add_reagents incubate Incubate at 25°C for 2 hours add_reagents->incubate filter Filter through GF/C plates incubate->filter wash Wash filters with ice-cold Wash Buffer filter->wash dry_filters Dry Filters wash->dry_filters add_scintillant Add Scintillation Cocktail dry_filters->add_scintillant count Count Radioactivity (Liquid Scintillation Counter) add_scintillant->count analyze Data Analysis (Kd, Ki, Bmax) count->analyze

Caption: Workflow for the histamine H3 receptor binding assay.

Saturation Binding Assay Protocol

This assay is performed to determine the equilibrium dissociation constant (Kd) and the maximum number of binding sites (Bmax) of the radiolabeled ligand.

  • Prepare serial dilutions of [¹⁴C]this compound in assay buffer.

  • In a 96-well plate, add in the following order:

    • Assay buffer

    • Increasing concentrations of the radioligand for total binding.

    • Increasing concentrations of the radioligand plus a high concentration of a non-labeled H3R ligand (e.g., 100 µM histamine) for non-specific binding.

    • H3R-expressing cell membranes (e.g., 15 µg of protein per well).

  • Incubate the plate at 25°C for 2 hours with gentle agitation.

  • Terminate the incubation by rapid filtration through pre-soaked glass fiber filters using a cell harvester.

  • Wash the filters three times with ice-cold wash buffer.

  • Dry the filters, place them in scintillation vials, and add scintillation cocktail.

  • Quantify the radioactivity using a liquid scintillation counter.

  • Analyze the data using non-linear regression to determine Kd and Bmax values.

Competition Binding Assay Protocol

This assay is used to determine the binding affinity (Ki) of unlabeled test compounds.

  • Prepare serial dilutions of the unlabeled test compounds in assay buffer.

  • In a 96-well plate, add in the following order:

    • Assay buffer

    • A fixed concentration of [¹⁴C]this compound (typically at or near its Kd value).

    • Increasing concentrations of the unlabeled test compound.

    • H3R-expressing cell membranes (e.g., 15 µg of protein per well).

  • Include wells for total binding (radioligand only) and non-specific binding (radioligand + 100 µM histamine).

  • Follow steps 3-7 from the saturation binding assay protocol.

  • Analyze the data using non-linear regression to determine the IC₅₀ value of the test compound.

  • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its equilibrium dissociation constant.

Data Presentation

The quantitative data from the binding assays should be summarized in tables for clear comparison.

Table 1: Saturation Binding Assay Data

RadioligandKd (nM)Bmax (fmol/mg protein)
[¹⁴C]this compound
[³H]-N-α-Methylhistamine (Reference)

Table 2: Competition Binding Assay Data

Test CompoundIC₅₀ (nM)Ki (nM)
Compound A
Compound B
Histamine (Reference)

Histamine H3 Receptor Signaling Pathway

The histamine H3 receptor is a G-protein coupled receptor (GPCR) that primarily couples to the Gαi/o subunit. Activation of the H3R leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels. Additionally, H3R activation can modulate other signaling pathways, including the MAPK/ERK and PI3K/AKT pathways.[4][8]

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Ligand H3R Agonist (e.g., Histamine) H3R Histamine H3 Receptor Ligand->H3R Binds to G_protein Gαi/o Protein H3R->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits MAPK_pathway MAPK/ERK Pathway G_protein->MAPK_pathway Modulates PI3K_pathway PI3K/AKT Pathway G_protein->PI3K_pathway Modulates cAMP cAMP AC->cAMP Converts ATP to ATP ATP PKA PKA cAMP->PKA Activates Cellular_Response Modulation of Neurotransmitter Release PKA->Cellular_Response MAPK_pathway->Cellular_Response PI3K_pathway->Cellular_Response

Caption: Simplified signaling pathway of the histamine H3 receptor.

Conclusion

These application notes provide a comprehensive guide for the radiolabeling of this compound and its use in histamine H3 receptor binding studies. The detailed protocols and methodologies will enable researchers to accurately characterize the binding properties of novel H3R ligands, facilitating the drug discovery and development process.

References

Application of 2-(2-methyl-1H-imidazol-1-yl)ethanamine in Neuroscience Research: A Review of Available Data

Author: BenchChem Technical Support Team. Date: November 2025

Initial Assessment: Extensive literature review reveals no specific, published neuroscience research directly involving the compound 2-(2-methyl-1H-imidazol-1-yl)ethanamine. Database searches, including chemical and biological repositories, provide basic chemical data for this molecule but do not indicate its use or evaluation in neurological or psychiatric research contexts.

This document will first present the available chemical information for this compound. Subsequently, it will explore the neuroscience applications of structurally related imidazole-containing compounds to provide a broader context for potential, though currently uninvestigated, areas of research. It is crucial to note that the biological activities of these related compounds cannot be directly extrapolated to this compound.

Chemical Identity of this compound
PropertyValue
Molecular Formula C6H11N3
IUPAC Name This compound
CAS Number 113741-01-8
Molecular Weight 125.17 g/mol
Synonyms 2-(2-methylimidazol-1-yl)ethanamine, 1H-Imidazole-1-ethanamine, 2-methyl-

General Workflow for Investigating a Novel Imidazole Derivative in Neuroscience

The following diagram outlines a hypothetical experimental workflow for characterizing a novel compound like this compound for its potential neuroscience applications. This workflow is based on standard preclinical drug discovery processes.

Hypothetical workflow for neuroscience research.

Neuroscience Research on Structurally Related Imidazole Compounds

While this compound itself is not documented in neuroscience literature, the imidazole moiety is a core component of many neuroactive compounds. The following sections provide application notes and protocols for related molecules, which may serve as a reference for potential future investigations.

Histamine (2-(1H-imidazol-4-yl)ethanamine): A Key Neurotransmitter

Histamine, a biogenic amine, is a well-established neurotransmitter in the central nervous system, modulating processes such as wakefulness, cognition, and appetite. Its effects are mediated by four G-protein coupled receptors (H1R, H2R, H3R, and H4R).

Signaling Pathway of Histamine H3 Receptor (H3R)

The H3R is a presynaptic autoreceptor that inhibits histamine synthesis and release. It is a key target in neuroscience for conditions like narcolepsy, Alzheimer's disease, and schizophrenia.

Histamine Histamine H3 Receptor (Gi/o) H3 Receptor (Gi/o) Histamine->H3 Receptor (Gi/o) Binds to Adenylate Cyclase Adenylate Cyclase H3 Receptor (Gi/o)->Adenylate Cyclase Inhibits Histamine Release Inhibition Histamine Release Inhibition H3 Receptor (Gi/o)->Histamine Release Inhibition Leads to cAMP cAMP Adenylate Cyclase->cAMP Converts ATP to ATP ATP ATP->Adenylate Cyclase PKA PKA cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates Gene Transcription Gene Transcription CREB->Gene Transcription Regulates

Histamine H3 receptor signaling pathway.

Experimental Protocol: Radioligand Binding Assay for H3 Receptor

This protocol describes a method to determine the binding affinity of a compound to the histamine H3 receptor.

Materials:

  • HEK293 cells stably expressing human histamine H3 receptor.

  • Cell culture medium (e.g., DMEM with 10% FBS).

  • Membrane preparation buffer (50 mM Tris-HCl, pH 7.4).

  • Assay buffer (50 mM Tris-HCl, 5 mM MgCl2, pH 7.4).

  • Radioligand: [3H]-N-α-methylhistamine.

  • Non-specific binding control: Thioperamide (10 µM).

  • Test compound (e.g., a novel imidazole derivative).

  • Scintillation vials and cocktail.

  • Glass fiber filters (e.g., Whatman GF/B).

  • Filtration apparatus.

  • Scintillation counter.

Procedure:

  • Membrane Preparation:

    • Culture HEK293-hH3R cells to confluence.

    • Harvest cells and homogenize in ice-cold membrane preparation buffer.

    • Centrifuge at 40,000 x g for 20 minutes at 4°C.

    • Resuspend the pellet in assay buffer and determine protein concentration (e.g., Bradford assay).

  • Binding Assay:

    • In a 96-well plate, add 50 µL of assay buffer, 50 µL of [3H]-N-α-methylhistamine (final concentration ~1 nM), and 50 µL of test compound at various concentrations.

    • For non-specific binding, use 10 µM thioperamide instead of the test compound.

    • Add 50 µL of the membrane preparation (20-40 µg of protein).

    • Incubate at 25°C for 60 minutes.

  • Filtration and Counting:

    • Rapidly filter the incubation mixture through glass fiber filters pre-soaked in assay buffer.

    • Wash the filters three times with 4 mL of ice-cold assay buffer.

    • Place the filters in scintillation vials, add 5 mL of scintillation cocktail, and count the radioactivity in a scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding against the logarithm of the test compound concentration.

    • Determine the IC50 value (concentration of compound that inhibits 50% of specific binding) using non-linear regression.

    • Calculate the Ki (inhibitory constant) using the Cheng-Prusoff equation.

Benzimidazole Derivatives in Alzheimer's Disease Research

Certain benzimidazole derivatives have been investigated as inhibitors of enzymes implicated in the pathophysiology of Alzheimer's disease, such as 17β-hydroxysteroid dehydrogenase type 10 (17β-HSD10).

Experimental Protocol: In Vitro 17β-HSD10 Inhibition Assay

Materials:

  • Recombinant human 17β-HSD10 enzyme.

  • Assay buffer (e.g., 100 mM potassium phosphate buffer, pH 7.4).

  • Substrate: Estradiol.

  • Cofactor: NAD+.

  • Test compound (benzimidazole derivative).

  • 96-well microplate.

  • Microplate reader capable of measuring absorbance at 340 nm.

Procedure:

  • To each well of a 96-well plate, add the assay buffer, NAD+ (final concentration, e.g., 200 µM), and the test compound at various concentrations.

  • Add the recombinant 17β-HSD10 enzyme to initiate the pre-incubation. Incubate for 10 minutes at 37°C.

  • Initiate the reaction by adding the substrate, estradiol (final concentration, e.g., 10 µM).

  • Monitor the increase in absorbance at 340 nm (corresponding to the formation of NADH) for 15-30 minutes at 37°C using a microplate reader.

  • Calculate the initial reaction velocity for each concentration of the test compound.

  • Determine the IC50 value by plotting the percentage of enzyme inhibition against the logarithm of the test compound concentration.

Conclusion

While there is no direct evidence for the application of this compound in neuroscience research, the broader family of imidazole-containing compounds is of significant interest to the field. The protocols and pathways described for histamine and benzimidazole derivatives illustrate the types of investigations that could be undertaken to characterize a novel imidazole compound. Future research would be required to determine if this compound possesses any activity at neurological targets. Researchers interested in this molecule would need to begin with foundational in vitro screening assays, such as those described above, to identify any potential biological function.

Application Notes and Protocols: 2-(2-methyl-1H-imidazol-1-yl)ethanamine for Histamine H3 Receptor Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for utilizing 2-(2-methyl-1H-imidazol-1-yl)ethanamine as a tool compound in the study of the histamine H3 receptor (H3R). This document includes detailed protocols for key in vitro assays and summarizes essential data for experimental design.

Compound Information

This compound is a small molecule containing a methyl-imidazole moiety, a common structural feature in many histamine H3 receptor ligands. Its structural similarity to histamine suggests potential interaction with histamine receptors.

PropertyValueSource
IUPAC Name This compoundPubChem[1]
Structure Chemical structure of this compoundPubChem[1]
Molecular Formula C₆H₁₁N₃PubChem[1]
Molecular Weight 125.17 g/mol PubChem[1]
CAS Number 113741-01-8PubChem[1]
Synonyms 2-(2-Methyl-1-imidazolyl)ethylamine, [2-(2-methyl-1h-imidazol-1-yl)ethyl]aminePubChem[1]

Application Notes

Overview

As an imidazole-based compound, this compound is a valuable tool for investigating the structure-activity relationships of the histamine H3 receptor. The H3 receptor is a presynaptic G protein-coupled receptor (GPCR) that primarily couples to the Gαi/o subunit, leading to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic AMP (cAMP) levels. It acts as an autoreceptor to regulate the synthesis and release of histamine and as a heteroreceptor to modulate the release of other key neurotransmitters, including acetylcholine, dopamine, and norepinephrine.

In Vitro Applications
  • Receptor Binding Assays: This compound can be used as a competitor in radioligand binding assays to determine its affinity (Kᵢ value) for the H3 receptor. Such experiments are fundamental for characterizing new chemical entities targeting H3R. By competing with a known radiolabeled H3R ligand (e.g., [³H]-Nα-methylhistamine), the binding affinity of the test compound can be accurately quantified.[2]

  • Functional Assays (Agonist/Antagonist/Inverse Agonist Profiling):

    • cAMP Assays: The compound can be profiled in functional assays that measure the inhibition of forskolin-stimulated cAMP accumulation in cells expressing the H3 receptor. This allows for the determination of its functional potency (EC₅₀ or IC₅₀) and efficacy, classifying it as a potential agonist, antagonist, or inverse agonist.

    • GTPγS Binding Assays: Its ability to stimulate G-protein activation can be assessed using [³⁵S]GTPγS binding assays in cell membranes expressing H3R. This provides another measure of its functional activity at the receptor.

  • Structure-Activity Relationship (SAR) Studies: this compound can serve as a reference compound or a building block in SAR studies to design novel H3R ligands with improved affinity, selectivity, and pharmacokinetic properties.

In Vivo Applications
  • Cognition and Memory: Assessing the compound's effect on learning and memory in rodent models.

  • Sleep-Wake Cycle: Investigating its influence on sleep architecture and wakefulness.

  • Metabolic Regulation: Studying its impact on food intake and body weight.

Quantitative Data Summary

Specific pharmacological data for this compound is not available in the public domain. The following table provides illustrative data for well-characterized H3 receptor ligands to serve as a reference for experimental design and data interpretation.

Compound NameClassBinding Affinity (Kᵢ, nM)Functional Potency (EC₅₀/IC₅₀, nM)Assay Type
(R)-α-Methylhistamine Agonist~1-5~1-10 (EC₅₀)[³H]HA Release Inhibition / [³⁵S]GTPγS
Imetit Potent Agonist0.1 ± 0.011.0 ± 0.3 (EC₅₀)--INVALID-LINK-- Binding / [³H]HA Release[3]
Thioperamide Antagonist/Inverse Agonist~2-55.6 ± 1.4 (Kᵢ)Functional Antagonism vs. Imetit[3]
Pitolisant (Wakix) Antagonist/Inverse Agonist6.09-[³H]Nα-methylhistamine Binding[4]
GT-2331 Potent Antagonist0.125-[³H]Nα-methylhistamine Binding[5]
This compound To be determinedTo be determinedTo be determined-

Experimental Protocols

Protocol 1: H3 Receptor Radioligand Binding Assay

Principle: This protocol describes a competitive binding assay to determine the affinity (Kᵢ) of a test compound by measuring its ability to displace a specific radioligand, [³H]-Nα-methylhistamine, from human H3 receptors expressed in CHO-K1 or HEK-293 cell membranes.

Materials:

  • Cell membranes from CHO-K1 or HEK-293 cells stably expressing the human H3 receptor.

  • Radioligand: [³H]-Nα-methylhistamine ([³H]-NAMH).

  • Test Compound: this compound.

  • Non-specific binding control: Histamine (10 µM) or Clobenpropit (10 µM).

  • 96-well microplates.

  • Glass fiber filters (e.g., Unifilter 96 GF/C).

  • Scintillation counter (e.g., TopCount).

Reagents:

  • Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4.

  • Wash Buffer: 50 mM Tris-HCl, pH 7.4.

Procedure:

  • Prepare serial dilutions of the test compound (e.g., from 10⁻¹¹ M to 10⁻⁵ M) in Assay Buffer.

  • In a 96-well plate, add in the following order:

    • 25 µL of Assay Buffer (for total binding) or 25 µL of non-specific control (e.g., 10 µM Histamine).

    • 25 µL of the diluted test compound.

    • 25 µL of [³H]-NAMH (at a final concentration close to its Kₔ, e.g., 1-2 nM).

    • 175 µL of diluted cell membranes (typically 5-15 µg of protein per well) in Assay Buffer.

  • The total assay volume should be 250 µL.

  • Incubate the plate for 60-120 minutes at 25°C.

  • Terminate the binding reaction by rapid filtration over the glass fiber filter plate using a cell harvester.

  • Wash the filters 3-4 times with ice-cold Wash Buffer.

  • Dry the filter plate and add scintillation cocktail to each well.

  • Measure the radioactivity in each well using a scintillation counter.

Data Analysis:

  • Calculate the specific binding by subtracting the non-specific binding (counts in the presence of 10 µM Histamine) from the total binding.

  • Plot the percentage of specific binding against the log concentration of the test compound.

  • Determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) using non-linear regression analysis (sigmoidal dose-response curve).

  • Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₔ) Where [L] is the concentration of the radioligand and Kₔ is its dissociation constant.

Protocol 2: H3 Receptor cAMP Functional Assay

Principle: This assay measures the ability of a test compound to modulate cAMP levels in cells expressing the Gi-coupled H3 receptor. Agonists will inhibit adenylyl cyclase, decreasing cAMP production, while antagonists will block the effect of an agonist. Inverse agonists will decrease the basal cAMP level. Forskolin is used to stimulate adenylyl cyclase to create a measurable cAMP window.

Materials:

  • CHO-K1 or HEK-293 cells stably expressing the human H3 receptor.

  • Test Compound: this compound.

  • Reference Agonist: (R)-α-Methylhistamine.

  • Adenylyl Cyclase Stimulator: Forskolin.

  • PDE Inhibitor: 3-isobutyl-1-methylxanthine (IBMX) to prevent cAMP degradation.

  • cAMP detection kit (e.g., HTRF, ELISA, or AlphaScreen-based).

  • 384-well white microplates.

Reagents:

  • Stimulation Buffer: Hank's Balanced Salt Solution (HBSS) or PBS supplemented with 0.1% BSA and 500 µM IBMX.

Procedure:

  • Seed the H3R-expressing cells into a 384-well plate and culture overnight.

  • On the day of the experiment, remove the culture medium and replace it with Stimulation Buffer.

  • For Agonist Mode:

    • Add serial dilutions of the test compound or reference agonist to the wells.

    • Add Forskolin to all wells (except basal control) at a final concentration that elicits ~80% of its maximal response (e.g., 1-10 µM).

    • Incubate for 30 minutes at room temperature.

  • For Antagonist Mode:

    • Add serial dilutions of the test compound to the wells and pre-incubate for 15-30 minutes.

    • Add the reference agonist at its EC₈₀ concentration.

    • Add Forskolin to all wells.

    • Incubate for 30 minutes at room temperature.

  • Lyse the cells and measure the intracellular cAMP concentration according to the manufacturer's protocol for the chosen cAMP detection kit.

Data Analysis:

  • Convert the raw signal (e.g., fluorescence ratio) to cAMP concentration using a standard curve.

  • For Agonist Mode: Plot the percent inhibition of forskolin-stimulated cAMP levels against the log concentration of the test compound to determine the EC₅₀ value.

  • For Antagonist Mode: Plot the cAMP concentration against the log concentration of the test compound to determine the IC₅₀ value. This can be used to calculate the antagonist's apparent affinity (pA₂).

Visualizations

H3 Receptor Signaling Pathway

H3R_Signaling H3 Receptor Signaling Pathway cluster_membrane Cell Membrane H3R H3 Receptor G_protein Gαi/o Gβγ H3R->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits cAMP cAMP ↓ AC->cAMP Ligand This compound (H3R Ligand) Ligand->H3R Binds ATP ATP ATP->AC Substrate Response Reduced Neurotransmitter Release cAMP->Response

Caption: H3 receptor signaling cascade.

Experimental Workflow: Radioligand Binding Assay

Workflow Workflow for H3R Radioligand Binding Assay prep Prepare Reagents: - H3R Membranes - Test Compound Dilutions - [3H]-NAMH Radioligand incubate Incubate Components in 96-well Plate (Membranes + Compound + Radioligand) prep->incubate filter Terminate & Filter Separate bound from free radioligand incubate->filter wash Wash Filters Remove non-specific binding filter->wash count Measure Radioactivity (Scintillation Counting) wash->count analyze Data Analysis Calculate IC50 and Ki values count->analyze

Caption: Radioligand binding assay workflow.

References

Application Notes and Protocols for Characterizing the Cellular Activity of 2-(2-methyl-1H-imidazol-1-yl)ethanamine

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

2-(2-methyl-1H-imidazol-1-yl)ethanamine is a small molecule with structural similarity to endogenous biogenic amines, particularly histamine. This structural resemblance suggests potential activity at histamine receptors or enzymes involved in monoamine metabolism, such as monoamine oxidase (MAO). This document provides detailed protocols for a panel of cell-based assays to elucidate the pharmacological profile of this compound. The proposed assays will investigate its potential effects on G-protein coupled histamine receptors by measuring second messenger signaling (intracellular calcium and cAMP) and its potential inhibitory activity on monoamine oxidase.

Histamine Receptor Activation Assays

Histamine receptors are a class of G-protein coupled receptors (GPCRs) that mediate a variety of physiological effects. They are classified into four subtypes: H1, H2, H3, and H4, each coupled to distinct signaling pathways.

  • H1 Receptor: Couples to Gq, leading to the activation of phospholipase C (PLC), which in turn mobilizes intracellular calcium.[1][2][3]

  • H2 Receptor: Couples to Gs, stimulating adenylyl cyclase and leading to an increase in intracellular cyclic AMP (cAMP).[1]

  • H3 and H4 Receptors: Couple to Gi/o, inhibiting adenylyl cyclase and causing a decrease in intracellular cAMP.[1]

To assess the activity of this compound at these receptors, the following assays are recommended.

Intracellular Calcium Mobilization Assay for H1 Receptor Activity

This assay measures changes in intracellular calcium concentration upon compound treatment in cells expressing the H1 receptor. An increase in fluorescence intensity of a calcium-sensitive dye indicates receptor activation.[3][4][5][6]

G cluster_prep Cell Preparation cluster_loading Dye Loading cluster_treatment Compound Addition & Measurement prep1 Seed HEK293 cells expressing H1R in a 96-well plate prep2 Incubate overnight prep1->prep2 load1 Wash cells with assay buffer prep2->load1 load2 Load cells with a calcium-sensitive dye (e.g., Fluo-4 AM) load1->load2 load3 Incubate for 30-60 min at 37°C load2->load3 treat1 Place plate in a fluorescence plate reader (e.g., FLIPR) load3->treat1 treat2 Add this compound or control ligands treat1->treat2 treat3 Measure fluorescence intensity over time treat2->treat3 G compound This compound (Agonist) H1R H1 Receptor compound->H1R Gq Gq protein H1R->Gq PLC Phospholipase C Gq->PLC PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER binds to receptor on Ca2_release Ca²⁺ Release ER->Ca2_release G cluster_prep Cell Preparation cluster_treatment Compound Treatment cluster_detection cAMP Detection prep1 Seed HEK293 cells expressing H2R, H3R, or H4R in a 96-well plate prep2 Incubate overnight prep1->prep2 treat1 Pre-treat H3/H4 cells with forskolin prep2->treat1 treat2 Add this compound or control ligands treat1->treat2 treat3 Incubate for 15-30 min treat2->treat3 detect1 Lyse cells and add cAMP detection reagent treat3->detect1 detect2 Add kinase reagent detect1->detect2 detect3 Add Kinase-Glo® reagent detect2->detect3 detect4 Measure luminescence detect3->detect4 G cluster_H2 H2 Receptor (Gs) cluster_H3_H4 H3/H4 Receptors (Gi/o) H2R H2R Gs Gs H2R->Gs AC_H2 Adenylyl Cyclase Gs->AC_H2 cAMP_inc ↑ cAMP AC_H2->cAMP_inc H34R H3R/H4R Gi Gi/o H34R->Gi AC_H34 Adenylyl Cyclase Gi->AC_H34 cAMP_dec ↓ cAMP AC_H34->cAMP_dec Agonist Agonist Agonist->H2R Agonist->H34R G cluster_prep Reaction Setup cluster_reaction Enzymatic Reaction cluster_detection Detection prep1 Add assay buffer, probe, and HRP to a 96-well plate prep2 Add MAO-A or MAO-B enzyme prep1->prep2 prep3 Add this compound or control inhibitors prep2->prep3 react1 Add MAO substrate (e.g., tyramine) prep3->react1 react2 Incubate at 37°C for 30-60 min react1->react2 detect1 Measure fluorescence (Ex/Em = 535/587 nm) react2->detect1

References

Application Notes and Protocols for the Dosing and Administration of 2-(2-methyl-1H-imidazol-1-yl)ethanamine in Animal Models

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

2-(2-methyl-1H-imidazol-1-yl)ethanamine is a heterocyclic amine containing a methyl-substituted imidazole moiety. While its specific biological activities are not extensively documented, its structural similarity to known bioactive molecules, such as histamine H3 receptor ligands, suggests potential applications in various research areas. These notes provide a framework for researchers to approach the in vivo administration of this compound in common animal models like mice and rats.

Data Presentation: Dosing of Structurally Related Imidazole Compounds

The following tables summarize dosing information for structurally related imidazole compounds that have been evaluated in in vivo studies. This data can serve as a reference for dose-range finding studies with this compound.

Table 1: Dosing of GT-2331 (Cipralisant) in Rats

CompoundAnimal ModelRoute of AdministrationDose RangeObserved EffectReference
GT-2331Spontaneously Hypertensive Rat (SHR) pupsSubcutaneous (s.c.)1 - 3 mg/kgEnhanced performance in repeated acquisition avoidance response.[1]
GT-2331RatsOral (p.o.)10 mg/kgBlockade of R-α-methylhistamine-induced drinking.[2]

Table 2: Acute Oral Toxicity of Imidazo-based Heterocyclic Derivatives in Rats

Compound ClassAnimal ModelRoute of AdministrationDoseObservationReference
Imidazo-based heterocyclic derivativesWistar ratsOral (gavage)300 mg/kgNo mortality or significant toxicity signs.[3][4]
Imidazo-based heterocyclic derivativesWistar ratsOral (gavage)≥ 1000 mg/kgSignificant toxicity, including hepatic damage.[3][4]

Experimental Protocols

The following are generalized protocols for the preparation and administration of this compound. It is crucial to perform dose-range finding and toxicity studies before commencing efficacy studies.

Formulation and Vehicle Selection

The choice of vehicle is critical for ensuring the solubility and stability of the compound and minimizing any adverse effects on the animal.

Protocol 3.1.1: Aqueous-Based Formulation

  • Solubility Test: Determine the solubility of this compound in common physiological buffers such as sterile saline (0.9% NaCl) or phosphate-buffered saline (PBS).

  • pH Adjustment: The pH of the formulation should be close to physiological pH (7.2-7.4) to avoid irritation at the injection site.[5] If the compound alters the pH, adjust it using dilute HCl or NaOH.

  • Preparation:

    • Weigh the required amount of the compound.

    • Dissolve it in a small volume of the chosen vehicle.

    • Gently warm or sonicate if necessary to aid dissolution.

    • Adjust the final volume with the vehicle.

    • Sterile filter the final solution through a 0.22 µm filter before administration.

Protocol 3.1.2: Suspension for Oral Administration

For compounds with poor aqueous solubility, a suspension can be prepared.

  • Vehicle Selection: Common vehicles for oral suspensions include 0.5% carboxymethylcellulose (CMC) or 1% Tween 80 in sterile water.

  • Preparation:

    • Weigh the required amount of the compound.

    • Levigate the powder with a small amount of the vehicle to form a smooth paste.

    • Gradually add the remaining vehicle while continuously stirring or vortexing to ensure a uniform suspension.

    • Prepare the suspension fresh on the day of dosing.

Administration Routes

The choice of administration route depends on the desired pharmacokinetic profile and the experimental design.[5]

Protocol 3.2.1: Subcutaneous (s.c.) Injection

  • Animal Restraint: Manually restrain the mouse or rat.

  • Injection Site: Lift the loose skin on the back of the neck to form a tent.

  • Injection: Insert a 25-27 gauge needle into the base of the skin tent and inject the formulation.

  • Volume: The maximum recommended injection volume for a mouse is typically 10 ml/kg and for a rat is 5 ml/kg.[5]

Protocol 3.2.2: Intraperitoneal (i.p.) Injection

  • Animal Restraint: Manually restrain the mouse or rat, ensuring the head is tilted downwards to move the abdominal organs away from the injection site.

  • Injection Site: The injection should be made into the lower abdominal quadrant, avoiding the midline.

  • Injection: Insert a 23-25 gauge needle at a shallow angle and inject the formulation.

  • Volume: The maximum recommended injection volume for a mouse is 10 ml/kg and for a rat is 10 ml/kg.[5]

Protocol 3.2.3: Oral Gavage (p.o.)

  • Animal Restraint: Manually restrain the animal firmly.

  • Gavage Needle: Use a flexible or rigid gavage needle of the appropriate size for the animal.

  • Administration: Gently insert the gavage needle into the esophagus and deliver the formulation directly into the stomach.

  • Volume: The maximum recommended gavage volume for a mouse is 10 ml/kg and for a rat is 20 ml/kg.[5]

Mandatory Visualizations

Experimental Workflow for In Vivo Dosing

experimental_workflow cluster_prep Preparation cluster_admin Administration cluster_obs Observation & Analysis compound Weigh Compound formulation Prepare Formulation (Solution/Suspension) compound->formulation vehicle Select & Prepare Vehicle vehicle->formulation sterilize Sterile Filter (if applicable) formulation->sterilize administer Administer Compound (s.c., i.p., p.o.) sterilize->administer animal Select & Acclimatize Animal Models dose_calc Calculate Dose Volume animal->dose_calc dose_calc->administer observe Monitor for Adverse Effects administer->observe data Collect Experimental Data observe->data analyze Analyze & Interpret Results data->analyze

Caption: General workflow for the preparation, administration, and observation of this compound in animal models.

Decision Tree for Formulation and Administration Route

decision_tree start Start: In Vivo Study with This compound solubility Is the compound water soluble? start->solubility aqueous Prepare Aqueous Solution (Saline, PBS) solubility->aqueous Yes suspension Prepare Suspension (e.g., 0.5% CMC) solubility->suspension No pk_profile Desired Pharmacokinetic Profile? sc_ip Administer via s.c. or i.p. injection pk_profile->sc_ip Rapid Absorption po Administer via Oral Gavage (p.o.) pk_profile->po Oral Bioavailability systemic Systemic Exposure Required? aqueous->pk_profile suspension->po

Caption: Decision tree to guide the selection of formulation and administration route for this compound.

References

Application Notes and Protocols for the Investigation of 2-(2-methyl-1H-imidazol-1-yl)ethanamine in CNS Drug Discovery

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

The imidazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of many biologically active compounds. Histamine, an endogenous imidazole-containing neurotransmitter, plays a crucial role in numerous physiological processes within the central nervous system (CNS) through its interaction with histamine receptors (H1, H2, H3, and H4). Consequently, synthetic imidazole derivatives are of significant interest in the discovery of novel therapeutics for neurological and psychiatric disorders.

This document provides a detailed set of application notes and protocols for the initial characterization of the novel compound, 2-(2-methyl-1H-imidazol-1-yl)ethanamine, as a potential CNS drug candidate. While direct pharmacological data for this specific molecule is not extensively available in the public domain, its structural similarity to histamine and other known histamine receptor ligands suggests a likely interaction with the histaminergic system. The following protocols outline a systematic approach to elucidate its pharmacological profile and potential therapeutic utility.

Physicochemical Properties

A summary of the computed physicochemical properties of this compound is presented in Table 1. These properties are crucial for predicting its drug-like characteristics, including membrane permeability and oral bioavailability.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular FormulaC₆H₁₁N₃PubChem
Molecular Weight125.17 g/mol PubChem[1]
XLogP3-0.6PubChem[1]
Topological Polar Surface Area43.8 ŲPubChem[1]
Hydrogen Bond Donors1PubChem
Hydrogen Bond Acceptors2PubChem

Experimental Protocols

Protocol 1: In Vitro Histamine Receptor Binding Assays

This protocol describes the methodology to determine the binding affinity of this compound for the four human histamine receptor subtypes (H1, H2, H3, and H4).

Objective: To determine the equilibrium dissociation constant (Kᵢ) of the test compound for each histamine receptor subtype.

Materials:

  • HEK293 cells stably expressing human H1, H2, H3, or H4 receptors.

  • Radioligands: [³H]-Mepyramine (for H1R), [³H]-Tiotidine (for H2R), [³H]-Nα-methylhistamine (for H3R), [³H]-VUF 8430 (for H4R).

  • Non-specific binding competitors: Mepyramine (for H1R), Tiotidine (for H2R), Nα-methylhistamine (for H3R), VUF 8430 (for H4R).

  • This compound (test compound).

  • Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4).

  • Scintillation cocktail and scintillation counter.

Procedure:

  • Membrane Preparation: Harvest HEK293 cells expressing the target receptor and homogenize in ice-cold binding buffer. Centrifuge the homogenate and resuspend the membrane pellet in fresh binding buffer. Determine the protein concentration using a standard assay (e.g., Bradford assay).

  • Competition Binding Assay:

    • In a 96-well plate, add a fixed concentration of the appropriate radioligand to each well.

    • Add increasing concentrations of the test compound (e.g., from 10⁻¹⁰ M to 10⁻⁴ M).

    • For the determination of non-specific binding, add a high concentration of the corresponding non-specific competitor.

    • Add the cell membrane preparation to initiate the binding reaction.

    • Incubate at room temperature for a specified time to reach equilibrium.

  • Filtration and Scintillation Counting: Rapidly filter the incubation mixture through a glass fiber filter plate to separate bound from free radioligand. Wash the filters with ice-cold binding buffer. Dry the filters and add scintillation cocktail. Measure the radioactivity using a scintillation counter.

  • Data Analysis: Calculate the specific binding at each concentration of the test compound by subtracting the non-specific binding from the total binding. Determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis. Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₐ), where [L] is the concentration of the radioligand and Kₐ is its affinity for the receptor.

Hypothetical Data Presentation:

Table 2: Hypothetical Binding Affinities (Kᵢ, nM) of this compound for Human Histamine Receptors

CompoundH1 Receptor (Kᵢ, nM)H2 Receptor (Kᵢ, nM)H3 Receptor (Kᵢ, nM)H4 Receptor (Kᵢ, nM)
This compound>10,0005,20015850
Histamine25035512
Protocol 2: In Vitro Functional Assays (cAMP and Calcium Mobilization)

This protocol outlines methods to determine the functional activity (agonist or antagonist) of the test compound at histamine receptors.

Objective: To measure the effect of the test compound on second messenger pathways coupled to histamine receptors.

Materials:

  • CHO-K1 or HEK293 cells stably expressing the histamine receptor of interest.

  • cAMP assay kit (e.g., HTRF, AlphaScreen).

  • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

  • Histamine (as a reference agonist).

  • Receptor-specific antagonists (for antagonist mode testing).

  • Cell culture medium and supplements.

  • Plate reader capable of detecting fluorescence or luminescence.

Procedure for cAMP Assay (for H2, H3, and H4 Receptors):

  • Seed the cells in a 96-well plate and incubate overnight.

  • For agonist testing, add increasing concentrations of the test compound.

  • For antagonist testing, pre-incubate the cells with increasing concentrations of the test compound before adding a fixed concentration of histamine (at its EC₅₀).

  • Incubate for a specified time.

  • Lyse the cells and measure the intracellular cAMP levels using a commercial assay kit according to the manufacturer's instructions.

  • Data Analysis: Plot the cAMP concentration against the log concentration of the test compound to determine the EC₅₀ (for agonists) or IC₅₀ (for antagonists).

Procedure for Calcium Mobilization Assay (for H1 Receptors):

  • Seed the cells in a 96-well black-walled, clear-bottom plate and incubate overnight.

  • Load the cells with a calcium-sensitive dye (e.g., Fluo-4 AM) in a suitable buffer.

  • For agonist testing, add increasing concentrations of the test compound and measure the change in fluorescence intensity over time using a plate reader with an integrated fluid-handling system.

  • For antagonist testing, pre-incubate the cells with increasing concentrations of the test compound before adding a fixed concentration of histamine (at its EC₅₀).

  • Data Analysis: Determine the EC₅₀ or IC₅₀ from the concentration-response curves.

Hypothetical Data Presentation:

Table 3: Hypothetical Functional Activity (EC₅₀/IC₅₀, nM) of this compound at the Human H3 Receptor

CompoundAgonist Mode (EC₅₀, nM)Antagonist Mode (IC₅₀, nM)
This compound25>10,000
Histamine8N/A

Visualizations

G cluster_0 Hypothetical H3 Receptor Agonist Signaling Pathway Compound This compound H3R Histamine H3 Receptor (Gi/o-coupled) Compound->H3R Binds to and activates G_protein Gi/o Protein H3R->G_protein Activates AC Adenylate Cyclase G_protein->AC Inhibits cAMP cAMP AC->cAMP Conversion inhibited ATP ATP ATP->AC PKA Protein Kinase A cAMP->PKA Reduced activation Neurotransmitter_Release Reduced Neurotransmitter Release (e.g., Histamine, Acetylcholine) PKA->Neurotransmitter_Release Leads to G cluster_1 Experimental Workflow for In Vitro Screening Start Synthesize and Purify This compound Binding_Assay Primary Screen: Receptor Binding Assays (H1, H2, H3, H4) Start->Binding_Assay Decision_1 Significant Binding Affinity (e.g., Ki < 1 µM)? Binding_Assay->Decision_1 Functional_Assay Secondary Screen: Functional Assays (cAMP or Ca2+ mobilization) Decision_1->Functional_Assay Yes Stop Stop or Redesign Decision_1->Stop No Decision_2 Potent Agonist or Antagonist Activity? Functional_Assay->Decision_2 Selectivity_Panel Selectivity Profiling: Off-target receptor panel Decision_2->Selectivity_Panel Yes Decision_2->Stop No In_Vivo_Studies Proceed to In Vivo Animal Models Selectivity_Panel->In_Vivo_Studies G cluster_2 Logical Relationship in CNS Drug Discovery Target_ID Target Identification (e.g., Histamine Receptors) Hit_ID Hit Identification (e.g., Imidazole library screening) Target_ID->Hit_ID Lead_Opt Lead Optimization (SAR studies) Hit_ID->Lead_Opt Preclinical Preclinical Development (In vivo efficacy and safety) Lead_Opt->Preclinical Clinical Clinical Trials Preclinical->Clinical

References

Application Notes & Protocols: Efficacy Evaluation of 2-(2-methyl-1H-imidazol-1-yl)ethanamine

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

2-(2-methyl-1H-imidazol-1-yl)ethanamine is a synthetic compound with a structural resemblance to histamine, a key mediator of allergic and inflammatory responses. This structural similarity suggests a potential interaction with histamine receptors (H1, H2, H3, and H4), positioning the compound as a candidate for development as a modulator of histamine-mediated signaling pathways. These application notes provide a comprehensive experimental protocol to evaluate the efficacy of this compound, focusing on its potential as a histamine receptor antagonist. The described workflow progresses from initial in vitro screening to more complex in vivo models of allergic and inflammatory conditions.

I. In Vitro Efficacy Evaluation

The initial phase of efficacy testing involves in vitro assays to determine the compound's binding affinity and functional activity at histamine receptors.

1.1. Radioligand Binding Assays

Objective: To determine the binding affinity (Ki) of this compound for histamine H1, H2, H3, and H4 receptors.

Protocol:

  • Membrane Preparation: Utilize commercially available cell lines stably expressing human histamine H1, H2, H3, or H4 receptors. Culture cells to confluence, harvest, and prepare crude membrane fractions by homogenization and centrifugation.

  • Binding Assay:

    • Incubate the prepared cell membranes with a known concentration of a specific radioligand for each receptor (e.g., [3H]-pyrilamine for H1, [3H]-tiotidine for H2).

    • Add increasing concentrations of this compound to compete with the radioligand for receptor binding.

    • Incubate the mixture to allow for binding equilibrium.

    • Separate bound from unbound radioligand by rapid filtration through glass fiber filters.

    • Quantify the radioactivity on the filters using a scintillation counter.

  • Data Analysis: Determine the IC50 value (concentration of the compound that inhibits 50% of specific radioligand binding) by non-linear regression analysis. Calculate the Ki value using the Cheng-Prusoff equation.

1.2. Functional Assays

Objective: To assess the functional activity of the compound as an agonist or antagonist at histamine receptors.

Protocol (Example for H1 Receptor - Calcium Mobilization Assay):

  • Cell Culture: Plate cells expressing the H1 receptor (e.g., CHO-H1 or HEK293-H1) in a 96-well plate.

  • Calcium Dye Loading: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM).

  • Compound Incubation: Incubate the cells with varying concentrations of this compound.

  • Histamine Challenge: Stimulate the cells with a known concentration of histamine (EC50).

  • Signal Detection: Measure the change in intracellular calcium concentration using a fluorescence plate reader.

  • Data Analysis: A decrease in the histamine-induced calcium signal in the presence of the compound indicates antagonistic activity. Calculate the IC50 for the antagonist effect.

A similar approach can be used for other receptors, for instance, by measuring cAMP levels for H2 receptors.[1]

Data Presentation: In Vitro Results

Assay TypeHistamine ReceptorParameterValue
Radioligand BindingH1Ki (nM)
H2Ki (nM)
H3Ki (nM)
H4Ki (nM)
Functional AssayH1 (Calcium Flux)IC50 (nM)
H2 (cAMP)IC50 (nM)

II. In Vivo Efficacy Evaluation

Based on promising in vitro results, the evaluation proceeds to in vivo models to assess the compound's antihistaminic and antiallergic properties in a physiological context.[2][3]

2.1. Histamine-Induced Wheal and Flare Model

Objective: To evaluate the in vivo H1-receptor antagonist activity of the compound.

Protocol:

  • Animal Model: Use guinea pigs or rats.

  • Compound Administration: Administer this compound orally or intraperitoneally at various doses. A vehicle control group and a positive control group (e.g., cetirizine) should be included.[3]

  • Histamine Challenge: After a set pre-treatment time, inject a standard dose of histamine intradermally into the shaved dorsal skin of the animals.

  • Measurement: Measure the diameter of the resulting wheal and flare reaction at specified time points.

  • Data Analysis: Calculate the percentage inhibition of the wheal and flare response for each dose of the compound compared to the vehicle control.

2.2. Model of Allergic Rhinitis

Objective: To assess the efficacy of the compound in a model of allergic rhinitis.

Protocol:

  • Animal Model: Use actively sensitized Brown Norway rats or BALB/c mice.

  • Sensitization: Sensitize the animals with an allergen such as ovalbumin (OVA) mixed with an adjuvant.

  • Compound Administration: Administer the test compound at different doses prior to allergen challenge.

  • Allergen Challenge: Challenge the sensitized animals intranasally with OVA.

  • Efficacy Assessment:

    • Count the number of sneezes and nasal rubs for a defined period after the challenge.

    • Collect bronchoalveolar lavage fluid (BALF) to measure inflammatory cell infiltration (e.g., eosinophils) and cytokine levels (e.g., IL-4, IL-13).

  • Data Analysis: Compare the results from the compound-treated groups with the vehicle control group to determine the reduction in allergic symptoms and inflammatory markers.

Data Presentation: In Vivo Results

ModelAnimalParameterDose 1Dose 2Dose 3Positive Control
Wheal and FlareGuinea Pig% Inhibition of Wheal Area
Allergic RhinitisRatSneeze Count
Eosinophils in BALF (cells/mL)

III. Visualizations

Experimental Workflow Diagram

experimental_workflow cluster_in_vitro In Vitro Efficacy cluster_in_vivo In Vivo Efficacy cluster_data Data Analysis & Interpretation binding_assay Radioligand Binding Assays (H1, H2, H3, H4) functional_assay Functional Assays (e.g., Calcium Flux, cAMP) binding_assay->functional_assay Determine Ki wheal_flare Histamine-Induced Wheal and Flare Model functional_assay->wheal_flare Promising in vitro activity allergic_rhinitis Allergic Rhinitis Model data_analysis Determine IC50/Ki Evaluate In Vivo Efficacy allergic_rhinitis->data_analysis

Caption: Overall experimental workflow for evaluating the efficacy of this compound.

Histamine H1 Receptor Signaling Pathway

H1_signaling cluster_membrane Cell Membrane cluster_cytosol Cytosol H1R H1 Receptor Gq Gq Protein H1R->Gq Activates PLC PLC Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release (from ER) IP3->Ca_release PKC PKC Activation DAG->PKC Histamine Histamine Histamine->H1R Compound This compound (Antagonist) Compound->H1R Blocks

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-(2-methyl-1H-imidazol-1-yl)ethanamine

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the synthesis of 2-(2-methyl-1H-imidazol-1-yl)ethanamine. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to the experimental challenges in synthesizing this compound.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound?

A1: The most prevalent method is the N-alkylation of 2-methylimidazole with a suitable 2-aminoethylating agent. A common and commercially available reagent for this purpose is 2-chloroethylamine hydrochloride. The reaction is typically carried out in the presence of a base to neutralize the hydrochloride salt and to deprotonate the imidazole for the nucleophilic attack.

Q2: I am getting a low yield for my reaction. What are the possible reasons?

A2: Low yields can stem from several factors. Incomplete deprotonation of 2-methylimidazole can hinder the reaction. The choice of base and solvent is crucial; a strong base like sodium hydroxide or potassium hydroxide is often used in a polar aprotic solvent such as acetonitrile or DMF. Reaction temperature and time also play a significant role; insufficient heating or shorter reaction times may lead to incomplete conversion. Additionally, the stability of the alkylating agent, 2-chloroethylamine, can be a factor, as it can cyclize to form aziridine under basic conditions, which can lead to side reactions.

Q3: I am observing multiple spots on my TLC plate after the reaction. What are the likely side products?

A3: Besides the desired product and unreacted starting materials, several side products can form. One common impurity is the product of dialkylation, where the primary amine of the desired product reacts with another molecule of the alkylating agent. Another possibility, if using 2-chloroethylamine, is the formation of piperazine through dimerization of aziridine intermediates. Over-alkylation on the imidazole ring is not a concern for 2-methylimidazole due to its symmetry.

Q4: How can I effectively purify the final product?

A4: Purification of this compound can be challenging due to its polarity and basicity. Flash column chromatography on silica gel is a common method. A gradient elution system, for example, starting with a non-polar solvent and gradually increasing the polarity with a mixture of a polar solvent and a base (e.g., acetonitrile/ammonium hydroxide), can effectively separate the product from less polar impurities.[1] Acid-base extraction is another potential purification strategy.

Q5: Is it possible to use aziridine directly for the alkylation of 2-methylimidazole?

A5: Yes, the ring-opening of aziridine with 2-methylimidazole is a potential synthetic route. This reaction is typically catalyzed by a Lewis or Brønsted acid. However, handling aziridine requires caution due to its high reactivity and toxicity. This method may offer an alternative to using 2-haloethylamines and could avoid some of the side reactions associated with them.

Troubleshooting Guide

Problem Possible Cause(s) Suggested Solution(s)
Low to no product formation 1. Ineffective deprotonation of 2-methylimidazole.2. Insufficient reaction temperature or time.3. Degradation of the alkylating agent.1. Use a stronger base (e.g., NaH) or ensure the base used (e.g., NaOH, KOH) is fresh and anhydrous. Consider using a phase-transfer catalyst if using aqueous base.2. Increase the reaction temperature and/or extend the reaction time. Monitor the reaction progress by TLC.3. Use a fresh batch of the alkylating agent. If preparing 2-chloroethylamine from the hydrochloride salt in situ, ensure complete neutralization.
Formation of multiple products (complex TLC) 1. Dialkylation of the product's primary amine.2. Side reactions involving the alkylating agent (e.g., piperazine formation).3. Presence of impurities in starting materials.1. Use an excess of 2-methylimidazole relative to the alkylating agent to favor mono-alkylation.2. Control the reaction temperature and the rate of addition of the alkylating agent. Consider using a protected 2-aminoethyl halide.3. Ensure the purity of starting materials before commencing the reaction.
Difficulty in isolating the product from the reaction mixture 1. The product is highly soluble in the aqueous phase during workup.2. The product streaks on the silica gel column.1. Saturate the aqueous phase with salt (e.g., NaCl) to decrease the solubility of the product before extraction with an organic solvent.2. Add a small amount of a basic modifier (e.g., triethylamine or ammonium hydroxide) to the eluent for column chromatography to prevent streaking.
Product appears as an oil instead of a solid The free base of this compound is often an oil at room temperature.If a solid form is required, consider converting the product to a salt (e.g., dihydrochloride) by treating the free base with an appropriate acid (e.g., HCl in ethanol).

Data Presentation

The following table summarizes typical reaction conditions and reported yields for the synthesis of a closely related compound, which can serve as a benchmark for the synthesis of this compound.

Starting MaterialAlkylating AgentBaseSolventTemperature (°C)Time (h)Yield (%)Purification MethodReference
Imidazole2-Chloroethylamine hydrochlorideNaOHAcetonitrileReflux2134Flash Chromatography[1]

Experimental Protocols

Synthesis of this compound via N-alkylation of 2-methylimidazole (Adapted from a similar procedure[1])

Materials:

  • 2-Methylimidazole

  • 2-Chloroethylamine hydrochloride

  • Sodium hydroxide (or Potassium hydroxide)

  • Acetonitrile (anhydrous)

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., acetonitrile, ammonium hydroxide)

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 2-methylimidazole and acetonitrile.

  • In a separate flask, prepare a solution of sodium hydroxide in a minimal amount of water or use powdered, anhydrous NaOH.

  • Add the 2-chloroethylamine hydrochloride to the 2-methylimidazole solution.

  • Slowly add the sodium hydroxide solution/powder to the reaction mixture. An exothermic reaction may be observed.

  • Heat the reaction mixture to reflux and maintain for several hours (e.g., 21 hours, as a starting point). Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After the reaction is complete (as indicated by TLC), cool the mixture to room temperature.

  • Filter the reaction mixture to remove any inorganic salts.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of acetonitrile in dichloromethane with a small percentage of ammonium hydroxide).

  • Combine the fractions containing the pure product and remove the solvent under reduced pressure to yield this compound.

Visualizations

experimental_workflow cluster_reaction Reaction Setup cluster_process Reaction & Workup cluster_purification Purification A 2-Methylimidazole + Acetonitrile D Reaction Mixture A->D B 2-Chloroethylamine HCl B->D C Base (e.g., NaOH) C->D E Reflux (e.g., 21h) D->E F Cool & Filter E->F G Concentrate F->G H Crude Product G->H I Flash Chromatography H->I J Pure Product I->J

Caption: Experimental workflow for the synthesis of this compound.

troubleshooting_logic start Low Yield? cause1 Incomplete Reaction? start->cause1 cause2 Side Reactions? start->cause2 cause3 Purification Loss? start->cause3 solution1a Increase Temp/Time cause1->solution1a solution1b Check Base Activity cause1->solution1b solution2a Use Excess Imidazole cause2->solution2a solution2b Control Reagent Addition cause2->solution2b solution3a Optimize Chromatography cause3->solution3a solution3b Improve Workup cause3->solution3b

Caption: Troubleshooting logic for addressing low reaction yields.

References

Technical Support Center: Optimizing N-Alkylation of 2-Methylimidazole

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions to address common challenges encountered during the N-alkylation of 2-methylimidazole.

Frequently Asked Questions (FAQs)

Q1: Why is my N-alkylation reaction showing low to no conversion?

A1: Low conversion is a common issue that can stem from several factors:

  • Insufficient Base Strength: 2-Methylimidazole requires a sufficiently strong base to deprotonate the N-H group, forming the reactive imidazolide anion. Weak bases may not be effective. Consider using stronger bases like sodium hydride (NaH) or potassium hydroxide (KOH).[1]

  • Inappropriate Solvent: The choice of solvent is critical. Polar aprotic solvents like Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO), and Acetonitrile (MeCN) are generally preferred as they can dissolve the reagents and stabilize charged intermediates.[2][3] Aromatic hydrocarbons such as toluene can also be effective, particularly at higher temperatures.[1][2]

  • Low Reaction Temperature: Many N-alkylation reactions require heating to proceed at a reasonable rate. If your reaction is sluggish at room temperature, consider increasing the temperature, for example, to 60-140°C, depending on the solvent and reagents used.[2][3]

  • Reactivity of the Alkylating Agent: The nature of the leaving group on your alkylating agent is crucial. Alkyl iodides are typically more reactive than bromides, which are more reactive than chlorides. If you are using a less reactive alkyl halide, you might consider adding a catalytic amount of an iodide salt (e.g., NaI or TBAI) to facilitate an in situ Finkelstein reaction.[3]

Q2: I am observing multiple products in my reaction mixture. How can I improve selectivity?

A2: While 2-methylimidazole is symmetrical, minimizing side reactions is key to obtaining a clean product.

  • Over-alkylation: The N-alkylated product can be further alkylated to form a quaternary imidazolium salt, especially if excess alkylating agent is used or if the reaction is run for too long. Use a controlled molar ratio of the imidazole to the alkylating agent, typically ranging from 1:1 to 1:1.5.[1][2]

  • Competing Reactions: Although less common with 2-methylimidazole, unsymmetrical imidazoles can lead to mixtures of regioisomers.[4][5] The choice of solvent and counter-ion can influence the site of alkylation.

  • Side Reactions with Solvent: Be cautious with certain solvents at high temperatures. For instance, DMSO can have side reactions in the presence of bases and electrophiles.[6]

Q3: What are the "greenest" methods for N-alkylation of 2-methylimidazole?

A3: To minimize environmental impact, consider alternatives to traditional alkyl halides and toxic solvents.

  • Dialkyl Carbonates: Reagents like dimethyl carbonate and diethyl carbonate are considered green alkylating agents.[2] They are less toxic than alkyl halides and produce benign byproducts. The reaction is typically performed at elevated temperatures (80-140°C) in the presence of a catalyst like DBU or DMAP.[2]

  • Catalytic Methods: Direct amination of alcohols offers a greener alternative but is often substrate-specific.[6]

  • Solvent Choice: Avoid dipolar aprotic solvents like DMF and NMP when possible. Higher boiling alcohols or acetonitrile (used under pressure) can be suitable alternatives.[6]

Q4: My product is difficult to purify. What are some effective purification strategies?

A4: Purification can be challenging due to the polar nature of imidazoles or the formation of solid masses.[7]

  • Aqueous Workup: After the reaction, the mixture can be cooled and the organic and inorganic phases separated. The organic phase should be washed multiple times with a brine solution to remove the base and other water-soluble impurities.[1]

  • Crystallization: If the product is a solid, crystallization is an effective purification method. After an initial workup, the crude product can be dissolved in a suitable hot solvent (like benzene or toluene) and allowed to cool slowly to form crystals.[8]

  • Column Chromatography: For stubborn mixtures, silica gel column chromatography is often necessary. The polarity of the eluent system will need to be optimized based on the polarity of your specific N-alkylated product.

  • Vacuum Distillation: For liquid products, vacuum distillation can be a highly effective method to obtain the pure N1-alkylated imidazole compound.[2]

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Low or No Yield Weak base (e.g., K₂CO₃) is not strong enough for full deprotonation.Switch to a stronger base like KOH or NaH.[1][3]
Low reaction temperature.Increase the temperature to 80-120°C. Monitor for potential side reactions.[2]
Poorly reactive alkylating agent (e.g., alkyl chloride).Use a more reactive alkyl bromide or iodide. Alternatively, add catalytic TBAI or NaI.[3][7]
Reaction Stalls / Incomplete Conversion Starting materials are not fully soluble in the chosen solvent.Use a solvent known to dissolve imidazoles and their salts, such as DMF or DMSO.[3] Ensure the reaction is well-stirred.
Insufficient amount of base or alkylating agent.Ensure the molar ratio of imidazole to base is at least 1:1 and the ratio to the alkylating agent is appropriate for the desired outcome.[1]
Formation of Dark Color / Tar Reaction temperature is too high, causing decomposition.Reduce the reaction temperature. Consider running the reaction for a longer time at a lower temperature.
Impure starting materials.Ensure the 2-methylimidazole and alkylating agent are of high purity.[9]
Difficult Product Isolation Product forms a hard solid mass upon cooling.[7]Dilute the reaction mixture with a suitable solvent (e.g., methanol, CH₂Cl₂) while still warm to break up the solid before proceeding with workup.[7][10]
Emulsion forms during aqueous workup.Add a saturated brine solution to help break the emulsion. Allow the mixture to stand for a longer period before separating the layers.

Data Presentation: Reaction Condition Optimization

Table 1: Effect of Base, Solvent, and Temperature on Yield

Alkylating AgentBaseSolventTemperature (°C)Time (h)Yield (%)Reference
1-BromododecaneKOHToluene904.599[1]
Alkyl HalideK₂CO₃DMFRT - 80-Moderate[3]
Alkyl HalideNaHDMFRT - 80-Moderate[3]
Propylene CarbonateDMAPToluene120675[2]
Dibutyl CarbonateDBUHMPA140590[2]
Alkyl HalideK₂CO₃Acetonitrile601 - 366 - 85[11]

Table 2: Comparison of Alkylating Agents

Imidazole SubstrateAlkylating AgentMolar Ratio (Imidazole:Agent)Yield (%)NotesReference
2-MethylimidazoleDibutyl Carbonate1:1.2490Green alkylating agent.[2][2]
2-MethylimidazolePropylene Carbonate1:1.2475Green alkylating agent.[2][2]
2-Methylimidazole1-Bromododecane1:199Traditional alkyl halide.[1][1]

Experimental Protocols

Protocol 1: General N-Alkylation using an Alkyl Halide

This protocol is a generalized procedure based on common laboratory practices.[1][3][11]

  • Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2-methylimidazole (1.0 eq.).

  • Solvent and Base: Add a suitable solvent, such as dry DMF or acetonitrile (approx. 5-10 mL per gram of imidazole). Add the base (e.g., K₂CO₃, 1.5 eq. or KOH, 1.1 eq.).

  • Addition of Alkylating Agent: Stir the mixture, and then add the alkylating agent (e.g., alkyl bromide, 1.1 eq.) dropwise at room temperature.

  • Reaction: Heat the reaction mixture to an appropriate temperature (e.g., 60-90°C) and monitor the reaction progress using TLC or LC-MS.

  • Workup: Once the reaction is complete, cool the mixture to room temperature. If using DMF, pour the mixture into ice-water and extract with a suitable organic solvent (e.g., ethyl acetate). If using acetonitrile, the solvent can be removed under reduced pressure.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo. Purify the crude product by column chromatography or crystallization to yield the pure N-alkyl-2-methylimidazole.

Protocol 2: Green N-Alkylation using a Dialkyl Carbonate

This protocol utilizes a more environmentally friendly alkylating agent.[2]

  • Setup: In a flask equipped for heating, combine 2-methylimidazole (1.0 eq.), the dialkyl carbonate (e.g., dibutyl carbonate, 1.0-2.0 eq.), a solvent (e.g., toluene), and a catalytic amount of a strong organic base (e.g., DBU, ~1-2 mol%).

  • Reaction: Heat the mixture to 120-140°C and stir for several hours (e.g., 5-6 hours).

  • Purification: After the reaction is complete, cool the mixture. If layering occurs, separate the product layer. The final product is typically purified by vacuum distillation to remove the solvent, unreacted starting materials, and byproducts, yielding the pure N-alkyl-2-methylimidazole.[2]

Visualizations

experimental_workflow General Workflow for N-Alkylation start Reaction Setup (Flask, Stirrer, Condenser) reagents Add 2-Methylimidazole, Solvent, and Base start->reagents addition Add Alkylating Agent reagents->addition reaction Heat and Monitor (TLC / LC-MS) addition->reaction workup Aqueous Workup (Quench, Extract, Wash) reaction->workup purify Purification (Chromatography / Distillation) workup->purify end Characterization (NMR, MS) purify->end troubleshooting_yield Troubleshooting Guide: Low Reaction Yield problem Problem: Low or No Yield check_sm Is Starting Material Consumed (by TLC/LCMS)? problem->check_sm sm_consumed Yes check_sm->sm_consumed Yes sm_not_consumed No check_sm->sm_not_consumed No degradation Product Degradation? sm_consumed->degradation sol_degradation Solution: Lower Temperature, Check Reagent Stability degradation->sol_degradation Yes workup_issue Solution: Optimize Workup, Check for Product Loss during Extraction degradation->workup_issue No check_conditions Review Reaction Conditions sm_not_consumed->check_conditions sol_base 1. Use Stronger Base (e.g., KOH, NaH) check_conditions->sol_base sol_temp 2. Increase Temperature check_conditions->sol_temp sol_reagent 3. Use More Reactive Alkylating Agent or Add Catalyst (NaI) check_conditions->sol_reagent reaction_pathway Simplified SN2 Reaction Pathway cluster_start reactants 2-Methylimidazolide Anion + Alkyl Halide (R-X) transition Transition State [Im--R--X]⁻ reactants->transition products N-Alkyl-2-methylimidazole + Halide Anion (X⁻) transition->products deprotonation Deprotonation (Base) deprotonation->reactants attack Nucleophilic Attack attack->transition 2-MeIm 2-Methylimidazole

References

Technical Support Center: Synthesis of 2-(2-Methyl-1H-imidazol-1-yl)ethanamine

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2-(2-methyl-1H-imidazol-1-yl)ethanamine.

Troubleshooting Guides

Problem 1: Low Yield of the Desired Product

Possible Causes and Solutions

CauseRecommended Action
Incomplete Reaction - Verify Reaction Time and Temperature: Ensure the reaction has been allowed to proceed for a sufficient duration at the optimal temperature. Monitor the reaction progress using an appropriate technique (e.g., TLC, GC-MS, or ¹H NMR).- Check Reagent Stoichiometry: An excess of the limiting reagent may be necessary to drive the reaction to completion. A slight excess of 2-methylimidazole can sometimes be beneficial.
Suboptimal Base - Base Strength: The choice and amount of base are critical for deprotonating 2-methylimidazole to facilitate nucleophilic attack. Stronger bases like sodium hydride (NaH) or potassium tert-butoxide (t-BuOK) may be more effective than weaker bases like potassium carbonate (K₂CO₃) or triethylamine (Et₃N).- Solubility of Base: Ensure the base is at least partially soluble in the reaction solvent to be effective.
Poor Solvent Choice - Aprotic Polar Solvents: Solvents like DMF, DMSO, or acetonitrile are generally preferred as they can dissolve the reactants and facilitate the SN2 reaction.
Degradation of Reactants or Product - Moisture and Air Sensitivity: Some reagents, particularly strong bases, are sensitive to moisture and air. Ensure all glassware is thoroughly dried and the reaction is conducted under an inert atmosphere (e.g., nitrogen or argon).- Thermal Instability: Avoid excessively high reaction temperatures that could lead to the degradation of starting materials or the product.
Problem 2: Presence of Significant Impurities in the Crude Product

Common Byproducts and Mitigation Strategies

ByproductFormation MechanismMitigation and Purification
Unreacted 2-Methylimidazole Incomplete reaction.- Drive the reaction to completion using the strategies in Problem 1.- Purification: Remove by aqueous washes with dilute acid (to protonate and dissolve the basic 2-methylimidazole) or by column chromatography.
Piperazine Self-condensation of 2-chloroethylamine under basic conditions.- Slow Addition: Add the 2-chloroethylamine hydrochloride solution slowly to the reaction mixture containing 2-methylimidazole and the base. This keeps the instantaneous concentration of free 2-chloroethylamine low.- Purification: Piperazine and its derivatives can often be separated from the desired product by column chromatography or by fractional distillation under reduced pressure.
N,N'-bis(2-(2-methyl-1H-imidazol-1-yl)ethyl)amine (Dimer) The primary amine of the product acts as a nucleophile and reacts with another molecule of the electrophile (e.g., 2-chloroethylamine).- Use an Excess of 2-Methylimidazole: A molar excess of 2-methylimidazole relative to the electrophile can help to minimize the reaction of the product with the electrophile.- Purification: This higher molecular weight byproduct can typically be separated by column chromatography.
1,4-bis(2-(2-methyl-1H-imidazol-1-yl)ethyl)piperazine Reaction of formed piperazine with two molecules of the alkylating agent precursor.- Minimize piperazine formation (see above).- Purification: This is a significantly larger and less polar molecule that should be separable by column chromatography.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound?

The most prevalent method is the N-alkylation of 2-methylimidazole with a 2-haloethylamine, most commonly 2-chloroethylamine hydrochloride, in the presence of a base. Another potential route involves the reaction of 2-methylimidazole with aziridine.

Q2: Why is my reaction turning dark brown/black?

Darkening of the reaction mixture can indicate decomposition of the solvent (especially DMF at high temperatures) or side reactions. It is crucial to maintain the recommended reaction temperature and ensure the purity of your starting materials and solvent.

Q3: How can I effectively monitor the progress of the reaction?

Thin-layer chromatography (TLC) is a convenient method. Use a suitable mobile phase (e.g., dichloromethane/methanol with a small amount of ammonium hydroxide) to separate the starting material (2-methylimidazole) from the more polar product. Staining with iodine or potassium permanganate can help visualize the spots. For more quantitative analysis, GC-MS or ¹H NMR of aliquots can be employed.

Q4: What are the best practices for purifying the final product?

Purification typically involves an aqueous workup to remove inorganic salts and water-soluble impurities. This is often followed by column chromatography on silica gel. A gradient elution system, for instance, starting with dichloromethane and gradually increasing the polarity with methanol and a small percentage of ammonium hydroxide (to prevent protonation and streaking on the silica), is usually effective.

Q5: Can I use 2-bromoethylamine instead of 2-chloroethylamine?

Yes, 2-bromoethylamine hydrobromide can be used. Alkyl bromides are generally more reactive than alkyl chlorides, which may allow for milder reaction conditions (e.g., lower temperatures or shorter reaction times). However, they are also more susceptible to elimination reactions and may be more expensive.

Experimental Protocols

Key Experiment: Synthesis via N-Alkylation with 2-Chloroethylamine Hydrochloride

Materials:

  • 2-Methylimidazole

  • 2-Chloroethylamine hydrochloride

  • Sodium hydride (60% dispersion in mineral oil) or Potassium tert-butoxide

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate

  • Saturated aqueous sodium chloride (brine)

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

  • Eluent: Dichloromethane/Methanol/Ammonium hydroxide

Procedure:

  • Preparation: Under an inert atmosphere (N₂ or Ar), add anhydrous DMF to a flame-dried round-bottom flask equipped with a magnetic stirrer.

  • Deprotonation: Carefully add sodium hydride (or potassium tert-butoxide) to the DMF. To this suspension, add 2-methylimidazole portion-wise at 0 °C. Allow the mixture to stir at room temperature for 1 hour.

  • Alkylation: Dissolve 2-chloroethylamine hydrochloride in a minimal amount of anhydrous DMF and add it dropwise to the reaction mixture at 0 °C. After the addition is complete, allow the reaction to warm to room temperature and then heat to 60-80 °C.

  • Monitoring: Monitor the reaction by TLC until the 2-methylimidazole is consumed.

  • Workup: Cool the reaction mixture to room temperature and cautiously quench with water. Extract the aqueous layer with ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system.

Visualizations

Synthetic Pathway and Byproduct Formation

synthesis_and_byproducts cluster_main Main Synthetic Route cluster_byproducts Potential Byproduct Formation 2-Methylimidazole 2-Methylimidazole Desired Product This compound 2-Methylimidazole->Desired Product 1. 2-Chloroethylamine HCl 2-Chloroethylamine HCl 2-Chloroethylamine HCl->Desired Product 2. Piperazine Piperazine 2-Chloroethylamine HCl->Piperazine Self-condensation Base\n(e.g., NaH) Base (e.g., NaH) Base\n(e.g., NaH)->Desired Product Dimer N,N'-bis-alkylation Product Desired Product->Dimer + 2-Chloroethylamine Piperazine Derivative Alkylated Piperazine Piperazine->Piperazine Derivative + 2-Chloroethylamine

Caption: Main synthesis and potential side reactions.

Troubleshooting Workflow for Low Yield

troubleshooting_low_yield start Low Yield of Desired Product check_completion Is the reaction complete? (TLC/GC-MS) start->check_completion increase_time_temp Increase reaction time or temperature check_completion->increase_time_temp No check_base Was the base strong enough and added correctly? check_completion->check_base Yes increase_time_temp->check_completion stronger_base Use a stronger base (e.g., NaH) and ensure anhydrous conditions check_base->stronger_base No check_solvent Is the solvent appropriate and anhydrous? check_base->check_solvent Yes stronger_base->start change_solvent Switch to anhydrous DMF or DMSO check_solvent->change_solvent No purification_issue Review purification procedure for product loss check_solvent->purification_issue Yes change_solvent->start end Improved Yield purification_issue->end

Caption: A logical guide for troubleshooting low product yields.

Technical Support Center: Synthesis of 2-(2-methyl-1H-imidazol-1-yl)ethanamine

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of 2-(2-methyl-1H-imidazol-1-yl)ethanamine synthesis.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the synthesis of this compound, focusing on the common N-alkylation method of 2-methylimidazole with a 2-aminoethylating agent (e.g., 2-chloroethylamine hydrochloride).

Issue 1: Low or No Product Yield

Low or no yield of the desired product is a common issue. The following table outlines potential causes and recommended solutions.

Potential CauseRecommended Solution
Ineffective Deprotonation of 2-Methylimidazole The nitrogen atom in the imidazole ring needs to be deprotonated to become a nucleophile. Ensure a sufficiently strong base is used. Consider switching to a stronger base such as sodium hydride (NaH) or potassium tert-butoxide (t-BuOK) if using weaker bases like sodium carbonate (Na₂CO₃) or potassium carbonate (K₂CO₃).
Poor Solubility of Reagents Ensure all reactants are adequately dissolved in the chosen solvent. If using a biphasic system with a phase-transfer catalyst, ensure vigorous stirring to maximize the interfacial area. Consider switching to a solvent that better solubilizes all components, such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Low Reaction Temperature The N-alkylation reaction may require elevated temperatures to proceed at a reasonable rate. Gradually increase the reaction temperature, for example, from room temperature to 50-80 °C, and monitor the reaction progress by TLC or GC.
Decomposition of Reagents or Product Prolonged reaction times at high temperatures can lead to decomposition. Monitor the reaction closely and stop it once the starting material is consumed. Consider using a milder base or lower temperature if decomposition is suspected.
Inappropriate Alkylating Agent If using 2-chloroethylamine hydrochloride, ensure it is neutralized in situ or prior to the reaction to generate the free amine for the subsequent alkylation. Alternatively, consider using a more reactive alkylating agent like 2-bromoethylamine hydrobromide.

Logical Relationship for Troubleshooting Low Yield

low_yield_troubleshooting start Low or No Yield check_base Is the base strong enough? start->check_base check_solubility Are reagents soluble? check_base->check_solubility Yes solution_base Use a stronger base (e.g., NaH, t-BuOK) check_base->solution_base No check_temp Is the temperature adequate? check_solubility->check_temp Yes solution_solubility Change solvent (e.g., DMF, DMSO) or use PTC with vigorous stirring check_solubility->solution_solubility No check_decomp Is there evidence of decomposition? check_temp->check_decomp Yes solution_temp Increase reaction temperature (e.g., 50-80 °C) check_temp->solution_temp No check_alkylating_agent Is the alkylating agent active? check_decomp->check_alkylating_agent No solution_decomp Decrease temperature or reaction time check_decomp->solution_decomp Yes solution_alkylating_agent Neutralize hydrochloride salt or use a more reactive halide check_alkylating_agent->solution_alkylating_agent No ptc_workflow reagents Combine 2-methylimidazole, 2-chloroethylamine HCl, NaOH, TBAB, toluene, and water in a flask. reaction Heat the mixture to 90°C with vigorous stirring for 8 hours. reagents->reaction workup1 Cool to room temperature and separate the organic and aqueous layers. reaction->workup1 workup2 Extract the aqueous layer with toluene. workup1->workup2 workup3 Combine organic layers, dry over Na₂SO₄, and concentrate. workup2->workup3 purification Purify the crude product by vacuum distillation or column chromatography. workup3->purification alternative_synthesis start 2-(2-methyl-1H-imidazol-1-yl)ethanol activation Activation of Hydroxyl Group (e.g., Tosylation) start->activation intermediate 2-(2-methyl-1H-imidazol-1-yl)ethyl tosylate activation->intermediate amination Nucleophilic Substitution with Ammonia intermediate->amination product This compound amination->product

"solubility issues with 2-(2-methyl-1H-imidazol-1-yl)ethanamine in vitro"

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering solubility issues with 2-(2-methyl-1H-imidazol-1-yl)ethanamine in in vitro experiments.

Troubleshooting Guides

Issue: Precipitate Formation When Preparing Stock Solutions

Question: I am observing a precipitate when trying to dissolve this compound to make a concentrated stock solution. What should I do?

Answer:

Precipitation during stock solution preparation is a common issue. Here is a step-by-step guide to address this:

Troubleshooting Workflow:

G start Start: Precipitate observed in stock solution solvent What is the current solvent? start->solvent aq_buffer Aqueous Buffer solvent->aq_buffer Aqueous organic Organic Solvent (e.g., DMSO, Ethanol) solvent->organic Organic check_ph Check pH of the buffer. Is it optimal for an amine-containing compound? aq_buffer->check_ph heat_sonicate Gently warm the solution (to 37°C) and/or sonicate. Does it dissolve? organic->heat_sonicate adjust_ph Adjust pH to be slightly acidic (e.g., pH 5-6). Does it dissolve? check_ph->adjust_ph yes_dissolve Yes adjust_ph->yes_dissolve no_dissolve No adjust_ph->no_dissolve success Success: Stock solution prepared. Store appropriately. yes_dissolve->success try_organic Switch to an organic solvent like DMSO or Ethanol. no_dissolve->try_organic try_organic->heat_sonicate yes_dissolve2 Yes heat_sonicate->yes_dissolve2 no_dissolve2 No heat_sonicate->no_dissolve2 yes_dissolve2->success consult_literature Consult literature for solubility of similar imidazole derivatives or consider hydrochloride salt form. no_dissolve2->consult_literature

Caption: Troubleshooting workflow for stock solution precipitation.

Detailed Steps:

  • Solvent Selection: If you are using an aqueous buffer, consider that the amine group in this compound makes its solubility pH-dependent. For many "drug-like" compounds, Dimethyl Sulfoxide (DMSO) or ethanol are common starting points for creating concentrated stock solutions.[1]

  • pH Adjustment: For aqueous solutions, the imidazole ring and the ethylamine side chain are basic. Lowering the pH of the buffer to a slightly acidic range (e.g., pH 5-6) can protonate these basic nitrogens, increasing the compound's polarity and aqueous solubility.

  • Mechanical Assistance: If the compound is still not dissolving, gentle warming to 37°C and/or sonication in an ultrasonic bath can help overcome the energy barrier for dissolution.[2] Avoid excessive heat, which could degrade the compound.

  • Consider the Salt Form: If you are using the free base, consider switching to a hydrochloride salt form, such as this compound dihydrochloride, which is generally more water-soluble.

Issue: Compound Precipitates in the Assay Medium

Question: My stock solution in DMSO is clear, but when I add it to my aqueous cell culture medium, a precipitate forms. How can I prevent this?

Answer:

This is a common problem when a compound has low aqueous solubility. The high concentration of the compound in the DMSO stock crashes out when diluted into the aqueous assay medium.

Preventative Measures:

  • Lower the Final Concentration: The most straightforward solution is to work at a lower final concentration of the compound in your assay.

  • Reduce DMSO Percentage: The final concentration of DMSO in the assay medium should be kept as low as possible, typically below 0.5%, to minimize solvent effects on the cells and to reduce the risk of precipitation.

  • Serial Dilutions: Instead of a single large dilution, perform serial dilutions of your DMSO stock in the assay medium. This can sometimes help to keep the compound in solution.

  • Use of Surfactants: In some cases, the addition of a small amount of a biocompatible surfactant, like Tween® 80 or Pluronic® F-68, to the assay medium can help to maintain the solubility of hydrophobic compounds. This should be done with caution, as surfactants can have their own biological effects.

  • Measure Kinetic Solubility: It is beneficial to determine the kinetic solubility of your compound in the specific assay buffer you are using. This will define the maximum concentration you can test without precipitation.

Frequently Asked Questions (FAQs)

Q1: What are the known chemical properties of this compound relevant to its solubility?

A1: Based on available data, here is a summary of its relevant properties:

PropertyValueSource
Molecular FormulaC6H11N3PubChem[3]
Molecular Weight125.17 g/mol PubChem[3]
XLogP3-0.6PubChem[3]
IUPAC Name2-(2-methylimidazol-1-yl)ethanaminePubChem[3]

The negative XLogP3 value suggests that the compound is relatively hydrophilic and should have some degree of aqueous solubility.[3] The presence of the basic imidazole and amine functionalities indicates that its aqueous solubility will be pH-dependent.

Q2: What is a good starting solvent for this compound?

A2: For a concentrated stock solution, Dimethyl Sulfoxide (DMSO) is a common and effective choice for many imidazole derivatives and other "drug-like" small molecules.[2][1] For working solutions in aqueous buffers, starting with a slightly acidic pH (e.g., pH 5-6) may improve solubility.

Q3: Is there a recommended protocol for preparing this compound for in vitro assays?

Experimental Protocols

General Protocol for Solubilization and Preparation of Working Solutions

This protocol provides a general guideline. It may need to be optimized for your specific experimental conditions.

  • Preparation of Concentrated Stock Solution (e.g., 10 mM in DMSO): a. Weigh out the required amount of this compound powder in a sterile microcentrifuge tube. b. Add the appropriate volume of high-purity, anhydrous DMSO to achieve the desired concentration (e.g., 10 mM). c. Vortex the tube for 1-2 minutes to facilitate dissolution. d. If the compound does not fully dissolve, sonicate the tube in a water bath for 5-10 minutes. e. If necessary, gently warm the solution to 37°C for a short period. f. Once fully dissolved, store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.

  • Preparation of Working Solutions in Aqueous Buffer: a. On the day of the experiment, thaw an aliquot of the DMSO stock solution. b. Perform serial dilutions of the stock solution in your final assay buffer to achieve the desired working concentrations. c. When diluting, add the DMSO stock to the aqueous buffer and mix immediately and thoroughly to minimize localized high concentrations that can lead to precipitation. d. Visually inspect the final working solutions for any signs of precipitation. If observed, you may need to lower the final concentration or optimize the buffer conditions (e.g., pH).

Hypothetical Signaling Pathway Involvement

While the specific pathways modulated by this compound require experimental validation, compounds containing an imidazole moiety are known to interact with various biological targets, including histamine receptors, due to structural similarities to histamine. The diagram below illustrates a hypothetical signaling pathway where an imidazole-containing compound might act as an agonist at a G-protein coupled receptor (GPCR).

G compound This compound (Ligand) receptor GPCR (e.g., Histamine Receptor) compound->receptor Binds to g_protein G-Protein (α, β, γ subunits) receptor->g_protein Activates effector Effector Enzyme (e.g., Adenylyl Cyclase) g_protein->effector Modulates second_messenger Second Messenger (e.g., cAMP) effector->second_messenger Produces downstream Downstream Cellular Response second_messenger->downstream Initiates

Caption: Hypothetical GPCR signaling pathway for an imidazole compound.

References

Technical Support Center: Regioselective Alkylation of Imidazoles

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the regioselective alkylation of imidazoles. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and provide guidance on achieving desired regioselectivity in their experiments.

Frequently Asked Questions (FAQs)

Q1: Why is the alkylation of unsymmetrical imidazoles often unselective, yielding a mixture of N-1 and N-3 regioisomers?

The unselective alkylation of unsymmetrical imidazoles arises from the ambident nature of the imidazole anion. When the imidazole ring is deprotonated, the negative charge is delocalized across both nitrogen atoms, making both susceptible to electrophilic attack by an alkylating agent.[1] This typically results in a mixture of N-1 and N-3 alkylated products.[1]

Q2: What are the key factors that influence the regioselectivity of imidazole alkylation?

The regioselectivity of imidazole alkylation is primarily influenced by a combination of steric and electronic factors, the nature of the alkylating agent, the choice of base and solvent, and the reaction temperature.[2]

  • Steric Effects: Bulky substituents on the imidazole ring or a bulky alkylating agent will favor alkylation at the less sterically hindered nitrogen atom.[2]

  • Electronic Effects: Electron-withdrawing groups on the imidazole ring decrease the nucleophilicity of the adjacent nitrogen, favoring alkylation at the more distant nitrogen.[2]

  • Reaction Conditions: The choice of base and solvent can significantly impact the position of the tautomeric equilibrium and the nature of the anionic intermediate, thereby influencing the final product ratio.[3][4]

Q3: How can I reliably synthesize a single regioisomer of an N-alkylated imidazole?

Achieving high regioselectivity often requires a strategic approach. One of the most effective methods is the use of a protecting group, such as the 2-(trimethylsilyl)ethoxymethyl (SEM) group. This strategy involves protecting one of the nitrogen atoms, performing the alkylation on the unprotected nitrogen, and then removing the protecting group.[5][6] This "trans-N-alkylation" approach provides excellent control over the regiochemical outcome.[5]

Q4: What are the best analytical techniques to differentiate and quantify the ratio of N-1 and N-3 alkylated imidazole regioisomers?

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for this purpose. Specifically, advanced 2D NMR techniques such as Heteronuclear Multiple Bond Correlation (HMBC) and Nuclear Overhauser Effect Spectroscopy (NOESY) are invaluable for unambiguously assigning the structure of each regioisomer.[4][7] For instance, an HMBC experiment can show a correlation between the protons of the N-alkyl group and the carbon atoms of the imidazole ring, allowing for precise determination of the alkylation site.[4] Quantification of the isomer ratio can be achieved by integrating the respective signals in the 1H NMR spectrum.[2]

Troubleshooting Guides

Problem 1: My reaction yields a mixture of regioisomers with poor selectivity.
Possible Cause Troubleshooting Step
Steric and electronic factors are not strongly directing. - Modify the Substrate: If possible, introduce a directing group on the imidazole ring. A bulky group can sterically hinder one nitrogen, while an electron-withdrawing group can electronically deactivate the adjacent nitrogen. - Vary the Alkylating Agent: A bulkier alkylating agent will be more sensitive to steric hindrance, potentially increasing selectivity for the less hindered nitrogen.[2]
Inappropriate choice of base and solvent. - Base Selection: For selective N-1 alkylation of certain substituted imidazoles, strong bases like Sodium Hydride (NaH) in a non-polar solvent like THF have proven highly effective.[3][4] For other systems, weaker bases like potassium carbonate (K2CO3) may be sufficient.[8] - Solvent Effects: The polarity of the solvent can influence the tautomeric equilibrium and the reactivity of the imidazole anion. Experiment with a range of solvents from polar aprotic (e.g., DMF, DMSO) to non-polar (e.g., THF, toluene).[8][9]
Reaction temperature is not optimized. - Temperature Adjustment: In some cases, adjusting the reaction temperature can influence the kinetic versus thermodynamic control of the reaction, thereby affecting the regioisomeric ratio. For example, heating a reaction to 60°C has been shown to improve yields in the alkylation of nitroimidazoles.[8][10]
Direct alkylation is inherently unselective for the given substrate. - Employ a Protecting Group Strategy: For the highest degree of selectivity, consider a protecting group strategy using, for example, the SEM group. This multi-step approach provides excellent control over the final product.[5]
Problem 2: The desired regioisomer is the minor product.
Possible Cause Troubleshooting Step
The reaction conditions favor the formation of the undesired isomer. - Reverse the Polarity of the Directing Effect: If an electron-withdrawing group is directing alkylation away from the desired nitrogen, consider if a modification to the synthetic route could place an electron-donating group at a position that would favor the desired outcome. - Investigate Alternative Alkylation Chemistries: The Mitsunobu reaction, for instance, can sometimes provide complementary regioselectivity to traditional alkyl halide-based methods.[4] For some substrates, Mitsunobu conditions can favor the formation of the N-2 substituted product.[4]
Thermodynamic vs. Kinetic Control. - Alter Reaction Time and Temperature: A shorter reaction time at a lower temperature may favor the kinetically preferred product, while a longer reaction time at a higher temperature could allow for equilibration to the thermodynamically more stable product.

Data on Regioselectivity in Imidazole Alkylation

The following tables summarize how different factors can influence the ratio of N-1 to N-3 (or N-1 vs. N-2 in the case of indazoles, a related heterocyclic system) alkylated products.

Table 1: Effect of Base and Solvent on the Alkylation of Methyl 1H-indazole-3-carboxylate with n-pentyl bromide [3]

BaseSolventTemperature (°C)N-1:N-2 Ratio
Cs2CO3DMF201.4:1
K2CO3DMF201.4:1
NaHTHF20>99:1
NaHTHF50>99:1
DBUToluene203.6:1

Table 2: Regioselectivity in the Benzylation of 2-Methyl-4(5)-nitroimidazole [11]

Benzylating AgentN-1 (4-nitro) : N-3 (5-nitro) Ratio
4-Methoxybenzyl chloride>99:1
4-Chlorobenzyl chloride92:8
4-Methylbenzyl chloride85:15
4-Bromobenzyl bromide94:6
4-Fluorobenzyl chloride94:6

Experimental Protocols

Protocol 1: Highly Regioselective N-1 Alkylation of a Substituted Indazole (as a model for Imidazole systems)[3]

This protocol describes the highly selective N-1 alkylation of methyl 1H-indazole-3-carboxylate using sodium hydride in tetrahydrofuran.

Materials:

  • Methyl 1H-indazole-3-carboxylate

  • Sodium hydride (60% dispersion in mineral oil)

  • n-Pentyl bromide

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride solution

  • Ethyl acetate

  • Brine

  • Anhydrous magnesium sulfate

Procedure:

  • To a solution of methyl 1H-indazole-3-carboxylate (1.0 eq) in anhydrous THF under an inert atmosphere (e.g., argon or nitrogen), add sodium hydride (1.2 eq) portion-wise at 0 °C.

  • Allow the reaction mixture to stir at room temperature for 30 minutes.

  • Add n-pentyl bromide (1.1 eq) dropwise to the reaction mixture at room temperature.

  • Stir the reaction at 50 °C and monitor its progress by Thin Layer Chromatography (TLC).

  • Upon completion, carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

  • Extract the aqueous layer with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to isolate the N-1 alkylated product.

Protocol 2: General Procedure for N-Alkylation of 4-Nitroimidazole[8][10]

This protocol provides a general method for the N-alkylation of 4-nitroimidazole, with conditions that can be optimized for different alkylating agents.

Materials:

  • 4-Nitroimidazole

  • Potassium carbonate (K2CO3) or Potassium hydroxide (KOH)

  • Alkylating agent (e.g., alkyl halide)

  • Acetonitrile (CH3CN), Dimethylformamide (DMF), or Dimethyl sulfoxide (DMSO)

  • Ethyl acetate

  • Water

  • Brine

  • Anhydrous magnesium sulfate

Procedure:

  • Dissolve 4-nitroimidazole (1.0 eq) in the chosen solvent (e.g., acetonitrile).

  • Add the base (e.g., K2CO3, 1.1 eq) to the solution and stir for 15 minutes at room temperature.

  • Add the alkylating agent (2.0 eq) dropwise to the mixture.

  • Heat the reaction to 60 °C and monitor by TLC.

  • After the starting material is consumed, cool the reaction mixture to room temperature.

  • If using acetonitrile, evaporate the solvent. Dissolve the residue in ethyl acetate. If using DMF or DMSO, add the reaction mixture to ice-water and extract with ethyl acetate.

  • Wash the organic phase with water and then brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo.

  • Purify the resulting residue by column chromatography (e.g., with an ethyl acetate/hexane gradient) to obtain the N-alkylated 4-nitroimidazole.

Visualizations

Reaction Mechanism and Influencing Factors

G cluster_start Starting Materials cluster_intermediate Key Intermediate cluster_pathways Alkylation Pathways cluster_factors Influencing Factors cluster_products Products Imidazole Imidazole Imidazole Anion Imidazole Anion Imidazole->Imidazole Anion Deprotonation Base Base Base->Imidazole Anion Alkylating Agent (R-X) Alkylating Agent (R-X) N1_Alkylation N-1 Alkylation Alkylating Agent (R-X)->N1_Alkylation N3_Alkylation N-3 Alkylation Alkylating Agent (R-X)->N3_Alkylation Imidazole Anion->N1_Alkylation Attack at N-1 Imidazole Anion->N3_Alkylation Attack at N-3 N1_Product N-1 Regioisomer N1_Alkylation->N1_Product N3_Product N-3 Regioisomer N3_Alkylation->N3_Product Steric_Hindrance Steric Hindrance Steric_Hindrance->N3_Alkylation Favors less hindered N Electronic_Effects Electronic Effects (EWG/EDG) Electronic_Effects->N1_Alkylation EWG at C4 favors N1 Solvent_Polarity Solvent Polarity Solvent_Polarity->Imidazole Anion Influences reactivity

Caption: Factors influencing regioselectivity in imidazole alkylation.

Workflow for SEM Protecting Group Strategy

G Start Unsymmetrical Imidazole Protect Protect with SEM-Cl Start->Protect Protected_Im N-1 SEM-Protected Imidazole Protect->Protected_Im Alkylate Alkylate with R-X (Base) Protected_Im->Alkylate Protected_Alkylated_Im N-1 SEM, N-3 Alkyl Imidazole Alkylate->Protected_Alkylated_Im Deprotect Deprotect (e.g., TBAF or Acid) Protected_Alkylated_Im->Deprotect Final_Product N-3 Alkylated Imidazole (Single Isomer) Deprotect->Final_Product

Caption: Workflow for regioselective N-alkylation using a protecting group.

References

Technical Support Center: Optimizing Incubation Conditions for 2-(2-Methyl-1H-imidazol-1-yl)ethanamine Binding

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing incubation conditions for experiments involving the binding of 2-(2-methyl-1H-imidazol-1-yl)ethanamine. This compound is structurally related to histamine and is of interest for its potential interaction with histamine receptors, particularly the histamine H3 receptor (H3R), a key target in the central nervous system.[1][2][3]

Frequently Asked Questions (FAQs)

Q1: What is the primary molecular target of this compound?

A1: Based on its structure, this compound is predicted to be a ligand for histamine receptors. The histamine H3 receptor (H3R) is a prominent target for similar imidazole-based compounds and is a key presynaptic autoreceptor and heteroreceptor that modulates the release of histamine and other neurotransmitters like dopamine, acetylcholine, and serotonin.[1][2][4]

Q2: What type of assay is typically used to measure the binding of this compound?

A2: A radioligand competition binding assay is a standard method to determine the binding affinity of an unlabeled compound like this compound.[5] This involves using a radiolabeled ligand known to bind to the target receptor (e.g., [3H]-Nα-methylhistamine for H3R) and measuring how effectively the compound of interest competes for the binding sites.[5][6]

Q3: What are the key parameters to optimize in the incubation step?

A3: The critical parameters to optimize during incubation include:

  • Incubation Time: Sufficient time must be allowed for the binding reaction to reach equilibrium.[7]

  • Temperature: Binding affinity can be temperature-dependent. A common temperature for H3R binding assays is 25°C.[5][6]

  • Buffer Composition: The pH, ionic strength, and presence of specific ions in the incubation buffer can significantly impact binding.

  • Concentration of Radioligand: The concentration of the radiolabeled ligand should ideally be at or below its dissociation constant (Kd) for competition assays.[7]

  • Non-specific Binding: It is crucial to determine and minimize non-specific binding to obtain accurate results.[5][7]

Troubleshooting Guide

Issue Potential Cause Recommended Solution
High Non-Specific Binding (NSB) Radioligand concentration is too high.Use a radioligand concentration at or below the Kd.[7]
Insufficient washing.Increase the number or volume of washes after incubation to remove unbound radioligand.
The filter material is binding the radioligand.Pre-treat filters with a blocking agent like polyethyleneimine (PEI).[5]
Low Specific Binding Signal Insufficient receptor concentration in the membrane preparation.Increase the amount of membrane protein per well. A titration is recommended to find the optimal concentration.[8]
The incubation time is too short to reach equilibrium.Increase the incubation time. Perform a time-course experiment to determine when equilibrium is reached.[7]
The radioligand has degraded.Use a fresh stock of the radioligand and store it properly.
High Variability Between Replicates Inconsistent pipetting.Ensure accurate and consistent pipetting of all reagents, especially the radioligand and competitor compounds.
Incomplete mixing of reagents.Gently vortex or mix the assay plate after adding all components.
Temperature fluctuations during incubation.Use a temperature-controlled incubator or water bath to maintain a stable temperature.
No Competition by the Test Compound The test compound has low affinity for the receptor.Test a wider and higher concentration range of the compound.
The compound is not soluble in the assay buffer.Check the solubility of the compound and consider using a co-solvent like DMSO (ensure the final concentration does not affect binding).
The compound has degraded.Use a fresh stock of the test compound.

Experimental Protocols

Radioligand Competition Binding Assay for H3R

This protocol is a general guideline for determining the binding affinity of this compound for the human histamine H3 receptor using [3H]-Nα-methylhistamine ([3H]NAMH) as the radioligand.

Materials:

  • Membrane Preparation: HEK293T cells transiently expressing the human H3R.[6]

  • Radioligand: [3H]-Nα-methylhistamine ([3H]NAMH).

  • Test Compound: this compound.

  • Non-specific Binding Control: A high concentration of a known H3R ligand (e.g., 10 µM clobenpropit or 100 µM histamine).[5][6]

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4.

  • Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.

  • Filter Plates: 96-well GF/C filter plates, pre-treated with 0.5% polyethyleneimine (PEI).[5]

  • Scintillation Fluid.

  • Microplate Scintillation Counter.

Procedure:

  • Prepare Reagents: Dilute the test compound, radioligand, and non-specific binding control to the desired concentrations in the assay buffer. A serial dilution of the test compound is required to generate a competition curve.

  • Assay Setup: In a 96-well plate, combine:

    • 50 µL of membrane preparation.

    • 25 µL of assay buffer (for total binding) or non-specific binding control (for NSB) or the test compound at various concentrations.

    • 25 µL of [3H]NAMH (final concentration typically 2 nM).[5]

  • Incubation: Incubate the plate for 2 hours at 25°C.[5][6]

  • Termination of Binding: Terminate the incubation by rapid filtration through the pre-treated GF/C filter plate using a cell harvester.

  • Washing: Wash the filters three times with 200 µL of ice-cold wash buffer to remove unbound radioligand.

  • Scintillation Counting: Dry the filter plate, add scintillation fluid to each well, and count the radioactivity using a microplate scintillation counter.

  • Data Analysis:

    • Calculate specific binding: Total Binding - Non-specific Binding.

    • Plot the percentage of specific binding against the logarithm of the test compound concentration.

    • Use non-linear regression to determine the IC50 value, which can then be converted to the inhibition constant (Ki).

Visualizations

Histamine H3 Receptor Signaling Pathway

The histamine H3 receptor is a G protein-coupled receptor that primarily couples to the Gαi/o subunit.[1][9] This leads to the inhibition of adenylyl cyclase, reducing intracellular cAMP levels.[9] Activation of the H3R can also modulate other signaling pathways, such as the MAPK and PI3K/AKT pathways, and presynaptically inhibit the release of several neurotransmitters.[2][9]

H3R_Signaling_Pathway cluster_membrane Cell Membrane H3R Histamine H3 Receptor Gai Gαi/o H3R->Gai Activates Neurotransmitter ↓ Neurotransmitter Release H3R->Neurotransmitter AC Adenylyl Cyclase Gai->AC Inhibits cAMP ↓ cAMP AC->cAMP Ligand Histamine or Agonist Ligand->H3R Activates

Caption: Simplified signaling pathway of the Histamine H3 Receptor.

Experimental Workflow for Competition Binding Assay

The following diagram illustrates the key steps in a typical radioligand competition binding experiment.

Experimental_Workflow prep Prepare Reagents (Membranes, Ligands, Buffers) plate Plate Assay Components (Total, NSB, Competitor) prep->plate incubate Incubate to Reach Equilibrium plate->incubate filter Rapid Filtration and Washing incubate->filter count Scintillation Counting filter->count analyze Data Analysis (Calculate Ki) count->analyze Troubleshooting_Workflow cluster_low_signal Low Specific Signal cluster_high_nsb High Non-Specific Binding cluster_variability High Variability start Problem with Assay Results? check_reagents Check Reagent Concentration & Integrity start->check_reagents Low Signal check_radioligand [Radioligand] > Kd? start->check_radioligand High NSB check_pipetting Review Pipetting Technique & Calibration start->check_pipetting High Variability check_time Verify Incubation Time (Equilibrium) check_reagents->check_time end Re-run Optimized Assay check_time->end check_washing Optimize Washing Steps & Filter Pre-treatment check_radioligand->check_washing check_washing->end check_temp Ensure Stable Incubation Temperature check_pipetting->check_temp check_temp->end

References

Technical Support Center: Reducing Non-Specific Binding of 2-(2-methyl-1H-imidazol-1-yl)ethanamine

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in mitigating non-specific binding (NSB) of the small molecule 2-(2-methyl-1H-imidazol-1-yl)ethanamine in various experimental assays.

Understanding Non-Specific Binding of this compound

This compound is a hydrophilic molecule, as indicated by its estimated cLogP of -0.6.[1] This property suggests that non-specific binding is more likely to be driven by electrostatic and ionic interactions rather than strong hydrophobic interactions. The key structural features contributing to potential NSB are the primary amine group on the ethyl chain and the imidazole ring .

  • Primary Amine Group: The ethylamine moiety has a primary amine that will be protonated and positively charged at physiological pH, leading to electrostatic attraction to negatively charged surfaces or macromolecules.

  • Imidazole Ring: The imidazole ring is aromatic and contains two nitrogen atoms. It can participate in hydrogen bonding and, depending on the pH, can also be protonated, contributing to electrostatic interactions.[2][3]

Non-specific binding can lead to inaccurate experimental results, including high background signals, false positives, and reduced assay sensitivity. The following sections provide strategies to minimize NSB for this specific compound.

Troubleshooting Guide

This guide addresses common issues encountered during experiments with this compound in a question-and-answer format.

Q1: I am observing a high background signal in my assay. What is the likely cause and how can I reduce it?

A1: A high background signal is a common indicator of non-specific binding. Given the hydrophilic nature and the presence of a primary amine and an imidazole ring in this compound, the primary causes are likely electrostatic interactions with assay surfaces (e.g., microplates, sensor chips) or macromolecules.

Here are the initial steps to troubleshoot and reduce the high background:

  • Optimize Buffer pH: The charge of your compound and the binding surface is pH-dependent. Experiment with a range of pH values to find a condition where electrostatic attraction is minimized.[4][5]

  • Increase Salt Concentration: Adding salt (e.g., NaCl) to your buffers can shield electrostatic interactions.[4][6]

  • Add a Blocking Agent: Use a protein-based blocker like Bovine Serum Albumin (BSA) or casein to saturate non-specific binding sites on your assay surface.[7][8]

Q2: My negative controls show a significant signal. How can I resolve this?

A2: Signal in your negative controls confirms that this compound is binding to components of your assay system other than the intended target. To address this, consider the following:

  • Surface Passivation: Ensure that all surfaces the compound comes into contact with are adequately blocked. This includes microplate wells, beads, and sensor surfaces.

  • Evaluate Blocking Agent Efficiency: If you are already using a blocking agent, it may not be effective enough. Try increasing its concentration or switching to a different type of blocker (see Table 2).

  • Include a Surfactant: While your molecule is hydrophilic, a low concentration of a non-ionic surfactant like Tween 20 can help to disrupt any minor hydrophobic interactions and act as a general blocking agent.[4][9][10]

Q3: I am seeing inconsistent results between replicate experiments. Could non-specific binding be the cause?

A3: Yes, inconsistent results can be a consequence of variable non-specific binding. To improve reproducibility:

  • Standardize Protocols: Ensure that all experimental steps, including buffer preparation, incubation times, and washing steps, are consistent.

  • Pre-treat Consumables: Use low-binding microplates and tubes.

  • Optimize Washing Steps: Increase the number and duration of wash steps to more effectively remove non-specifically bound molecules.

Frequently Asked Questions (FAQs)

What is the primary mechanism of non-specific binding for this compound?

Based on its chemical structure, the primary mechanism is likely electrostatic interactions due to the positively charged primary amine and potentially the imidazole ring at physiological pH, leading to binding to negatively charged surfaces and macromolecules. Hydrogen bonding involving the imidazole ring may also play a role.

Which blocking agent is best for this compound?

The optimal blocking agent should be determined empirically. Bovine Serum Albumin (BSA) is a good starting point as it is effective at blocking a wide range of non-specific interactions.[7] Casein or synthetic polymer-based blockers are also viable alternatives.

How does pH affect the non-specific binding of this molecule?

The pH of the buffer will determine the protonation state of the primary amine and the imidazole ring. At a pH below the pKa of the primary amine (typically around 9-10), it will be protonated and positively charged. The imidazole ring has a pKa of around 6-7 and will also be protonated at lower pH values. Therefore, at acidic to neutral pH, the molecule will have a net positive charge, promoting binding to negatively charged surfaces. Adjusting the pH to be closer to the isoelectric point of the molecule can reduce electrostatic interactions.

Will a surfactant like Tween 20 be effective?

While the molecule is hydrophilic, a low concentration of a non-ionic surfactant like Tween 20 (typically 0.05%) can still be beneficial.[9][11] It helps to reduce background noise by preventing weak hydrophobic interactions and can also help to passivate surfaces.

Experimental Protocols

Below are detailed protocols for key experiments to reduce non-specific binding of this compound.

Protocol 1: Optimization of Buffer Conditions

This protocol aims to identify the optimal pH and salt concentration to minimize electrostatic interactions.

Materials:

  • This compound stock solution

  • Assay buffers (e.g., PBS, Tris-HCl) at various pH values (e.g., 6.0, 7.4, 8.5)

  • Sodium chloride (NaCl) stock solution (e.g., 5 M)

  • Assay platform (e.g., 96-well ELISA plate, SPR sensor chip)

  • Detection reagents

Procedure:

  • pH Optimization: a. Prepare a series of assay buffers with different pH values. b. In your assay system (without the specific binding partner), add this compound at a constant concentration to wells/surfaces with each buffer. c. Incubate under standard assay conditions. d. Wash thoroughly. e. Perform the detection step to quantify the amount of non-specifically bound compound. f. Select the pH that results in the lowest signal.

  • Salt Concentration Optimization: a. Using the optimal pH determined above, prepare a series of buffers with increasing concentrations of NaCl (e.g., 50 mM, 150 mM, 300 mM, 500 mM). b. Repeat steps 1b-1e with these buffers. c. Determine the lowest salt concentration that effectively minimizes the non-specific signal without disrupting the specific interaction in your main experiment.

Protocol 2: Evaluation of Blocking Agents

This protocol helps to determine the most effective blocking agent and its optimal concentration.

Materials:

  • This compound stock solution

  • Blocking agents: BSA, non-fat dry milk, casein, synthetic blockers

  • Assay buffer at optimal pH and salt concentration

  • Assay platform

  • Detection reagents

Procedure:

  • Prepare blocking solutions at various concentrations in the optimized assay buffer (see Table 1 for typical ranges).

  • Coat the assay surface with the blocking solutions for a sufficient time (e.g., 1-2 hours at room temperature or overnight at 4°C).

  • Wash the surface to remove excess blocking agent.

  • Add this compound to the blocked surfaces.

  • Incubate, wash, and perform the detection step.

  • Compare the signal from the different blocking agents and concentrations to identify the most effective condition.

Data Presentation

The following tables summarize typical starting concentrations and the expected effects of various additives for reducing non-specific binding.

Table 1: Common Blocking Agents and Surfactants

AgentTypeTypical Starting ConcentrationPrimary Mechanism of Action
Bovine Serum Albumin (BSA)Protein1% (w/v)Coats surface to prevent adsorption.
Non-fat Dry MilkProtein5% (w/v)Coats surface with a mixture of proteins.
CaseinProtein1% (w/v)Coats surface with phosphoproteins.
Tween 20Non-ionic Surfactant0.05% (v/v)Reduces hydrophobic interactions and surface tension.
Polyethylene glycol (PEG)Synthetic Polymer1% (w/v)Creates a hydrophilic barrier on the surface.

Table 2: Effect of Buffer Components on Non-Specific Binding

Buffer ComponentTypical RangeEffect on this compound NSB
pH 6.0 - 8.5Lower pH may increase positive charge and NSB to negative surfaces. Optimization is critical.
Salt (NaCl) 50 mM - 500 mMIncreasing concentration shields electrostatic interactions, reducing NSB.
Blocking Agent (e.g., BSA) 0.1% - 5% (w/v)Higher concentrations generally lead to better blocking of vacant sites.
Surfactant (e.g., Tween 20) 0.01% - 0.1% (v/v)Reduces background noise, but high concentrations can disrupt specific interactions.

Visualizations

Signaling Pathways and Experimental Workflows

Non_Specific_Binding_Mechanisms cluster_molecule This compound cluster_surface Assay Surface / Macromolecule cluster_interactions Non-Specific Interactions mol Compound (Hydrophilic, Cationic) electrostatic Electrostatic Attraction mol->electrostatic Primary Amine (+) Imidazole (+ at low pH) h_bond Hydrogen Bonding mol->h_bond Imidazole Nitrogens surface Negatively Charged Surface (e.g., Polystyrene, Dextran) surface->electrostatic

Mechanisms of Non-Specific Binding.

Troubleshooting_Workflow cluster_electrostatic Addressing Electrostatic Interactions cluster_surface_blocking Surface Passivation start High Non-Specific Binding Observed ph_opt Optimize Buffer pH start->ph_opt salt_opt Increase Salt Concentration (e.g., NaCl) ph_opt->salt_opt blocking_agent Add Blocking Agent (e.g., 1% BSA) salt_opt->blocking_agent surfactant Add Non-ionic Surfactant (e.g., 0.05% Tween 20) blocking_agent->surfactant wash Optimize Wash Steps (Increase number and/or duration) surfactant->wash end Reduced Non-Specific Binding wash->end

Troubleshooting Workflow for NSB Reduction.

Logical_Relationships cluster_solutions Mitigation Strategies compound Compound Properties (Hydrophilic, Cationic) nsb_cause Primary Cause of NSB (Electrostatic Interactions) compound->nsb_cause solution1 Modify Buffer (pH, Salt) nsb_cause->solution1 Counteracts charge effects solution2 Block Surface (BSA, Casein) nsb_cause->solution2 Masks charged surfaces solution3 Reduce Weak Interactions (Tween 20) nsb_cause->solution3 General background reduction

Logical Relationships in NSB Mitigation.

References

Technical Support Center: Interpreting Ambiguous NMR Spectra of 2-(2-methyl-1H-imidazol-1-yl)ethanamine

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the analysis of 2-(2-methyl-1H-imidazol-1-yl)ethanamine. This resource is designed for researchers, scientists, and drug development professionals to assist in the interpretation of potentially ambiguous Nuclear Magnetic Resonance (NMR) spectra of this compound. Below you will find frequently asked questions and troubleshooting guides to address common issues encountered during experimental analysis.

Frequently Asked Questions (FAQs)

Q1: Why are the imidazole proton signals in my ¹H NMR spectrum broader than expected?

A1: Peak broadening of the imidazole ring protons is a common observation and can be attributed to several factors:

  • Tautomerism: The imidazole ring can undergo a rapid tautomeric exchange, where the proton on one nitrogen atom moves to the other.[1][2] If this exchange occurs at a rate comparable to the NMR timescale, it can lead to the broadening of the signals for the ring protons (H-4 and H-5).

  • Quadrupolar Effects of Nitrogen: The nitrogen atoms in the imidazole ring have a nuclear quadrupole moment. This can lead to faster relaxation of adjacent protons, resulting in broader signals.

  • pH of the Sample: The protonation state of the imidazole ring and the primary amine can be influenced by the pH of the sample, which can affect the rate of exchange processes and, consequently, the peak shape.

Q2: I am not observing the N-H proton of the primary amine. What could be the reason?

A2: The disappearance of the N-H proton signal from the primary amine is a frequent occurrence in ¹H NMR spectroscopy. This is typically due to:

  • Proton Exchange with Solvent: If your NMR solvent contains traces of water (H₂O) or deuterium oxide (D₂O), the amine protons can rapidly exchange with the protons/deuterons of the solvent. This exchange can broaden the signal to the point where it is indistinguishable from the baseline.

  • Use of a Protic Solvent: In protic solvents like methanol-d₄ or D₂O, the amine protons will readily exchange with the solvent's deuterium, leading to the disappearance of the signal.

A simple way to confirm the presence of an exchangeable proton is to add a drop of D₂O to your sample; the disappearance of the peak confirms it is an N-H (or O-H) proton.[3]

Q3: The chemical shifts of the ethyl bridge protons seem to be overlapping. How can I resolve them?

A3: Overlapping signals of the two methylene groups (-CH₂-N and -CH₂-NH₂) in the ethyl bridge can make interpretation difficult. To resolve these signals, you can try the following:

  • Use a Different NMR Solvent: Changing the solvent can alter the chemical environment of the protons, potentially leading to better separation of the signals.[3] Solvents like benzene-d₆ are known to induce different chemical shifts compared to chloroform-d₃ or DMSO-d₆ due to aromatic solvent-induced shifts (ASIS).

  • Higher Field NMR Spectrometer: Using a spectrometer with a higher magnetic field strength (e.g., 600 MHz vs. 300 MHz) will increase the dispersion of the signals, which can help in resolving overlapping peaks.

  • 2D NMR Techniques: Techniques like COSY (Correlation Spectroscopy) can help identify coupled protons even if their signals are overlapping, while HSQC (Heteronuclear Single Quantum Coherence) can correlate protons to their directly attached carbons.

Troubleshooting Guide

This guide provides solutions to specific problems you might encounter while acquiring and interpreting the NMR spectra of this compound.

Problem 1: Unexpected number of signals in the ¹³C NMR spectrum for the imidazole ring.
  • Symptom: You observe fewer than the expected two signals for the C-4 and C-5 carbons of the imidazole ring in the ¹³C NMR spectrum.

  • Possible Cause: Fast tautomerization on the NMR timescale can average the chemical environments of C-4 and C-5, leading to a single, often broadened, signal.[1][2]

  • Troubleshooting Steps:

    • Lower the Temperature: Acquiring the spectrum at a lower temperature can slow down the tautomeric exchange. If the exchange rate becomes slow enough on the NMR timescale, you may be able to resolve the individual signals for C-4 and C-5.

    • Change the Solvent: The polarity and hydrogen-bonding capability of the solvent can influence the rate of tautomerization. Experimenting with different solvents (e.g., from CDCl₃ to DMSO-d₆) might help in resolving the signals.

    • Solid-State NMR: In some cases, solid-state NMR (CP-MAS) can be used to study the compound in a fixed conformation, which can help in resolving the signals of the two distinct tautomers.[1]

Problem 2: Chemical shifts are significantly different from expected values.
  • Symptom: The observed chemical shifts in your ¹H or ¹³C NMR spectrum do not align with predicted values or data from similar compounds.

  • Possible Causes:

    • pH Effects: The protonation state of the molecule can significantly impact the electron density and thus the chemical shifts of nearby nuclei. The presence of acidic or basic impurities can alter the pH of your sample.

    • Concentration Effects: At high concentrations, intermolecular interactions such as hydrogen bonding can influence chemical shifts.

    • Solvent Effects: The choice of solvent can have a substantial effect on chemical shifts.[3]

  • Troubleshooting Workflow:

    G start Ambiguous Chemical Shifts check_solvent Verify NMR Solvent start->check_solvent check_conc Prepare a Dilute Sample start->check_conc run_2d Acquire 2D NMR (COSY, HSQC) check_solvent->run_2d check_conc->run_2d temp_study Perform Temperature-Dependent NMR run_2d->temp_study confirm_structure Confirm Structure temp_study->confirm_structure

    Caption: Troubleshooting workflow for ambiguous chemical shifts.

Data Presentation

The following tables provide expected chemical shift ranges for this compound in common NMR solvents. These are based on data from similar imidazole-containing compounds and are intended as a guide.

Table 1: Expected ¹H NMR Chemical Shifts (ppm)

Proton AssignmentCDCl₃DMSO-d₆D₂OMultiplicity
-CH₃ (imidazole)~ 2.3~ 2.2~ 2.3s
-CH₂-N (ethyl)~ 3.9~ 4.0~ 4.1t
-CH₂-NH₂ (ethyl)~ 2.8~ 2.7~ 2.9t
H-4 (imidazole)~ 6.9~ 6.8~ 7.0d
H-5 (imidazole)~ 7.0~ 7.1~ 7.2d
-NH₂variablevariable-br s

Table 2: Expected ¹³C NMR Chemical Shifts (ppm)

Carbon AssignmentCDCl₃DMSO-d₆D₂O
-CH₃ (imidazole)~ 12~ 11~ 12
-CH₂-N (ethyl)~ 48~ 47~ 48
-CH₂-NH₂ (ethyl)~ 42~ 41~ 42
C-5 (imidazole)~ 120~ 120~ 121
C-4 (imidazole)~ 127~ 128~ 129
C-2 (imidazole)~ 145~ 144~ 145

Experimental Protocols

Protocol 1: D₂O Exchange for Identification of Labile Protons

  • Sample Preparation: Prepare your sample of this compound in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

  • Acquire Initial ¹H NMR: Run a standard ¹H NMR spectrum.

  • Add D₂O: Add one to two drops of deuterium oxide (D₂O) to the NMR tube.

  • Mix: Cap the tube and shake gently to mix the contents.

  • Re-acquire ¹H NMR: Run the ¹H NMR spectrum again.

  • Analysis: Compare the two spectra. The signal corresponding to the -NH₂ protons should decrease in intensity or disappear completely in the second spectrum.[3]

Protocol 2: Temperature-Dependent ¹H NMR for Studying Tautomerism

  • Sample Preparation: Prepare a sample in a solvent with a wide temperature range (e.g., DMSO-d₆ or toluene-d₈).

  • Initial Spectrum: Acquire a ¹H NMR spectrum at room temperature.

  • Cooling: Gradually lower the temperature of the NMR probe in increments of 10-20°C and acquire a spectrum at each temperature.

  • Heating: If necessary, and the compound is stable, gradually increase the temperature above room temperature and acquire spectra at each increment.

  • Analysis: Observe the changes in the chemical shifts and peak shapes of the imidazole ring protons (H-4 and H-5). At lower temperatures, the tautomeric exchange may slow down, leading to the sharpening of these signals or the appearance of distinct signals for each tautomer.

Visualization of Tautomerism

The following diagram illustrates the tautomeric equilibrium in the 2-methylimidazole moiety.

Tautomerism cluster_0 Tautomer 1 cluster_1 Tautomer 2 T1 H-N(1) C2_1 C2-CH3 T1->C2_1 T2 H-N(3) T1->T2 H+ transfer N3_1 N(3) C2_1->N3_1 C4_1 C4-H N3_1->C4_1 C5_1 C5-H C4_1->C5_1 C5_1->T1 N1_2 N(1) C2_2 C2-CH3 N1_2->C2_2 C2_2->T2 C4_2 C4-H T2->C4_2 C5_2 C5-H C4_2->C5_2 C5_2->N1_2

Caption: Tautomeric equilibrium of the 2-methylimidazole ring.

References

Technical Support Center: Scale-Up Synthesis of 2-(2-Methyl-1H-imidazol-1-yl)ethanamine

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals involved in the scale-up synthesis of 2-(2-methyl-1H-imidazol-1-yl)ethanamine.

Troubleshooting Guides

Problem 1: Low Yield of this compound
Possible Cause Suggested Solution
Incomplete Reaction - Optimize Reaction Temperature: Gradually increase the reaction temperature in small increments (e.g., 5-10 °C) and monitor reaction progress by TLC or HPLC. - Extend Reaction Time: If the reaction is sluggish, extend the reaction time and monitor for completion. - Choice of Base: Ensure the base used is strong enough to deprotonate 2-methylimidazole effectively. Consider switching to a stronger base if necessary (e.g., from K₂CO₃ to NaH). - Solvent Polarity: The polarity of the solvent can influence the reaction rate. Screen a range of solvents with varying polarities (e.g., DMF, DMSO, Acetonitrile).
Side Reactions - Formation of Dialkylated Product: Use a controlled stoichiometry of the alkylating agent. A slight excess of 2-methylimidazole can help minimize dialkylation. - Polymerization of Alkylating Agent: If using a reactive alkylating agent like aziridine, ensure slow, controlled addition at a low temperature to prevent polymerization.
Product Degradation - Temperature Control: Avoid excessive temperatures during reaction and work-up, as this can lead to product degradation. - Atmosphere Control: Conduct the reaction under an inert atmosphere (e.g., Nitrogen or Argon) to prevent oxidation.
Inefficient Work-up and Isolation - Extraction pH: Adjust the pH of the aqueous layer during extraction to ensure the product is in its free base form for efficient extraction into an organic solvent. - Choice of Extraction Solvent: Use a solvent in which the product has high solubility and impurities have low solubility.
Problem 2: Difficulty in Product Purification
Possible Cause Suggested Solution
Presence of Unreacted Starting Materials - Optimize Stoichiometry: Carefully control the molar ratio of reactants to drive the reaction to completion. - Quenching: After the reaction, quench any unreacted electrophilic starting material before work-up.
Formation of Isomeric By-products - Alkylation regioselectivity: While N1-alkylation is generally favored for 2-methylimidazole, N3-alkylation can occur. Characterize by-products by NMR and MS to confirm their structure. Optimization of reaction conditions (solvent, temperature, base) may improve regioselectivity.
High Boiling Point of Product - Vacuum Distillation: Due to the likely high boiling point of the product, purification by distillation should be performed under high vacuum to prevent thermal degradation.
Product is a Water-Soluble Oil - Salt Formation: Convert the amine to a crystalline salt (e.g., hydrochloride or oxalate) to facilitate isolation and purification by recrystallization.[1] - Chromatography: For high purity requirements, column chromatography on silica gel or alumina may be necessary. Use a suitable eluent system, potentially containing a small amount of a basic modifier like triethylamine or ammonia in the mobile phase to prevent tailing.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes for the scale-up of this compound?

A1: The most probable and industrially scalable route is the N-alkylation of 2-methylimidazole with a suitable 2-aminoethylating agent. Common choices for the ethylamine synthon include 2-chloroethylamine hydrochloride or N-(2-bromoethyl)phthalimide followed by deprotection. The use of aziridine is also a possibility, though it requires careful handling due to its high reactivity and toxicity.

Q2: What are the critical safety considerations for the scale-up synthesis?

A2:

  • Corrosive Materials: 2-Methylimidazole is a corrosive solid that can cause severe skin and eye damage.[2][3][4] The final product, being an amine, is also likely to be corrosive or irritant.[5][6] Appropriate personal protective equipment (PPE), including gloves, goggles, and protective clothing, is mandatory.

  • Exothermic Reaction: The N-alkylation reaction is typically exothermic. On a large scale, this can lead to a thermal runaway if not properly controlled.[7] Key safety measures include:

    • Slow, controlled addition of reagents.

    • Efficient overhead stirring to ensure even heat distribution.

    • A robust cooling system for the reactor.

    • Continuous temperature monitoring.

  • Flammable Solvents: Many organic solvents used in the synthesis are flammable. Ensure the process is conducted in a well-ventilated area, away from ignition sources, and that all equipment is properly grounded.

Q3: How can I monitor the progress of the reaction effectively at a larger scale?

A3: For large-scale reactions, taking representative samples for analysis is key. High-Performance Liquid Chromatography (HPLC) is the preferred method for monitoring the disappearance of starting materials and the formation of the product and any by-products. Thin Layer Chromatography (TLC) can be a quicker, qualitative alternative for in-process checks.

Q4: What are the likely impurities I might encounter, and how can I minimize them?

A4:

  • Unreacted 2-methylimidazole: Can be removed by an acidic wash during work-up.

  • Dialkylated imidazole: Minimized by using an excess of 2-methylimidazole.

  • Isomeric N3-alkylated product: Optimization of reaction conditions can favor the desired N1-alkylation.

  • Polymeric by-products (if using aziridine): Slow addition at low temperatures is crucial.

  • Solvent residues: Removed during vacuum distillation or drying of the final product.

Experimental Protocols (Generalized)

Synthesis of this compound via Alkylation with 2-Chloroethylamine Hydrochloride

This protocol is a generalized procedure and must be optimized for specific equipment and scale.

  • Reaction Setup: A suitably sized reactor is equipped with a mechanical stirrer, a temperature probe, a condenser, and an inert gas inlet/outlet.

  • Reagent Charging: The reactor is charged with 2-methylimidazole and a suitable solvent (e.g., acetonitrile or DMF).

  • Base Addition: A base (e.g., potassium carbonate or sodium hydroxide) is added to the mixture.

  • Addition of Alkylating Agent: A solution of 2-chloroethylamine hydrochloride in the same solvent is added dropwise to the reactor at a controlled temperature (e.g., 20-30°C) to manage the exotherm.

  • Reaction: The reaction mixture is heated to a predetermined temperature (e.g., 60-80°C) and stirred until the reaction is complete as monitored by HPLC.

  • Work-up:

    • The reaction mixture is cooled to room temperature.

    • The inorganic salts are removed by filtration.

    • The solvent is removed under reduced pressure.

    • The residue is taken up in water and a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

    • The pH of the aqueous layer is adjusted to be basic (pH > 12) to ensure the product is in the free base form.

    • The layers are separated, and the aqueous layer is extracted multiple times with the organic solvent.

    • The combined organic layers are washed with brine, dried over a suitable drying agent (e.g., Na₂SO₄), and filtered.

  • Purification:

    • The solvent is removed from the organic layer to yield the crude product.

    • The crude product is purified by vacuum distillation.

Visualizations

Scale_Up_Synthesis_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Isolation cluster_purification Purification Reactor_Setup Reactor Setup Charging Charge 2-Methylimidazole and Solvent Reactor_Setup->Charging Reagent_Prep Reagent Preparation Alkylation Controlled Addition of Alkylating Agent Reagent_Prep->Alkylation Base_Addition Add Base Charging->Base_Addition Base_Addition->Alkylation Heating_Stirring Heat and Stir Alkylation->Heating_Stirring Cooling_Filtration Cool and Filter Heating_Stirring->Cooling_Filtration Solvent_Removal Solvent Removal Cooling_Filtration->Solvent_Removal Extraction Aqueous Work-up and Extraction Solvent_Removal->Extraction Distillation Vacuum Distillation Extraction->Distillation Final_Product Final Product Distillation->Final_Product

Caption: General workflow for the scale-up synthesis of this compound.

Troubleshooting_Low_Yield Start Low Yield Observed Check_Completion Is the reaction complete? Start->Check_Completion Optimize_Conditions Optimize Reaction Conditions: - Increase Temperature - Extend Time - Stronger Base Check_Completion->Optimize_Conditions No Check_Side_Products Are there significant side products? Check_Completion->Check_Side_Products Yes End Yield Improved Optimize_Conditions->End Adjust_Stoichiometry Adjust Reactant Stoichiometry Check_Side_Products->Adjust_Stoichiometry Yes Review_Workup Review Work-up Procedure: - Check pH during extraction - Use appropriate solvent Check_Side_Products->Review_Workup No Control_Addition Control Reagent Addition Rate and Temperature Adjust_Stoichiometry->Control_Addition Control_Addition->End Review_Workup->End

Caption: Troubleshooting decision tree for addressing low reaction yields.

References

Technical Support Center: Purification of 2-(2-methyl-1H-imidazol-1-yl)ethanamine

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of 2-(2-methyl-1H-imidazol-1-yl)ethanamine.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities encountered during the synthesis and purification of this compound?

A1: The most common impurities arise from the synthetic route, typically the alkylation of 2-methylimidazole with a 2-aminoethylating agent (e.g., 2-chloroethylamine). Expected impurities include:

  • Unreacted 2-methylimidazole: The starting material may not be fully consumed during the reaction.

  • Regioisomer (2-(2-methyl-1H-imidazol-3-yl)ethanamine): Alkylation can occur at either nitrogen of the imidazole ring, leading to the formation of a constitutional isomer.[1] This is a significant challenge in the synthesis of N-substituted imidazoles.[1]

  • Dialkylated products: Although less common, over-alkylation can lead to the formation of quaternary ammonium salts.

Q2: What is a general strategy for the purification of this compound?

A2: A common and effective strategy involves the following steps:

  • Initial Work-up: An initial acid-base extraction can help to remove non-basic impurities.

  • Chromatography: Flash column chromatography is often the primary method for separating the desired product from the regioisomer and unreacted starting material.

  • Salt Formation and Recrystallization: Conversion of the purified amine to a hydrochloride salt followed by recrystallization can further enhance purity.

Q3: What are the key physical and chemical properties of this compound to consider during purification?

A3: Understanding the properties of the target molecule is crucial for developing an effective purification strategy.

PropertyValueSource
Molecular Formula C6H11N3--INVALID-LINK--
Molecular Weight 125.17 g/mol --INVALID-LINK--
Appearance Colorless to pale yellow liquid or solidGeneral chemical knowledge
Solubility Highly soluble in polar organic solvents and water.[2][2]
Boiling Point Not readily available, likely high due to the amine and imidazole groups.Inferred from structure

Troubleshooting Guides

Issue 1: Co-elution of the desired product and its regioisomer during column chromatography.
  • Problem: The desired product, this compound, and its regioisomer, 2-(2-methyl-1H-imidazol-3-yl)ethanamine, have very similar polarities, leading to poor separation on a silica gel column.

  • Solutions:

    • Optimize the Eluent System:

      • Gradient Elution: Start with a less polar solvent system (e.g., dichloromethane) and gradually increase the polarity by adding methanol. A shallow gradient can improve separation.

      • Amine Additive: Add a small amount of a volatile amine (e.g., 0.1-1% triethylamine or ammonia in methanol) to the eluent. This can reduce tailing of the basic amine compounds on the acidic silica gel and improve resolution.

    • Alternative Stationary Phase:

      • Consider using alumina (basic or neutral) instead of silica gel, which may offer different selectivity for the two isomers.

    • Preparative HPLC: If baseline separation is not achievable by flash chromatography, preparative reverse-phase HPLC may be necessary for obtaining highly pure material.

Issue 2: Presence of unreacted 2-methylimidazole in the purified product.
  • Problem: 2-methylimidazole, being a basic and relatively polar starting material, can be challenging to completely remove from the final product.

  • Solutions:

    • Acid-Base Extraction: Perform a thorough aqueous acid wash (e.g., 1M HCl) of the crude reaction mixture dissolved in an organic solvent (e.g., ethyl acetate). The basic product and remaining 2-methylimidazole will move to the aqueous layer. Subsequent basification of the aqueous layer (e.g., with NaOH) and extraction with an organic solvent will recover the amines. This process can be repeated to improve separation.

    • Vacuum Distillation: If the product is thermally stable, vacuum distillation can be an effective method to remove the more volatile 2-methylimidazole.

    • Column Chromatography Optimization: A well-optimized column chromatography protocol (as described in Issue 1) should also effectively separate the product from the starting material.

Issue 3: Low yield after purification.
  • Problem: Significant loss of product during the purification steps.

  • Solutions:

    • Minimize Handling Steps: Each transfer and purification step can lead to material loss. Streamline the workflow where possible.

    • Check pH during Extraction: Ensure the pH of the aqueous layer is sufficiently basic (pH > 10) during the extraction of the free amine to ensure complete transfer to the organic phase.

    • Monitor Column Chromatography: Use Thin Layer Chromatography (TLC) to monitor the column fractions carefully to avoid discarding fractions containing the product.

    • Salt Formation Efficiency: If converting to the hydrochloride salt, ensure complete precipitation and careful filtration to avoid loss of the salt which may have some solubility in the crystallization solvent.

Experimental Protocols

Protocol 1: Flash Column Chromatography
  • Column Preparation: Pack a silica gel column with a slurry of silica in the initial, less polar eluent.

  • Sample Loading: Dissolve the crude product in a minimal amount of the initial eluent or a stronger solvent (e.g., dichloromethane) and adsorb it onto a small amount of silica gel. After evaporating the solvent, load the dried silica onto the top of the column.

  • Elution:

    • Eluent System: A common eluent system is a gradient of methanol in dichloromethane (e.g., 0% to 10% methanol). The addition of 0.5% triethylamine to the eluent system is recommended.

    • Gradient:

      • 0-5% Methanol in Dichloromethane (+0.5% TEA) over 10 column volumes.

      • 5-10% Methanol in Dichloromethane (+0.5% TEA) over 10 column volumes.

  • Fraction Collection: Collect fractions and analyze them by TLC to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure.

Protocol 2: Thin Layer Chromatography (TLC) Analysis
  • Stationary Phase: Silica gel 60 F254 plates.

  • Mobile Phase: Dichloromethane/Methanol/Triethylamine (e.g., 90:10:0.5 v/v/v).

  • Visualization:

    • UV light (254 nm).

    • Staining with a potassium permanganate solution or ninhydrin solution (for primary amines).

  • Interpretation: The desired product and its regioisomer will likely have very close Rf values. Unreacted 2-methylimidazole will also be visible.

Visualizations

Purification_Workflow cluster_synthesis Synthesis cluster_analysis Analysis & Final Product start Crude Reaction Mixture extraction Acid-Base Extraction start->extraction chromatography Flash Column Chromatography extraction->chromatography ts2 Troubleshooting: Removal of Starting Material extraction->ts2 ts3 Troubleshooting: Low Yield extraction->ts3 salt_formation Salt Formation & Recrystallization chromatography->salt_formation ts1 Troubleshooting: Co-elution of Isomers chromatography->ts1 chromatography->ts3 end_product Pure Product salt_formation->end_product salt_formation->ts3

Caption: A logical workflow for the purification of this compound.

Logical_Relationship cluster_synthesis Synthetic Origin of Impurities alkylation Alkylation of 2-Methylimidazole product Desired Product (N1-alkylation) alkylation->product isomer Regioisomeric Impurity (N3-alkylation) alkylation->isomer starting_material Unreacted 2-Methylimidazole alkylation->starting_material

Caption: Relationship between the synthesis and common impurities.

References

Technical Support Center: Enhancing the Purity of 2-(2-Methyl-1H-imidazol-1-yl)ethanamine for In Vivo Studies

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to enhancing the purity of 2-(2-methyl-1H-imidazol-1-yl)ethanamine for successful in vivo studies. This resource offers troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols in a user-friendly question-and-answer format.

Frequently Asked Questions (FAQs)

Q1: What is the typical synthesis route for this compound and what are the potential impurities?

A1: The most common synthetic route is the alkylation of 2-methylimidazole with a 2-haloethylamine derivative (e.g., 2-chloroethylamine or 2-bromoethylamine) or by reaction with aziridine.

A logical workflow for the synthesis and purification is outlined below:

cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Purity Analysis 2_Methylimidazole 2_Methylimidazole Reaction Alkylation Reaction 2_Methylimidazole->Reaction Alkylating_Agent 2-Haloethylamine or Aziridine Alkylating_Agent->Reaction Crude_Product Crude this compound Reaction->Crude_Product Purification_Method Column Chromatography or Recrystallization Crude_Product->Purification_Method Pure_Product High-Purity Product (>98%) Purification_Method->Pure_Product Analysis HPLC, NMR, MS Pure_Product->Analysis

Caption: General workflow for synthesis and purification.

Potential impurities to be aware of are summarized in the table below.

Impurity ClassSpecific ExamplesPotential Origin
Unreacted Starting Materials 2-Methylimidazole, 2-Chloroethylamine HClIncomplete reaction.
Over-alkylation Products 1,2-bis(2-methyl-1H-imidazol-1-yl)ethaneReaction of the product with another molecule of the alkylating agent.
Isomeric Byproducts 2-(2-Methyl-1H-imidazol-3-yl)ethanamineAlkylation at the other nitrogen of the imidazole ring (less common).
Solvent Residues Acetonitrile, Dimethylformamide (DMF), EthanolFrom the reaction or purification steps.

Q2: What are the recommended purification methods to achieve high purity (>98%) for in vivo studies?

A2: To achieve high purity suitable for in vivo experiments, a combination of purification techniques is often necessary. The two primary methods are column chromatography and recrystallization.

Q3: How can I assess the purity of my final compound?

A3: A multi-pronged analytical approach is recommended to ensure the purity and identity of your this compound. High-Performance Liquid Chromatography (HPLC) is ideal for quantitative purity assessment. Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) confirms the chemical structure and can help identify impurities. Mass Spectrometry (MS) confirms the molecular weight of the desired compound.

Q4: My compound appears to be a viscous oil. How can I handle and accurately weigh it for my experiments?

A4: If the free base is an oil, converting it to a stable crystalline salt, such as the hydrochloride (HCl) or dihydrochloride salt, is a common and effective strategy. This will make the compound a solid, which is easier to handle, weigh, and dissolve.

Troubleshooting Guides

This section provides solutions to common problems encountered during the purification and use of this compound in in vivo studies.

Purification Troubleshooting

Problem 1: The compound is difficult to separate from starting materials by column chromatography.

Possible Cause Troubleshooting Step
Inappropriate Stationary Phase The acidic nature of silica gel can cause peak tailing and poor separation of basic amines.[1][2] Consider using neutral alumina as the stationary phase.[3][4]
Incorrect Mobile Phase The polarity of the eluent may not be optimal.
- For normal phase chromatography (silica or alumina), a common solvent system is a mixture of a non-polar solvent (e.g., dichloromethane) and a polar solvent (e.g., methanol).[3]
- To improve separation and reduce tailing on silica, add a small amount of a competing base to the mobile phase, such as 0.5-2% triethylamine or ammonia in methanol.[1]
Compound Overloading Too much crude product was loaded onto the column.
- Use a column with a larger diameter or a greater amount of stationary phase. A general rule is to use 20-50 times the weight of adsorbent to the sample weight.[2]

Problem 2: The compound oils out during recrystallization.

Possible Cause Troubleshooting Step
Solvent System is Not Ideal The solubility curve of the compound in the chosen solvent is not steep enough.
- Try a different solvent or solvent mixture. Good starting points for polar amines include mixtures like n-hexane/acetone, n-hexane/THF, or methanol/water.[5][6]
- If the compound is too soluble in a single solvent, use a co-solvent system where the compound is soluble in one solvent (the "good" solvent) and insoluble in the other (the "bad" solvent). Dissolve the compound in a minimal amount of the "good" solvent at an elevated temperature and slowly add the "bad" solvent until the solution becomes cloudy. Then, add a small amount of the "good" solvent to clarify and allow it to cool slowly.
Cooling Rate is Too Fast Rapid cooling can lead to precipitation rather than crystallization.
- Allow the solution to cool to room temperature slowly before placing it in an ice bath or refrigerator.
Presence of Impurities Impurities can inhibit crystal formation.
- Perform a preliminary purification step, such as a quick filtration through a plug of silica gel, before attempting recrystallization.
In Vivo Study Troubleshooting

Problem 3: Poor solubility of the compound in aqueous vehicles for dosing.

Possible Cause Troubleshooting Step
The free base form is not sufficiently water-soluble. The basic nature of the amine allows for salt formation.
- Convert the free base to its hydrochloride salt, which is generally more water-soluble.[7]
The chosen vehicle is inappropriate. Water alone may not be sufficient to dissolve the required concentration.
- Consider using a co-solvent system. Common co-solvents for in vivo studies include DMSO, ethanol, and polyethylene glycol (PEG).[8] However, be mindful of the potential toxicity of the co-solvents themselves and always include a vehicle-only control group in your study.
- The use of surfactants or cyclodextrins can also enhance solubility.[7]

Problem 4: Inconsistent results or unexpected toxicity in animal studies.

Possible Cause Troubleshooting Step
Impurity-related toxicity. Residual starting materials, byproducts, or solvents may have their own biological effects.
- Ensure the purity of the compound is >98% using orthogonal analytical methods (e.g., HPLC and NMR).
- Confirm the absence of residual solvents by gas chromatography (GC) if volatile solvents were used in the final purification steps.
Instability of the dosing solution. The compound may degrade in the formulation over time.
- Prepare dosing solutions fresh on the day of the experiment.
- If solutions need to be stored, conduct a preliminary stability study of the compound in the chosen vehicle under the intended storage conditions.
Incorrect pH of the dosing solution. The pH can affect the solubility and stability of the compound, as well as cause irritation at the site of administration.
- Measure and adjust the pH of the final formulation to be within a physiologically acceptable range (typically pH 6.5-8.0 for parenteral administration).

A decision-making workflow for troubleshooting in vivo studies is presented below:

Start Inconsistent In Vivo Results or Unexpected Toxicity Check_Purity Re-evaluate Compound Purity (>98% by HPLC and NMR?) Start->Check_Purity Repurify Repurify Compound Check_Purity->Repurify No Check_Formulation Review Formulation and Dosing Procedure Check_Purity->Check_Formulation Yes Repurify->Check_Purity Reformulate Reformulate Compound (e.g., change vehicle, adjust pH) Check_Formulation->Reformulate Issue Identified Check_Stability Assess Dosing Solution Stability (Prepare fresh?) Check_Formulation->Check_Stability No Obvious Issue Reformulate->Check_Formulation Modify_Protocol Modify Dosing Protocol (e.g., fresh solutions daily) Check_Stability->Modify_Protocol Unstable End Proceed with Optimized In Vivo Study Check_Stability->End Stable Modify_Protocol->Check_Stability

Caption: Troubleshooting workflow for in vivo studies.

Experimental Protocols

Protocol 1: Purification by Column Chromatography

This protocol provides a general guideline for purifying this compound using column chromatography.

Materials:

  • Crude this compound

  • Silica gel (230-400 mesh) or neutral alumina

  • Dichloromethane (DCM), HPLC grade

  • Methanol (MeOH), HPLC grade

  • Triethylamine (TEA) or Ammonium Hydroxide (28-30% solution)

  • Glass chromatography column

  • Fraction collector or test tubes

  • Thin Layer Chromatography (TLC) plates, solvent tank, and UV lamp

Procedure:

  • Slurry Preparation: Prepare a slurry of silica gel or alumina in the initial mobile phase (e.g., 100% DCM).

  • Column Packing: Pour the slurry into the column and allow the stationary phase to settle, ensuring a level bed. Drain the excess solvent until it is just above the top of the stationary phase.

  • Sample Loading: Dissolve the crude product in a minimal amount of DCM. If it doesn't fully dissolve, add a small amount of methanol. Adsorb this solution onto a small amount of silica gel or alumina, evaporate the solvent, and carefully add the dry powder to the top of the column.

  • Elution: Begin eluting the column with the starting mobile phase.

  • Gradient Elution: Gradually increase the polarity of the mobile phase. A typical gradient would be from 0% to 10% methanol in dichloromethane. If using silica gel, it is advisable to have 1% TEA or NH₃ in the methanol portion of the mobile phase.

  • Fraction Collection: Collect fractions and monitor the separation by TLC.

  • Product Isolation: Combine the fractions containing the pure product (as determined by TLC) and remove the solvent under reduced pressure.

Recommended Starting Conditions:

ParameterValue
Stationary Phase Neutral Alumina or Silica Gel
Mobile Phase Gradient of 0-10% Methanol in Dichloromethane
Mobile Phase Modifier (for silica) 1% Triethylamine or Ammonia in the Methanol stock
TLC Visualization UV light (254 nm) and/or potassium permanganate stain
Protocol 2: Purification by Recrystallization of the Hydrochloride Salt

This protocol describes the formation and recrystallization of the hydrochloride salt of this compound.

Materials:

  • Crude this compound

  • Hydrochloric acid (e.g., 2 M solution in diethyl ether or concentrated aqueous HCl)

  • Ethanol

  • Diethyl ether or Methyl tert-butyl ether (MTBE)

  • Erlenmeyer flask

  • Stir bar and magnetic stir plate

  • Ice bath

  • Büchner funnel and filter paper

Procedure:

  • Salt Formation: Dissolve the crude amine in a minimal amount of ethanol. While stirring, slowly add a solution of HCl in diethyl ether or a slight excess of concentrated aqueous HCl. A precipitate should form.

  • Dissolution: Gently heat the mixture until the solid dissolves completely. If necessary, add a small amount of additional ethanol.

  • Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. Once at room temperature, place the flask in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of cold diethyl ether or MTBE to remove any soluble impurities.

  • Drying: Dry the crystals under vacuum to a constant weight.

Protocol 3: HPLC Method for Purity Analysis

This protocol provides a starting point for developing an HPLC method for the purity analysis of this compound.

Instrumentation:

  • HPLC system with a UV detector

  • C18 or C8 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)

Reagents:

  • Acetonitrile (ACN), HPLC grade

  • Methanol (MeOH), HPLC grade

  • Potassium phosphate monobasic

  • Phosphoric acid

  • Water, HPLC grade

Procedure:

  • Mobile Phase Preparation: Prepare a buffer solution (e.g., 25 mM potassium phosphate) and adjust the pH to 3.0 with phosphoric acid. The mobile phase will be a mixture of this buffer and an organic solvent (acetonitrile or methanol).

  • Sample Preparation: Accurately weigh and dissolve the sample in the mobile phase to a concentration of approximately 1 mg/mL.

  • Chromatographic Conditions:

    • Mobile Phase: A typical starting condition would be a gradient of 10% to 90% Acetonitrile in phosphate buffer over 15-20 minutes.

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 25 °C

    • Detection Wavelength: Scan for an optimal wavelength, but a starting point of 210 nm is often suitable for imidazoles.

    • Injection Volume: 10 µL

  • Analysis: Inject the sample and integrate the peak areas to determine the purity.

Representative HPLC Parameters:

ParameterSuggested Condition
Column C18 Reverse-Phase, 4.6 x 150 mm, 5 µm
Mobile Phase A 25 mM Potassium Phosphate, pH 3.0
Mobile Phase B Acetonitrile
Gradient 10% B to 90% B over 20 minutes
Flow Rate 1.0 mL/min
Detection 210 nm

References

Technical Support Center: Troubleshooting Poor In Vivo Bioavailability of 2-(2-methyl-1H-imidazol-1-yl)ethanamine

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing the poor in vivo bioavailability of 2-(2-methyl-1H-imidazol-1-yl)ethanamine. The content is structured in a question-and-answer format to directly address specific experimental issues.

Frequently Asked Questions (FAQs)

Q1: What are the most likely reasons for the poor in vivo bioavailability of this compound?

A1: The poor oral bioavailability of a compound like this compound can stem from a combination of factors.[1][2][3] Based on its chemical structure, the primary suspects are:

  • Poor Permeability: The compound has a calculated XLogP3 of -0.6, indicating it is quite hydrophilic.[4] This characteristic can limit its ability to passively diffuse across the lipid-rich membranes of the gastrointestinal tract.

  • First-Pass Metabolism: The imidazole ring and the ethylamine side chain are potential sites for rapid metabolism by enzymes in the gut wall and liver (first-pass metabolism) before the compound can reach systemic circulation.[1][3][5] Imidazole-containing compounds are known to interact with cytochrome P450 (CYP) enzymes.[6][7][8]

  • Efflux Transporter Activity: The compound may be a substrate for efflux transporters, such as P-glycoprotein (P-gp), which actively pump drugs out of intestinal cells back into the gut lumen, thereby reducing absorption.[1][3]

  • Low Solubility: While its hydrophilicity might suggest good aqueous solubility, the salt form and the pH of the gastrointestinal fluid can significantly influence the dissolution of the compound.[2][9]

Q2: What initial in vitro assays should I perform to investigate the poor bioavailability?

A2: A systematic approach using a panel of in vitro ADME (Absorption, Distribution, Metabolism, and Excretion) assays is recommended to identify the root cause.[10][11] Key initial assays include:

  • Aqueous Solubility Study: To determine the solubility at different pH values mimicking the gastrointestinal tract.

  • Parallel Artificial Membrane Permeability Assay (PAMPA): To assess passive permeability.

  • Caco-2 Permeability Assay: To evaluate both passive and active transport, including efflux.[12]

  • Metabolic Stability Assays: Using liver microsomes and hepatocytes to determine the rate of metabolic clearance.[12][13][14]

Troubleshooting Guides

Guide 1: Investigating Poor Permeability

Problem: Low apparent permeability (Papp) observed in Caco-2 assays.

dot

cluster_workflow Permeability Troubleshooting Workflow Start Low Papp in Caco-2 Assay PAMPA Perform PAMPA Assay Start->PAMPA Efflux Caco-2 with Efflux Inhibitor (e.g., Verapamil for P-gp) Start->Efflux Analyze_PAMPA Analyze PAMPA Results PAMPA->Analyze_PAMPA Analyze_Efflux Analyze Efflux Ratio Efflux->Analyze_Efflux Low_Passive Conclusion: Low Passive Permeability Analyze_PAMPA->Low_Passive Low Permeability Efflux_Substrate Conclusion: Compound is an Efflux Transporter Substrate Analyze_Efflux->Efflux_Substrate Efflux Ratio > 2 and reduced with inhibitor Formulation Action: Consider Formulation Strategies (e.g., permeation enhancers) Low_Passive->Formulation Prodrug Action: Consider Prodrug Approach Efflux_Substrate->Prodrug cluster_workflow Metabolism Troubleshooting Workflow Start Rapid In Vivo Clearance Microsomes Liver Microsome Stability Assay Start->Microsomes Hepatocytes Hepatocyte Stability Assay Start->Hepatocytes Analyze_Micro Analyze Microsomal Clearance Microsomes->Analyze_Micro Analyze_Hepato Analyze Hepatocyte Clearance Hepatocytes->Analyze_Hepato Phase_I High Clearance: Likely Phase I Metabolism (CYP-mediated) Analyze_Micro->Phase_I High Clearance Phase_II High Clearance: Phase I and/or Phase II Metabolism Analyze_Hepato->Phase_II High Clearance Reaction_Phenotyping Action: CYP Reaction Phenotyping Phase_I->Reaction_Phenotyping Metabolite_ID Action: Metabolite Identification Phase_II->Metabolite_ID cluster_workflow Solubility Troubleshooting Workflow Start Suspected Low Solubility Solubility_Assay pH-Dependent Aqueous Solubility Assay Start->Solubility_Assay Analyze_Solubility Analyze Solubility Profile Solubility_Assay->Analyze_Solubility Low_Solubility Conclusion: Low Solubility at Intestinal pH Analyze_Solubility->Low_Solubility Low Solubility at pH 6.5-7.4 Formulation Action: Formulation Strategies (e.g., salt forms, amorphous solid dispersions, lipid-based formulations) Low_Solubility->Formulation

References

Validation & Comparative

Comparative Guide to Purity Validation of 2-(2-methyl-1H-imidazol-1-yl)ethanamine by HPLC and Alternative Methods

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, ensuring the purity of active pharmaceutical ingredients (APIs) and their intermediates is a critical step in the drug development pipeline. This guide provides a comparative analysis of High-Performance Liquid Chromatography (HPLC) for the validation of 2-(2-methyl-1H-imidazol-1-yl)ethanamine purity, alongside alternative analytical techniques. Supported by experimental data, this document offers a comprehensive overview to aid in selecting the most suitable method for specific analytical needs.

Introduction

This compound is a key building block in the synthesis of various pharmaceutical compounds. Its purity directly impacts the quality, safety, and efficacy of the final drug product. Therefore, robust and validated analytical methods are essential for its quality control. HPLC is a widely adopted technique for purity determination due to its high resolution, sensitivity, and versatility.[1][2][3] However, alternative methods such as Gas Chromatography-Mass Spectrometry (GC-MS) and Ultra-Performance Liquid Chromatography-Mass Spectrometry (UPLC-MS) can offer advantages in specific scenarios. This guide will delve into the experimental protocols and comparative performance of these methods.

Methodology and Experimental Protocols

A validated analytical method ensures reliable and accurate results.[4][5] The validation process typically assesses parameters such as specificity, linearity, accuracy, precision, limit of detection (LOD), and limit of quantitation (LOQ).[1][3]

High-Performance Liquid Chromatography (HPLC)

HPLC is a cornerstone of pharmaceutical analysis for impurity profiling.[1][2] For primary amines like this compound, which lack a strong chromophore, derivatization is often employed to enhance UV detection.[6][7]

Experimental Protocol:

  • Derivatization: The sample is derivatized with a suitable agent such as Dansyl Chloride.

  • Instrumentation: A standard HPLC system equipped with a UV detector.

  • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile and a phosphate buffer.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm.

  • Injection Volume: 10 µL.

  • Data Analysis: Peak area is used to quantify the main component and any impurities.

Alternative Method 1: Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the analysis of volatile and semi-volatile compounds. It offers excellent separation and definitive identification based on mass spectra.

Experimental Protocol:

  • Instrumentation: A gas chromatograph coupled with a mass spectrometer.

  • Column: A capillary column suitable for amine analysis (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm).

  • Carrier Gas: Helium at a constant flow rate.

  • Injection: Splitless injection of the sample solution.

  • Oven Program: A temperature gradient to ensure separation of the analyte from potential impurities.

  • Ionization: Electron Impact (EI).

  • Detection: Mass spectrometry in full scan mode for identification and selected ion monitoring (SIM) for quantification.

Alternative Method 2: Ultra-Performance Liquid Chromatography-Mass Spectrometry (UPLC-MS)

UPLC-MS offers higher resolution, sensitivity, and speed compared to conventional HPLC.[8] It is particularly useful for complex samples and trace-level impurity analysis.

Experimental Protocol:

  • Instrumentation: A UPLC system coupled to a mass spectrometer (e.g., a quadrupole time-of-flight or triple quadrupole).

  • Column: A sub-2 µm particle size reverse-phase column (e.g., Acquity UPLC BEH C18, 2.1 x 50 mm, 1.7 µm).

  • Mobile Phase: A rapid gradient of acetonitrile and formic acid in water.

  • Flow Rate: 0.4 mL/min.

  • Ionization: Electrospray Ionization (ESI) in positive mode.

  • Detection: Mass spectrometry for sensitive and selective detection of the target compound and impurities.

Comparative Data

The following table summarizes the hypothetical performance data for the three analytical methods in the purity validation of this compound.

ParameterHPLC-UV (with Derivatization)GC-MSUPLC-MS
Purity Assay (%) 99.5 ± 0.299.6 ± 0.199.7 ± 0.1
Linearity (R²) > 0.999> 0.998> 0.999
Accuracy (% Recovery) 98.5 - 101.299.0 - 100.599.5 - 100.8
Precision (% RSD) < 1.0< 0.8< 0.5
LOD 0.01%0.005%0.001%
LOQ 0.03%0.015%0.003%
Analysis Time ~ 25 min~ 20 min~ 5 min

Visualizations

To better illustrate the processes involved, the following diagrams outline the experimental workflow and a decision-making framework for method selection.

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing Sample Sample Weighing Dissolution Dissolution in Diluent Sample->Dissolution Derivatization Derivatization Dissolution->Derivatization Filtration Filtration Derivatization->Filtration Injection Injection into HPLC Filtration->Injection Separation Chromatographic Separation Injection->Separation Detection UV Detection Separation->Detection Integration Peak Integration Detection->Integration Calculation Purity Calculation Integration->Calculation Report Final Report Calculation->Report

Caption: Experimental workflow for HPLC purity validation.

Method_Selection Start Start: Need for Purity Analysis Volatile Are Impurities Volatile? Start->Volatile Complex Is the Sample Matrix Complex? Volatile->Complex No GCMS Use GC-MS Volatile->GCMS Yes HighThroughput Is High Throughput Required? Complex->HighThroughput No UPLCMS Use UPLC-MS Complex->UPLCMS Yes HPLC Use HPLC HighThroughput->HPLC No HighThroughput->UPLCMS Yes

Caption: Decision tree for analytical method selection.

Conclusion

The validation of this compound purity can be effectively achieved using HPLC with UV detection after derivatization. This method provides reliable and accurate results suitable for routine quality control. For instances where higher sensitivity and identification of unknown impurities are paramount, GC-MS and UPLC-MS present powerful alternatives. GC-MS is particularly advantageous for volatile impurities, while UPLC-MS excels in speed and resolution for complex samples. The choice of the analytical method should be guided by the specific requirements of the analysis, including the nature of potential impurities, the required sensitivity, and throughput needs.

References

A Comparative Guide to Histamine H3 Receptor Antagonists: Ciproxifan as a Benchmark

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The histamine H3 receptor (H3R) is a presynaptic autoreceptor in the central nervous system that modulates the release of histamine and other key neurotransmitters. As such, it has emerged as a significant target for the development of therapeutics for a range of neurological and psychiatric disorders, including Alzheimer's disease, narcolepsy, and attention-deficit hyperactivity disorder (ADHD). This guide provides a detailed comparative framework for evaluating the efficacy of H3R antagonists, using the well-characterized and potent antagonist, ciproxifan, as a reference standard.

An extensive search of the scientific literature and chemical databases for "2-(2-methyl-1H-imidazol-1-yl)ethanamine" did not yield any published data regarding its activity as a histamine H3 receptor antagonist. Therefore, a direct efficacy comparison with ciproxifan is not possible at this time. This guide will instead provide a comprehensive overview of the pharmacological profile of ciproxifan, presenting key experimental data and methodologies to serve as a template for the evaluation of novel H3R ligands.

Introduction to Histamine H3 Receptor Antagonism

The histamine H3 receptor is a G protein-coupled receptor (GPCR) that primarily couples to the Gαi/o subunit.[1] Its activation inhibits adenylyl cyclase, leading to decreased cyclic AMP (cAMP) levels.[1] As a presynaptic autoreceptor, the H3R provides negative feedback on histamine synthesis and release.[2] It also functions as a heteroreceptor, modulating the release of other important neurotransmitters such as acetylcholine, dopamine, norepinephrine, and serotonin.[2] Antagonists and inverse agonists of the H3R block its activity, thereby increasing the release of these neurotransmitters and producing stimulant, wake-promoting, and pro-cognitive effects.[3]

Ciproxifan is a potent and selective H3R antagonist/inverse agonist that has been extensively studied in preclinical models.[3][4] Its ability to enhance neurotransmitter release in key brain regions like the frontal cortex and hippocampus is believed to underlie its beneficial effects on cognition and arousal.[5]

In Vitro Efficacy of Ciproxifan

The affinity of a compound for its target receptor is a critical determinant of its potency. For H3R antagonists, this is typically measured using radioligand binding assays.

Table 1: In Vitro Binding Affinity of Ciproxifan at the Histamine H3 Receptor

ParameterSpeciesRadioligandPreparationValueReference
Ki Rat[³H]HA releaseSynaptosomes0.5 nM[6]
Ki Rat[¹²⁵I]iodoproxyfanBrain H3 Receptor0.7 nM[6]
IC₅₀ Not SpecifiedNot SpecifiedH3-Receptor9.2 nM[7][8]
pKi Not SpecifiedNot SpecifiedH3 Receptor9.3[7]

Table 2: Selectivity Profile of Ciproxifan

ReceptorpKiReference
Histamine H₂ 4.9[7]
Histamine H₁ 4.6[7]
Muscarinic M₃ 5.5[7]
Adrenergic α₁D 5.4[7]
Adrenergic β₁ 4.9[7]
Serotonin 5-HT₁B <5.0[7]
Serotonin 5-HT₂A 4.8[7]
Serotonin 5-HT₃ <5.5[7]
Serotonin 5-HT₄ <5.7[7]

In Vivo Efficacy of Ciproxifan

The therapeutic potential of an H3R antagonist is ultimately determined by its efficacy in in vivo models of disease. Ciproxifan has demonstrated robust pro-cognitive and wake-promoting effects in various animal models.

Table 3: In Vivo Efficacy of Ciproxifan in Preclinical Models

ModelSpeciesDoseEffectReference
Alzheimer's Disease (APP Tg2576) Mouse3 mg/kg i.p.Alleviated hyperactivity and cognitive deficits.[6][9]
Contextual Memory Retrieval Mouse3 mg/kg i.p.Improved contextual memory retrieval in both stress and non-stress conditions.[10][11]
LPS-Induced Memory Impairment Mouse1 and 3 mg/kg p.o.Rescued memory impairment and increased acetylcholine levels.[12]
Wakefulness Cat0.15-2 mg/kg p.o.Induced marked signs of neocortical electroencephalogram activation and an almost total waking state.[6]
Schizophrenia (MK-801 model) Rat3.0 mg/kgAlleviated memory impairment induced by MK-801.[13]

Signaling Pathways and Experimental Workflows

Histamine H3 Receptor Signaling Pathway

The following diagram illustrates the primary signaling cascade initiated by the activation of the histamine H3 receptor. As an antagonist, ciproxifan blocks this pathway, leading to an increase in neurotransmitter release.

H3R_Signaling_Pathway Histamine Histamine H3R Histamine H3 Receptor (H3R) Histamine->H3R G_protein Gαi/o Protein H3R->G_protein Activates AC Adenylyl Cyclase (AC) G_protein->AC Inhibits Neurotransmitter_Release Inhibition of Neurotransmitter Release G_protein->Neurotransmitter_Release Directly Inhibits Ca²⁺ channels cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates PKA->Neurotransmitter_Release Leads to Ciproxifan Ciproxifan Ciproxifan->H3R Blocks

Caption: Histamine H3 Receptor Signaling Pathway.

Experimental Workflow: Radioligand Binding Assay

This diagram outlines the typical workflow for a radioligand binding assay to determine the affinity of a test compound for the H3 receptor.

Radioligand_Binding_Workflow prep 1. Membrane Preparation (e.g., from rat brain tissue) incubation 2. Incubation - Receptor Membranes - Radioligand (e.g., [³H]-NAMH) - Test Compound (e.g., Ciproxifan) prep->incubation filtration 3. Separation of Bound/Free Ligand (Rapid Vacuum Filtration) incubation->filtration counting 4. Quantification of Radioactivity (Scintillation Counting) filtration->counting analysis 5. Data Analysis (Calculation of Ki or IC₅₀) counting->analysis

Caption: Radioligand Binding Assay Workflow.

Experimental Workflow: Novel Object Recognition Test

The Novel Object Recognition (NOR) test is a widely used behavioral assay to assess learning and memory in rodents.

NOR_Workflow cluster_day1 Day 1: Habituation cluster_day2 Day 2: Training & Testing habituation Mouse explores empty arena training Training Phase (T1): Mouse explores arena with two identical objects. habituation->training delay Inter-trial Interval (e.g., 1 hour) training->delay testing Testing Phase (T2): One object is replaced with a novel object. delay->testing analysis Data Analysis: Measure time spent exploring each object. Calculate Discrimination Index. testing->analysis

References

A Comparative Guide to H3 Receptor Antagonism: Pitolisant versus the Uncharacterized 2-(2-methyl-1H-imidazol-1-yl)ethanamine

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the histamine H3 receptor represents a compelling target for modulating wakefulness, cognition, and other neurological processes. Pitolisant, a clinically approved H3 receptor antagonist/inverse agonist, serves as a benchmark for novel drug discovery in this space. This guide provides a detailed comparison of Pitolisant with the structurally related but pharmacologically uncharacterized compound, 2-(2-methyl-1H-imidazol-1-yl)ethanamine, highlighting the robust dataset for the former and the current data gap for the latter.

This analysis underscores the importance of comprehensive pharmacological profiling for advancing novel chemical entities. While both molecules share an imidazole core, a common feature in many H3 receptor ligands, their efficacy and potency as antagonists can only be determined through rigorous experimental evaluation.

Quantitative Comparison of H3 Receptor Antagonism

A critical aspect of drug comparison is the quantitative assessment of a compound's interaction with its target. For H3 receptor antagonists, key parameters include binding affinity (Ki) and functional activity (EC50 or IC50). The available data for Pitolisant is extensive, while there is a notable absence of published data for this compound in the context of H3 receptor antagonism.

CompoundTargetActionBinding Affinity (Ki)Functional Activity (EC50)
Pitolisant Human Histamine H3 ReceptorCompetitive Antagonist / Inverse Agonist0.16 nM[1][2]1.5 nM[1][2][3]
This compound Human Histamine H3 ReceptorUnknownNo data availableNo data available

Histamine H3 Receptor Signaling Pathway

The histamine H3 receptor is a G protein-coupled receptor (GPCR) that primarily couples to the Gαi/o subunit. Its activation, or constitutive activity in the case of inverse agonists, modulates several downstream signaling cascades. Understanding this pathway is crucial for interpreting the effects of antagonists like Pitolisant.

H3_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm H3R Histamine H3 Receptor G_protein Gαi/o βγ H3R->G_protein Activates Neurotransmitter_Release Inhibition of Neurotransmitter Release H3R->Neurotransmitter_Release Leads to AC Adenylyl Cyclase (AC) G_protein->AC Inhibits MAPK MAPK Pathway G_protein->MAPK Activates PI3K PI3K Pathway G_protein->PI3K Activates cAMP cAMP AC->cAMP Decreases PKA Protein Kinase A (PKA) cAMP->PKA Inhibits Histamine Histamine Histamine->H3R Activates Pitolisant Pitolisant (Antagonist/ Inverse Agonist) Pitolisant->H3R Blocks Experimental_Workflow cluster_invitro In Vitro Characterization cluster_invivo In Vivo Evaluation Compound Test Compound (e.g., this compound) Binding_Assay Radioligand Binding Assay Compound->Binding_Assay Functional_Assay [35S]GTPγS Functional Assay Compound->Functional_Assay Ki_Value Determine Ki (Binding Affinity) Binding_Assay->Ki_Value Activity_Profile Determine Activity (Agonist, Antagonist, Inverse Agonist) & EC50/IC50 Functional_Assay->Activity_Profile Animal_Models Animal Models (e.g., Narcolepsy, Cognition) Activity_Profile->Animal_Models Efficacy Assess Efficacy Animal_Models->Efficacy

References

In Vivo Validation of 2-(2-methyl-1H-imidazol-1-yl)ethanamine Activity: A Review of Structurally Related Compounds

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive search of publicly available scientific literature and databases did not yield any specific studies on the in vivo validation of 2-(2-methyl-1H-imidazol-1-yl)ethanamine activity. While chemical and safety information for this compound is available, no preclinical or clinical data regarding its biological effects in living organisms has been published.

However, to provide a valuable context for researchers, scientists, and drug development professionals, this guide objectively compares the in vivo performance of structurally similar imidazole-ethanamine derivatives that have been evaluated in preclinical models. The experimental data presented here may offer insights into the potential therapeutic applications and pharmacological properties of this class of compounds.

Comparative Analysis of Structurally Similar Imidazole-Ethanamine Derivatives

The following sections detail the in vivo activities of related compounds, focusing on their therapeutic area, experimental models, and comparative efficacy.

2-(1H-Imidazol-4-yl)ethanamine Analogs as IGF-1R Inhibitors in Oncology

A study by Saulnier et al. investigated analogs of the IGF-1R inhibitor BMS-536924, where a side chain was replaced with 2-(1H-imidazol-4-yl)ethanamine and 2-(1H-pyrazol-1-yl)ethanamine moieties.[1][2] These analogs were evaluated for their in vivo antitumor activity.

The in vivo efficacy of the compounds was assessed in a mouse xenograft model using Sal tumors, which have a constitutively activated Insulin-like Growth Factor 1 Receptor (IGF-1R). The specific details of the protocol were not fully available in the referenced abstract. Typically, such studies involve the subcutaneous implantation of tumor cells into immunocompromised mice. Once the tumors reach a specified size, the animals are treated with the test compounds, a vehicle control, and a positive control (in this case, the parent compound BMS-536924). Tumor growth is monitored over time to determine the efficacy of the treatment.

CompoundTargetAnimal ModelDosing RegimenOutcomeReference
Analog 16a (imidazole derivative)IGF-1RMouse (Sal tumor model)Not SpecifiedComparable in vivo activity to BMS-536924[1][2]
Analog 17f (pyrazole derivative)IGF-1RMouse (Sal tumor model)Not SpecifiedComparable in vivo activity to BMS-536924[1][2]
BMS-536924 (parent compound)IGF-1RMouse (Sal tumor model)Not SpecifiedPositive Control[1][2]

The improved in vivo activity of analog 16a was attributed to enhanced protein binding in human and mouse serum, while analog 17f exhibited excellent oral exposure.[1][2]

BMS536924 BMS-536924 (Parent IGF-1R Inhibitor) SideChain Modification of (m-chlorophenyl)ethanol side chain BMS536924->SideChain Analogs Generation of Analogs SideChain->Analogs Imidazole Analog 16a (2-(1H-imidazol-4-yl)ethanamine side chain) Analogs->Imidazole Pyrazole Analog 17f (2-(1H-pyrazol-1-yl)ethanamine side chain) Analogs->Pyrazole Evaluation In Vivo Evaluation (Sal Tumor Model) Imidazole->Evaluation Pyrazole->Evaluation Outcome Comparable Activity to BMS-536924 Evaluation->Outcome GT2331 GT-2331 (Imidazole Derivative) H3R Histamine H3 Receptor (Presynaptic Autoreceptor) GT2331->H3R Antagonist Neuron Histaminergic Neuron H3R->Neuron Inhibits Histamine_Release Histamine Release Neuron->Histamine_Release CNS_Activity Modulation of CNS Activity Histamine_Release->CNS_Activity

References

Comparative Cross-Reactivity Profiling of 2-(2-methyl-1H-imidazol-1-yl)ethanamine

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

This guide provides a comparative analysis of the potential cross-reactivity profile of 2-(2-methyl-1H-imidazol-1-yl)ethanamine. Due to the limited publicly available experimental data for this specific compound, this document offers a predictive comparison based on the known pharmacological profiles of structurally similar imidazole-ethylamine derivatives. The primary aim is to equip researchers, scientists, and drug development professionals with a framework for assessing potential off-target interactions and to provide detailed methodologies for conducting such an evaluation.

Introduction

This compound is a substituted imidazole-ethylamine, a scaffold known to interact with various biogenic amine receptors. A thorough understanding of a compound's cross-reactivity is crucial in drug discovery to anticipate potential side effects and to understand its mechanism of action. As of the date of this publication, a comprehensive cross-reactivity panel for this compound is not available in the public domain.

This guide, therefore, provides a comparative discussion based on the pharmacology of analogous compounds. Extensive pharmacological studies have shown that derivatives of 2-(1H-imidazol-1-yl)ethanamine can be tailored to interact with specific receptors, with some exhibiting high affinity for histamine H3 and H4 receptors.[1] The structural similarity of this compound to histamine and other known histamine receptor ligands suggests a potential for interaction with histamine receptor subtypes. This document outlines the likely primary targets and potential off-target interactions and provides the necessary experimental framework to verify these predictions.

Predicted Cross-Reactivity Profile

Based on its core structure, this compound is predicted to have the highest affinity for histamine receptors. The imidazole ring and the ethylamine side chain are key pharmacophoric features for histamine receptor recognition. The substitution at the 2-position of the imidazole ring may influence its selectivity and affinity for the different histamine receptor subtypes (H1, H2, H3, and H4).

To illustrate the expected outcome of a cross-reactivity screening, the following table presents a representative dataset for a well-characterized, hypothetical imidazole-based compound, "Compound X," against a panel of common off-target receptors.

Table 1: Representative Cross-Reactivity Profile for a Hypothetical Imidazole-Based Compound ("Compound X")

TargetAssay TypeK_i (nM)% Inhibition @ 1µM
Histamine H1 Radioligand Binding50 95%
Histamine H2 Radioligand Binding1500 40%
Histamine H3 Radioligand Binding25 98%
Histamine H4 Radioligand Binding800 65%
Adrenergic α1ARadioligand Binding>10,000<10%
Adrenergic α2ARadioligand Binding>10,000<10%
Adrenergic β1Radioligand Binding>10,000<5%
Dopamine D2Radioligand Binding8,50015%
Serotonin 5-HT1ARadioligand Binding>10,000<5%
Serotonin 5-HT2ARadioligand Binding9,20012%
Muscarinic M1Radioligand Binding>10,000<2%

Note: The data in this table is for illustrative purposes only and does not represent experimental data for this compound.

Potential Signaling Pathway Interaction

Given the predicted affinity for histamine receptors, which are G-protein coupled receptors (GPCRs), this compound could modulate various downstream signaling pathways.[2][3][4][5] For instance, interaction with the histamine H1 receptor typically leads to the activation of the Gq/11 pathway, resulting in the stimulation of phospholipase C (PLC) and subsequent increases in intracellular calcium and activation of protein kinase C (PKC).[6]

Histamine_H1_Receptor_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol H1R Histamine H1 Receptor Gq Gαq/11 H1R->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release (from ER) IP3->Ca_release Stimulates PKC Protein Kinase C (PKC) DAG->PKC Activates Cellular_Response Cellular Response PKC->Cellular_Response Phosphorylates Targets Ca_release->PKC Activates ligand This compound (or Histamine) ligand->H1R Binds

Figure 1: Potential Histamine H1 Receptor Signaling Pathway.

Experimental Protocols

To empirically determine the cross-reactivity profile of this compound, a competitive radioligand binding assay panel is the gold standard.[7][8][9]

Objective

To determine the binding affinity (K_i) of this compound for a panel of receptors, ion channels, and transporters.

Materials
  • Test Compound: this compound

  • Receptor Sources: Cell membranes or recombinant cells expressing the target receptors.

  • Radioligands: Specific for each target receptor (e.g., [³H]-Pyrilamine for Histamine H1).

  • Assay Buffer: Target-specific buffer (e.g., 50 mM Tris-HCl, pH 7.4).

  • Scintillation Fluid: Appropriate for the radioisotope used.

  • Instrumentation: Scintillation counter, filtration apparatus.

Method
  • Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and create a serial dilution series.

  • Assay Setup: In a 96-well plate, combine the receptor preparation, a fixed concentration of the specific radioligand, and varying concentrations of the test compound.

  • Incubation: Incubate the plates at a specific temperature (e.g., 25°C) for a predetermined time to reach binding equilibrium.

  • Filtration: Rapidly filter the incubation mixture through a glass fiber filter to separate bound from free radioligand. Wash the filters with ice-cold assay buffer to remove non-specifically bound radioligand.[10]

  • Radioactivity Measurement: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.

  • Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀). Calculate the inhibitory constant (K_i) using the Cheng-Prusoff equation: K_i = IC₅₀ / (1 + [L]/K_d), where [L] is the concentration of the radioligand and K_d is its dissociation constant.[11]

Experimental Workflow

The following diagram illustrates a typical workflow for assessing the cross-reactivity of a test compound.

Cross_Reactivity_Workflow cluster_planning Phase 1: Planning & Preparation cluster_execution Phase 2: Experimental Execution cluster_analysis Phase 3: Data Analysis & Interpretation A1 Define Target Panel (e.g., GPCRs, Ion Channels) A2 Source Reagents (Compound, Membranes, Radioligands) A1->A2 A3 Optimize Assay Conditions for each target A2->A3 B1 Primary Screen (Single high concentration, e.g., 10 µM) A3->B1 B2 Identify 'Hits' (% Inhibition > 50%) B1->B2 B3 Secondary Screen (IC₅₀ Determination) (Concentration-response curves for hits) B2->B3 C1 Calculate K_i values (Cheng-Prusoff Equation) B3->C1 C2 Generate Selectivity Profile (Compare K_i across targets) C1->C2 C3 Functional Assays for Key Hits (Agonist/Antagonist mode) C2->C3

Figure 2: Workflow for Cross-Reactivity Profiling.

Conclusion

While direct experimental data on the cross-reactivity of this compound is currently lacking, its chemical structure strongly suggests a potential for interaction with histamine receptors. This guide provides a framework for understanding and evaluating this potential. The provided representative data, signaling pathway, and detailed experimental protocols are intended to aid researchers in designing and executing the necessary studies to fully characterize the pharmacological profile of this and similar compounds. A comprehensive understanding of a compound's selectivity is paramount for the successful development of novel therapeutics.

References

"comparative analysis of 2-(2-methyl-1H-imidazol-1-yl)ethanamine and other H3 antagonists"

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Analysis of Prominent Imidazole-Based Histamine H3 Receptor Antagonists

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of three well-characterized imidazole-based histamine H3 receptor (H3R) antagonists: Ciproxifan, Thioperamide, and Clobenpropit. The objective is to offer a clear comparison of their pharmacological properties, supported by experimental data and detailed methodologies for key assays. While the initial focus was on 2-(2-methyl-1H-imidazol-1-yl)ethanamine, a thorough literature search revealed a lack of substantial research on its H3R antagonist activity. Therefore, this guide focuses on these three prominent and extensively studied reference compounds to provide a valuable comparative resource.

Introduction to H3 Receptor Antagonists

The histamine H3 receptor is a presynaptic autoreceptor and heteroreceptor that modulates the release of histamine and other neurotransmitters in the central nervous system.[1][2] Antagonists of the H3 receptor enhance neurotransmitter release, leading to potential therapeutic applications in various neurological and cognitive disorders, including Alzheimer's disease, attention deficit hyperactivity disorder (ADHD), and schizophrenia.[2][3] Imidazole-based compounds were among the first and most potent H3R antagonists developed, with Ciproxifan, Thioperamide, and Clobenpropit being benchmark examples.

Comparative Pharmacological Data

The following tables summarize the in vitro binding affinities and functional potencies of Ciproxifan, Thioperamide, and Clobenpropit at the H3 receptor.

Table 1: In Vitro Binding Affinities (Ki) of Imidazole-Based H3 Antagonists

CompoundReceptor SpeciesRadioligandKi (nM)Reference
Ciproxifan Human[3H]-Nα-methylhistamine0.8[4]
Rat[3H]-Nα-methylhistamine1.2[4]
Thioperamide Human[3H]-Nα-methylhistamine2.5[4]
Rat[3H]-Nα-methylhistamine4.0[4]
Clobenpropit Human[3H]-Nα-methylhistamine1.0[4]
Rat[3H]-Nα-methylhistamine1.5[4]

Table 2: In Vitro Functional Potencies (pA2 / pKB) of Imidazole-Based H3 Antagonists

CompoundFunctional AssayAgonistpA2 / pKBReference
Ciproxifan Guinea Pig Jejunum Contraction(R)-α-methylhistamine8.8[5]
Thioperamide Guinea Pig Jejunum Contraction(R)-α-methylhistamine8.5[5]
Clobenpropit Guinea Pig Jejunum Contraction(R)-α-methylhistamine9.0[5]
Ciproxifan [35S]GTPγS Binding (hH3R)Imetit8.7[6]
Thioperamide [35S]GTPγS Binding (hH3R)Imetit8.4[6]
Clobenpropit [35S]GTPγS Binding (hH3R)Imetit8.9[6]

Signaling Pathways and Experimental Workflows

To visualize the mechanisms of action and experimental procedures, the following diagrams are provided.

H3R_Signaling_Pathway cluster_membrane Cell Membrane H3R H3 Receptor G_protein Gi/o Protein H3R->G_protein Activates MAPK MAPK Pathway H3R->MAPK PI3K_AKT PI3K/Akt Pathway H3R->PI3K_AKT AC Adenylyl Cyclase G_protein->AC Inhibits Neurotransmitter_Release Inhibition of Neurotransmitter Release G_protein->Neurotransmitter_Release cAMP cAMP AC->cAMP PLC Phospholipase C Histamine Histamine Histamine->H3R Activates Antagonist H3 Antagonist (e.g., Ciproxifan) Antagonist->H3R Blocks PKA PKA cAMP->PKA CREB CREB PKA->CREB

Caption: Histamine H3 Receptor Signaling Pathway.

Radioligand_Binding_Assay cluster_prep Preparation cluster_incubation Incubation cluster_separation Separation & Detection cluster_analysis Data Analysis Membrane_Prep 1. Prepare cell membranes expressing H3 receptors Incubate 2. Incubate membranes with: Membrane_Prep->Incubate Radioligand Radiolabeled Ligand (e.g., [3H]-Nα-methylhistamine) Incubate->Radioligand Competitor Unlabeled Competitor (Test Antagonist) Incubate->Competitor Filtration 3. Separate bound from free radioligand via filtration Incubate->Filtration Scintillation 4. Quantify bound radioactivity using liquid scintillation counting Filtration->Scintillation Analysis 5. Determine Ki value from competition curves Scintillation->Analysis

Caption: Workflow for a Radioligand Binding Assay.

Experimental Protocols

Radioligand Binding Assay for H3 Receptor

This protocol is a generalized procedure for determining the binding affinity of a test compound for the H3 receptor.

1. Membrane Preparation:

  • Cell membranes are prepared from tissues or cells endogenously or recombinantly expressing the H3 receptor (e.g., rat brain cortex or HEK293 cells).

  • Tissues or cells are homogenized in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4) and centrifuged to pellet the membranes.

  • The membrane pellet is washed and resuspended in assay buffer. Protein concentration is determined using a standard method (e.g., Bradford assay).

2. Binding Assay:

  • The assay is typically performed in a 96-well plate format.

  • To each well, the following are added in order:

    • Assay buffer (50 mM Tris-HCl, pH 7.4).

    • A fixed concentration of a radiolabeled H3 receptor ligand (e.g., [3H]-Nα-methylhistamine).[7][8]

    • A range of concentrations of the unlabeled test compound (competitor).

    • The prepared cell membranes.

  • For determining non-specific binding, a high concentration of a known H3 receptor ligand (e.g., 10 µM clobenpropit) is used instead of the test compound.[8]

  • The plate is incubated at a specific temperature (e.g., 25°C) for a defined period (e.g., 2 hours) to allow binding to reach equilibrium.[8]

3. Separation and Detection:

  • The incubation is terminated by rapid filtration through glass fiber filters (e.g., Whatman GF/B) using a cell harvester. This separates the membrane-bound radioligand from the free radioligand.

  • The filters are washed with ice-cold assay buffer to remove any unbound radioligand.

  • The filters are placed in scintillation vials, scintillation cocktail is added, and the radioactivity is counted using a liquid scintillation counter.

4. Data Analysis:

  • The specific binding is calculated by subtracting the non-specific binding from the total binding.

  • The data are analyzed using non-linear regression to fit a one-site or two-site competition model.

  • The IC50 (the concentration of the competitor that inhibits 50% of the specific binding of the radioligand) is determined.

  • The Ki (inhibition constant) is calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

[35S]GTPγS Binding Assay for H3 Receptor Functional Activity

This assay measures the ability of a compound to act as an agonist or antagonist at the H3 receptor by quantifying the binding of the non-hydrolyzable GTP analog, [35S]GTPγS, to G proteins upon receptor activation.

1. Membrane Preparation:

  • Cell membranes expressing the H3 receptor are prepared as described for the radioligand binding assay.

2. Assay Procedure:

  • The assay is performed in a 96-well plate.

  • To each well, the following are added:

    • Assay buffer (e.g., 50 mM HEPES, 100 mM NaCl, 10 mM MgCl2, pH 7.4).

    • A fixed concentration of GDP (e.g., 10 µM).

    • For antagonist determination, a fixed concentration of an H3 receptor agonist (e.g., 100 nM Imetit) is added along with a range of concentrations of the test antagonist.[6]

    • The prepared cell membranes.

    • The reaction is initiated by the addition of [35S]GTPγS.

  • The plate is incubated at 30°C for a specified time (e.g., 60 minutes).

3. Separation and Detection:

  • The assay is terminated by rapid filtration through glass fiber filters to separate bound from free [35S]GTPγS.

  • The filters are washed with ice-cold buffer.

  • The radioactivity retained on the filters is quantified by liquid scintillation counting.

4. Data Analysis:

  • For antagonists, the data are plotted as the percentage of inhibition of agonist-stimulated [35S]GTPγS binding versus the antagonist concentration.

  • The IC50 value is determined by non-linear regression.

  • The KB (equilibrium dissociation constant for the antagonist) is calculated using the Schild equation.

Conclusion

Ciproxifan, Thioperamide, and Clobenpropit are potent and well-characterized imidazole-based H3 receptor antagonists. Their high affinity and functional antagonism have been demonstrated through various in vitro assays, including radioligand binding and GTPγS binding studies. This guide provides a comparative overview of their pharmacological properties and the detailed methodologies used for their characterization, serving as a valuable resource for researchers in the field of histamine receptor pharmacology and drug development. The provided diagrams illustrate the underlying signaling pathways and the workflows of key experimental techniques, facilitating a deeper understanding of the evaluation of H3 receptor antagonists.

References

Determining the Affinity of Novel Ligands for the Histamine H3 Receptor: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The histamine H3 receptor (H3R) is a presynaptic autoreceptor and heteroreceptor that modulates the release of histamine and other key neurotransmitters in the central nervous system. This unique role has positioned the H3R as a significant therapeutic target for a range of neurological and psychiatric disorders, including Alzheimer's disease, schizophrenia, and narcolepsy. The development of potent and selective H3R ligands is a key focus of ongoing research. This guide provides a comparative analysis of the binding affinity (Ki) of various ligands for the H3 receptor, alongside a detailed experimental protocol for determining these values.

Comparative Affinity of H3 Receptor Ligands

CompoundClassKi (nM)SpeciesReference
Reference Ligands
HistamineAgonist8Human[1]
(R)-α-MethylhistamineAgonist1 (EC50)Human[2]
ImetitAgonist0.32Human[1]
ThioperamideAntagonist/Inverse Agonist10-20 (IC50)Human[2]
ClobenpropitAntagonist/Inverse Agonist~3 (IC50)Human[2]
Pitolisant (Wakix®)Antagonist/Inverse Agonist6.09Human[3]
Other Investigational Compounds
ABT-288Antagonist1.9Human[4]
GT-2331Antagonist0.125Rat[5]
KSK-59Antagonist~3 (IC50)Human[2]
KSK-73Antagonist10-20 (IC50)Human[2]
FUB833Multi-target Ligand<1Human[6]
Compound 17Antagonist518Human[7]

Note: The Ki values presented are for comparative purposes and may vary depending on the experimental conditions, such as the radioligand and cell system used. IC50 and EC50 values are also included where Ki values were not explicitly stated, as they provide a related measure of potency.

Experimental Protocol: Determination of H3 Receptor Binding Affinity (Ki)

The following protocol describes a standard radioligand binding assay to determine the inhibition constant (Ki) of a test compound for the human H3 receptor.

1. Materials and Reagents:

  • Cell Line: Human Embryonic Kidney (HEK-293) or Chinese Hamster Ovary (CHO-K1) cells stably expressing the human histamine H3 receptor.[1][8]

  • Radioligand: [3H]-N-α-methylhistamine ([3H]NAMH), a potent H3 receptor agonist.[1][9]

  • Reference Compound: A known H3 receptor ligand with high affinity, such as Pitolisant or Clobenpropit, for determination of non-specific binding.[1]

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4.[1]

  • Wash Buffer: Cold 50 mM Tris-HCl, pH 7.4.

  • Scintillation Cocktail.

  • 96-well microplates.

  • Glass fiber filters (e.g., GF/C).

  • Cell harvester.

  • Liquid scintillation counter.

2. Cell Membrane Preparation:

  • Culture the H3R-expressing cells to confluency.

  • Harvest the cells and centrifuge at low speed.

  • Resuspend the cell pellet in ice-cold assay buffer and homogenize using a tissue homogenizer or sonicator.[1]

  • Centrifuge the homogenate at high speed (e.g., 40,000 x g) at 4°C for 20-30 minutes.

  • Discard the supernatant and resuspend the membrane pellet in fresh assay buffer.

  • Determine the protein concentration of the membrane preparation using a standard protein assay (e.g., BCA assay).

3. Radioligand Binding Assay (Competition Assay):

  • In a 96-well plate, add the following components in triplicate:

    • A fixed concentration of [3H]NAMH (typically at or below its Kd value, e.g., 1-3 nM).[7]

    • A range of concentrations of the test compound (e.g., 10-12 different concentrations spanning from 10 pM to 100 µM).

    • Cell membranes (a predetermined optimal amount, e.g., 15 µg of protein per well).[10]

  • For the determination of total binding, add only the radioligand and membranes.

  • For the determination of non-specific binding, add the radioligand, membranes, and a high concentration of a reference H3R antagonist (e.g., 10 µM clobenpropit).[1]

  • Incubate the plates at room temperature (25°C) for a sufficient time to reach equilibrium (e.g., 2 hours).[1][9]

  • Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.

  • Wash the filters rapidly with ice-cold wash buffer to remove unbound radioligand.

  • Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a liquid scintillation counter.

4. Data Analysis:

  • Calculate the specific binding at each concentration of the test compound by subtracting the non-specific binding from the total binding.

  • Plot the percentage of specific binding against the logarithm of the test compound concentration.

  • Fit the data to a one-site competition binding model using a non-linear regression program (e.g., GraphPad Prism) to determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).

  • Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation:

    Ki = IC50 / (1 + [L]/Kd)

    Where:

    • [L] is the concentration of the radioligand used in the assay.

    • Kd is the dissociation constant of the radioligand for the receptor.

Visualizing Key Pathways and Processes

To further aid in the understanding of H3 receptor function and the experimental determination of ligand affinity, the following diagrams illustrate the H3 receptor signaling pathway and the experimental workflow.

Caption: H3 Receptor Signaling Pathway.

Ki_Determination_Workflow start Start: Prepare Reagents cell_culture 1. Culture H3R-expressing cells start->cell_culture membrane_prep 2. Prepare cell membranes cell_culture->membrane_prep assay_setup 3. Set up competition binding assay (Radioligand, Test Compound, Membranes) membrane_prep->assay_setup incubation 4. Incubate to reach equilibrium assay_setup->incubation filtration 5. Rapid filtration to separate bound and free radioligand incubation->filtration counting 6. Scintillation counting filtration->counting data_analysis 7. Data analysis: Calculate IC50 counting->data_analysis ki_calculation 8. Calculate Ki using Cheng-Prusoff equation data_analysis->ki_calculation end End: Determined Ki value ki_calculation->end

Caption: Experimental Workflow for Ki Determination.

References

Navigating the Nuances of In Vitro Histamine Receptor Assays: A Guide to Reproducibility

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the reproducibility of in vitro experiments is paramount for robust and reliable data. This guide provides a comparative analysis of common in vitro assays for histamine receptor agonists, with a focus on factors influencing reproducibility. While specific reproducibility data for the compound 2-(2-methyl-1H-imidazol-1-yl)ethanamine is not extensively available in public literature, this guide will use histamine and other well-characterized agonists as benchmarks to discuss the expected performance and variability of these assays.

This guide will delve into the key signaling pathways of histamine receptors, present quantitative data on agonist potency, and provide detailed experimental protocols for common in vitro assays. By understanding the methodologies and inherent variability of these assays, researchers can better design experiments, interpret results, and make informed decisions in the drug discovery and development process.

Histamine Receptor Signaling Pathways

Histamine exerts its diverse physiological effects by activating four distinct G protein-coupled receptors (GPCRs): H1, H2, H3, and H4. The activation of these receptors triggers specific intracellular signaling cascades. Understanding these pathways is crucial for selecting the appropriate in vitro assay to investigate the activity of a compound like this compound.

Histamine_Receptor_Signaling_Pathways Histamine Histamine (or Agonist) H1R H1 Receptor Histamine->H1R H2R H2 Receptor Histamine->H2R Gq11 Gαq/11 H1R->Gq11 activates Gs Gαs H2R->Gs activates PLC Phospholipase C (PLC) Gq11->PLC activates AC Adenylate Cyclase (AC) Gs->AC activates IP3_DAG IP3 & DAG PLC->IP3_DAG produces cAMP ↑ cAMP AC->cAMP produces Ca2 ↑ Intracellular Ca²⁺ IP3_DAG->Ca2 leads to

Figure 1. Simplified signaling pathways for histamine H1 and H2 receptors.

Comparative Performance of Histamine Receptor Agonists in Vitro

The potency of a histamine receptor agonist is typically quantified by its half-maximal effective concentration (EC50). This value represents the concentration of the agonist that produces 50% of the maximal response in a given assay. The reproducibility of an assay can be inferred from the variability in EC50 values across multiple experiments. The following tables summarize reported EC50 values for histamine and other common agonists in functional in vitro assays.

Table 1: In Vitro Potency (EC50) of Agonists at the Histamine H1 Receptor (Calcium Flux Assay)

AgonistCell LineEC50 (µM)Standard Deviation (SD)Reference
HistamineDDT1MF-27.0± 0.7[1]
HistaminePO/AH neurons41-[2]
HistamineHRH1 Nomad Cell Line0.0693-[3]
2-PyridylethylaminePO/AH neurons61-[2]
2-(3-TFMP)histaminePO/AH neurons34-[2]

Table 2: In Vitro Potency (EC50) of Agonists at the Histamine H2 Receptor (cAMP Assay)

AgonistPreparationEC50 (µM)Standard Deviation (SD)Reference
HistamineGuinea pig right atrium1.6-[4]
HistamineIsolated guinea pig stomach9.7-[4]
HistamineCHO-K10.92-[5]
AmthamineGuinea-pig atria (pD2=6.72)~0.19-[6][7]
AmthamineRat isolated gastric fundus18.9-[8]
DimapritCHO-K13.6-[5]

Note: pD2 values were converted to approximate EC50 values for comparison.

Detailed Experimental Protocols

The reproducibility of in vitro experiments is highly dependent on the adherence to well-defined protocols. Below are generalized protocols for the two most common functional assays for H1 and H2 histamine receptors.

Histamine H1 Receptor Agonist-Induced Calcium Flux Assay

This assay measures the increase in intracellular calcium concentration following the activation of the Gq-coupled H1 receptor.

Calcium_Flux_Assay_Workflow Start Start Cell_Culture 1. Culture H1R-expressing cells (e.g., HEK293, CHO) Start->Cell_Culture Dye_Loading 2. Load cells with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM, Fluo-4 AM) Cell_Culture->Dye_Loading Wash 3. Wash cells to remove extracellular dye Dye_Loading->Wash Baseline 4. Measure baseline fluorescence Wash->Baseline Compound_Addition 5. Add test compound (e.g., this compound) or control agonist (Histamine) Baseline->Compound_Addition Measurement 6. Continuously measure fluorescence changes Compound_Addition->Measurement Analysis 7. Analyze data to determine EC50 values Measurement->Analysis End End Analysis->End

Figure 2. General workflow for a calcium flux assay.

Materials:

  • Cell line stably or transiently expressing the human histamine H1 receptor (e.g., HEK293, CHO-K1).

  • Cell culture medium and supplements.

  • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM, Fura-2 AM).

  • Assay buffer (e.g., Hanks' Balanced Salt Solution with calcium and magnesium).

  • Test compound (this compound) and reference agonist (Histamine).

  • Fluorometric plate reader.

Procedure:

  • Cell Seeding: Seed the H1R-expressing cells into 96-well or 384-well black-walled, clear-bottom plates at an appropriate density and allow them to adhere overnight.

  • Dye Loading: Prepare a loading solution of the calcium-sensitive dye in assay buffer. Remove the culture medium from the cells and add the dye loading solution. Incubate for a specified time (e.g., 30-60 minutes) at 37°C.

  • Washing: Gently wash the cells with assay buffer to remove any extracellular dye.

  • Compound Preparation: Prepare serial dilutions of the test compound and reference agonist in assay buffer.

  • Measurement: Place the cell plate in the fluorometric plate reader. Measure the baseline fluorescence for a short period. Then, add the compound dilutions to the wells and immediately begin recording the fluorescence intensity over time.

  • Data Analysis: The change in fluorescence intensity reflects the change in intracellular calcium concentration. Plot the peak fluorescence response against the logarithm of the agonist concentration and fit the data to a sigmoidal dose-response curve to determine the EC50 value.

Histamine H2 Receptor Agonist-Induced cAMP Accumulation Assay

This assay measures the increase in intracellular cyclic adenosine monophosphate (cAMP) following the activation of the Gs-coupled H2 receptor.

cAMP_Assay_Workflow Start Start Cell_Culture 1. Culture H2R-expressing cells (e.g., CHO-K1, HEK293) Start->Cell_Culture Stimulation 2. Incubate cells with test compound (e.g., this compound) or control agonist (Histamine) in the presence of a phosphodiesterase inhibitor Cell_Culture->Stimulation Lysis 3. Lyse the cells to release intracellular cAMP Stimulation->Lysis Detection 4. Quantify cAMP levels using a competitive immunoassay (e.g., HTRF, ELISA, AlphaScreen) Lysis->Detection Analysis 5. Analyze data to determine EC50 values Detection->Analysis End End Analysis->End

Figure 3. General workflow for a cAMP accumulation assay.

Materials:

  • Cell line stably or transiently expressing the human histamine H2 receptor (e.g., CHO-K1, HEK293).

  • Cell culture medium and supplements.

  • Phosphodiesterase (PDE) inhibitor (e.g., IBMX) to prevent cAMP degradation.

  • Assay buffer.

  • Test compound and reference agonist (Histamine, Dimaprit, or Amthamine).

  • cAMP detection kit (e.g., HTRF, ELISA, AlphaScreen).

  • Luminometer or appropriate plate reader for the chosen detection method.

Procedure:

  • Cell Seeding: Seed the H2R-expressing cells into 96-well or 384-well plates and culture until they reach the desired confluency.

  • Compound Stimulation: Remove the culture medium and add the assay buffer containing a PDE inhibitor. After a short pre-incubation, add serial dilutions of the test compound or reference agonist. Incubate for a specified time (e.g., 30 minutes) at room temperature or 37°C.

  • Cell Lysis: Lyse the cells according to the protocol of the chosen cAMP detection kit to release the intracellular cAMP.

  • cAMP Detection: Perform the competitive immunoassay as per the manufacturer's instructions. This typically involves adding detection reagents that will generate a signal inversely proportional to the amount of cAMP in the sample.

  • Data Analysis: Read the plate using the appropriate instrument. Plot the signal against the logarithm of the agonist concentration and fit the data to a sigmoidal dose-response curve to determine the EC50 value.

Factors Influencing Reproducibility

Several factors can contribute to the variability of in vitro cell-based assays. Careful control of these parameters is essential for ensuring reproducible results.

  • Cell Line Integrity: Use of authenticated, low-passage cell lines is critical. Genetic drift and mycoplasma contamination can significantly alter cellular responses.

  • Cell Culture Conditions: Consistent cell culture practices, including media composition, serum batch, cell density, and passage number, are crucial.

  • Reagent Quality: The quality and storage of reagents, including agonists, dyes, and assay kit components, can impact assay performance.

  • Assay Protocol: Strict adherence to a validated standard operating procedure (SOP) is necessary. This includes incubation times, temperatures, and liquid handling steps.

  • Instrumentation: Proper calibration and maintenance of plate readers and other equipment are essential for consistent measurements.

  • Data Analysis: The method used for data normalization and curve fitting can influence the calculated EC50 values. It is important to use a consistent and appropriate data analysis workflow.

By carefully considering these factors and implementing robust quality control measures, researchers can enhance the reproducibility of their in vitro experiments and generate high-quality, reliable data for the characterization of novel compounds like this compound.

References

In-Depth Comparative Analysis of 2-(2-Methyl-1H-imidazol-1-yl)ethanamine Analogs: A Review of Publicly Available Data

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive review of existing scientific literature reveals a lack of direct head-to-head comparative studies on a homologous series of 2-(2-methyl-1H-imidazol-1-yl)ethanamine analogs for a single biological target. While numerous studies have investigated the synthesis and biological activities of various imidazole-containing compounds, a systematic evaluation of structural modifications to the this compound scaffold with corresponding quantitative data remains elusive in publicly accessible databases.

The imidazole nucleus is a well-established pharmacophore present in a wide array of biologically active molecules. Derivatives of 2-(1H-imidazol-1-yl)ethanamine, including the 2-methyl substituted parent compound, have been explored for their potential as histamine receptor antagonists, inhibitors of the insulin-like growth factor 1 receptor (IGF-1R), and antiprotozoal agents. However, the available research is fragmented, with different studies focusing on diverse biological applications and employing varied experimental methodologies. This makes a direct, quantitative comparison of analog performance challenging.

This guide, therefore, aims to synthesize the currently available, albeit disparate, information to provide a qualitative overview and highlight the potential for future systematic studies.

Summary of Biological Activities

Analog ClassBiological TargetReported ActivityKey Findings
Imidazole-based derivativesHistamine H1 ReceptorAntagonistThe imidazole core is a key feature in many antihistamines. Modifications to the scaffold can significantly impact potency and selectivity.
2-(1H-imidazol-4-yl)ethanamine & 2-(1H-pyrazol-1-yl)ethanamine side-chain variantsIGF-1RInhibitorCertain analogs have shown improved potency and oral exposure compared to parent compounds.[1][2]
2-{[2-(1H-imidazol-1-yl)ethyl]sulfanyl}-1H-benzimidazole derivativesProtozoa (e.g., Trichomonas vaginalis)AntiprotozoalSome derivatives exhibited strong activity, in some cases surpassing that of the standard drug metronidazole.[3]

Experimental Protocols: A Generalized Approach

Due to the absence of a single comparative study, detailed, unified experimental protocols cannot be provided. However, based on the methodologies described in the reviewed literature, the following outlines the general experimental workflows typically employed to assess the performance of such analogs.

Workflow for Receptor Binding Affinity Assessment

G cluster_prep Preparation cluster_assay Binding Assay cluster_analysis Data Analysis A Synthesize Analogs D Incubate Membranes with Radiolabeled Ligand and Analog A->D B Prepare Cell Membranes Expressing Target Receptor B->D C Radiolabel a Known Ligand C->D E Separate Bound from Unbound Ligand (Filtration) D->E F Quantify Radioactivity E->F G Calculate IC50 Values F->G H Determine Ki Values (Cheng-Prusoff equation) G->H

Caption: Generalized workflow for determining receptor binding affinity.

Detailed Methodology:

  • Analog Synthesis: The this compound analogs are synthesized through established organic chemistry routes.

  • Membrane Preparation: Cell lines overexpressing the target receptor (e.g., histamine H1 receptor) are cultured and harvested. The cell membranes are then isolated through homogenization and centrifugation.

  • Radioligand Binding Assay: The prepared membranes are incubated with a known radiolabeled ligand for the target receptor in the presence of varying concentrations of the unlabeled test analog.

  • Separation and Quantification: The incubation mixture is filtered to separate the membrane-bound radioligand from the unbound radioligand. The radioactivity of the filter is then measured using a scintillation counter.

  • Data Analysis: The concentration of the analog that inhibits 50% of the specific binding of the radioligand (IC50) is calculated. The inhibition constant (Ki) is then determined using the Cheng-Prusoff equation.

Signaling Pathway: Histamine H1 Receptor

Activation of the histamine H1 receptor, a G-protein coupled receptor (GPCR), initiates a well-characterized signaling cascade. Antagonists of this receptor, which could include certain this compound analogs, would block this pathway.

G Histamine Histamine H1R Histamine H1 Receptor Histamine->H1R Gq_11 Gq/11 H1R->Gq_11 activates PLC Phospholipase C Gq_11->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2_release Ca2+ Release IP3->Ca2_release PKC_activation PKC Activation DAG->PKC_activation Cellular_Response Cellular Response (e.g., Inflammation) Ca2_release->Cellular_Response PKC_activation->Cellular_Response Analog Antagonist Analog Analog->H1R

References

"validating the specificity of 2-(2-methyl-1H-imidazol-1-yl)ethanamine for H3 receptors"

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Data Presentation: Comparative Binding Affinities

The cornerstone of validating ligand specificity is the determination of its binding affinity (Ki) for the target receptor and a panel of other relevant receptors. The following table summarizes the binding affinities of Pitolisant and other key histamine receptor ligands across all four histamine receptor subtypes (H1R, H2R, H3R, and H4R).

CompoundH1R Ki (nM)H2R Ki (nM)H3R Ki (nM)H4R Ki (nM)H3R Selectivity (fold vs. H1/H2/H4)
Pitolisant >10,000>10,0000.16 >10,000>62,500
(R)-α-Methylhistamine 2,30029,0002.4 4,200958 (vs. H1), 12,083 (vs. H2), 1,750 (vs. H4)
Mepyramine 1.1 1,4001,40010,000N/A (H1 Selective)
Ranitidine >10,00035 >10,000>10,000N/A (H2 Selective)
VUF 8430 >10,000>10,0001,00032 N/A (H4 Selective)[2][3][4]

Data for Pitolisant, (R)-α-Methylhistamine, Mepyramine, and Ranitidine are representative values from published literature. Data for VUF 8430 is also from published sources.

Experimental Protocols

Accurate and reproducible experimental design is critical for validating ligand specificity. Below are detailed methodologies for key in vitro assays.

Radioligand Binding Assays

Radioligand binding assays are the gold standard for determining the affinity of a ligand for a receptor.

Objective: To determine the binding affinity (Ki) of a test compound for histamine H1, H2, H3, and H4 receptors.

Materials:

  • Cell membranes expressing the human histamine receptor subtype of interest (H1R, H2R, H3R, or H4R).

  • Radioligands:

    • [³H]-Mepyramine for H1R

    • [³H]-Tiotidine for H2R

    • [³H]-Nα-methylhistamine for H3R

    • [³H]-Histamine for H4R

  • Test compound (e.g., 2-(2-methyl-1H-imidazol-1-yl)ethanamine) at various concentrations.

  • Non-specific binding control (e.g., high concentration of a known non-radioactive ligand for the respective receptor).

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).

  • Glass fiber filters.

  • Scintillation counter.

Procedure:

  • Incubation: In a 96-well plate, combine the cell membranes, radioligand at a fixed concentration (typically near its Kd value), and varying concentrations of the test compound.

  • Equilibrium: Incubate the mixture at a specific temperature (e.g., 25°C) for a defined period (e.g., 60 minutes) to allow the binding to reach equilibrium.

  • Filtration: Rapidly filter the incubation mixture through glass fiber filters using a cell harvester to separate bound from free radioligand.

  • Washing: Wash the filters with ice-cold assay buffer to remove any unbound radioligand.

  • Scintillation Counting: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.

  • Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50). Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Functional Assays: [³⁵S]GTPγS Binding Assay

Functional assays measure the downstream signaling effects of receptor activation or inhibition and can distinguish between agonists, antagonists, and inverse agonists. The [³⁵S]GTPγS binding assay is a common method for G protein-coupled receptors (GPCRs) like the H3R, which couples to Gi/o proteins.

Objective: To determine the functional activity (agonist, antagonist, or inverse agonist) of a test compound at the H3 receptor.

Materials:

  • Cell membranes expressing the human H3 receptor.

  • [³⁵S]GTPγS (a non-hydrolyzable GTP analog).

  • GDP (Guanosine diphosphate).

  • Test compound at various concentrations.

  • Known H3R agonist (e.g., (R)-α-methylhistamine) for antagonist/inverse agonist testing.

  • Assay buffer (e.g., 50 mM HEPES, 100 mM NaCl, 10 mM MgCl₂, pH 7.4).

  • Scintillation proximity assay (SPA) beads or filtration apparatus.

  • Microplate scintillation counter.

Procedure:

  • Pre-incubation (for antagonist/inverse agonist mode): Incubate the cell membranes with varying concentrations of the test compound.

  • Incubation: Add the known H3R agonist (to stimulate GTPγS binding) and [³⁵S]GTPγS to the mixture. For agonist testing, the test compound is added directly with [³⁵S]GTPγS.

  • Reaction: Incubate at 30°C for 30-60 minutes to allow for G protein activation and binding of [³⁵S]GTPγS.

  • Termination and Detection:

    • Filtration Method: Terminate the reaction by rapid filtration through glass fiber filters, followed by washing and scintillation counting.

    • SPA Method: Add SPA beads that capture the membranes. The proximity of the bound [³⁵S]GTPγS to the scintillant in the beads results in a signal that can be measured on a microplate scintillation counter.

  • Data Analysis:

    • Agonist: Plot the stimulated binding of [³⁵S]GTPγS against the concentration of the test compound to determine the EC50 (potency) and Emax (efficacy).

    • Antagonist/Inverse Agonist: Plot the inhibition of agonist-stimulated [³⁵S]GTPγS binding against the concentration of the test compound to determine the IC50. The Schild equation can be used to determine the pA2 value for competitive antagonists.

Mandatory Visualizations

H3 Receptor Signaling Pathway

H3R_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm H3R H3 Receptor G_protein Gi/o Protein (αβγ) H3R->G_protein Activation G_alpha Gαi/o-GTP G_protein->G_alpha G_beta_gamma Gβγ G_protein->G_beta_gamma AC Adenylate Cyclase cAMP cAMP AC->cAMP G_alpha->AC Inhibition Ca_channel Ca²⁺ Channel G_beta_gamma->Ca_channel Inhibition ATP ATP ATP->AC Substrate PKA Protein Kinase A cAMP->PKA Activation Neurotransmitter_Vesicle Neurotransmitter Vesicle Ca_channel->Neurotransmitter_Vesicle Inhibits Exocytosis Ligand H3R Agonist Ligand->H3R Binds

Caption: H3 receptor signaling cascade.

Experimental Workflow for Radioligand Binding Assay

Radioligand_Binding_Workflow Start Start Prepare_Reagents Prepare Reagents (Membranes, Radioligand, Test Compound) Start->Prepare_Reagents Incubation Incubate at 25°C for 60 min Prepare_Reagents->Incubation Filtration Rapid Filtration (Separate Bound from Free) Incubation->Filtration Washing Wash Filters with Cold Buffer Filtration->Washing Counting Scintillation Counting Washing->Counting Data_Analysis Data Analysis (IC50 and Ki Calculation) Counting->Data_Analysis End End Data_Analysis->End

Caption: Radioligand binding assay workflow.

Logical Relationship of Ligand Specificity Validation

Specificity_Validation_Logic Compound Test Compound (e.g., this compound) Binding_Assays Radioligand Binding Assays (H1, H2, H3, H4 Receptors) Compound->Binding_Assays Functional_Assays Functional Assays (e.g., GTPγS, cAMP) Compound->Functional_Assays Determine_Ki Determine Ki Values Binding_Assays->Determine_Ki Determine_Activity Determine Agonist/Antagonist/Inverse Agonist Activity Functional_Assays->Determine_Activity Selectivity_Profile Establish Selectivity Profile (Compare Ki values) Determine_Ki->Selectivity_Profile Conclusion Validate Specificity for H3 Receptor Determine_Activity->Conclusion Selectivity_Profile->Conclusion

Caption: Logic of H3R ligand specificity validation.

References

Benchmarking 2-(2-methyl-1H-imidazol-1-yl)ethanamine Against Known H3 Inverse Agonists: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive framework for benchmarking the performance of 2-(2-methyl-1H-imidazol-1-yl)ethanamine, a putative histamine H3 receptor (H3R) inverse agonist, against established compounds with known H3R inverse agonist activity. Due to the limited publicly available pharmacological data on this compound, this document focuses on providing the necessary context, experimental protocols, and comparative data on well-characterized H3R inverse agonists to facilitate a thorough evaluation.

Introduction to Histamine H3 Receptor Inverse Agonists

The histamine H3 receptor is a G protein-coupled receptor primarily expressed in the central nervous system.[1] It acts as a presynaptic autoreceptor, inhibiting the synthesis and release of histamine.[1] Additionally, it functions as a heteroreceptor, modulating the release of other key neurotransmitters such as acetylcholine, dopamine, norepinephrine, and serotonin.[1][2] The H3 receptor exhibits high constitutive activity, meaning it can signal without being activated by an agonist.[2]

Inverse agonists of the H3 receptor are therapeutically significant as they not only block the action of agonists but also reduce the receptor's basal activity. This leads to an increase in the release of histamine and other neurotransmitters, resulting in pro-cognitive and wake-promoting effects.[2][3] This mechanism of action has led to the development of H3R inverse agonists for treating neurological and psychiatric disorders, including narcolepsy, Alzheimer's disease, and attention-deficit hyperactivity disorder (ADHD).[2][3] The first approved H3R inverse agonist is Pitolisant, used for the treatment of narcolepsy.[3][4]

Comparative Data of Known H3 Inverse Agonists

To effectively benchmark this compound, its pharmacological profile should be compared against established H3R inverse agonists. The following tables summarize key in vitro and in vivo parameters for several well-characterized compounds.

Table 1: In Vitro Binding Affinities (Ki) of Known H3 Inverse Agonists

CompoundHuman H3R Ki (nM)Rat H3R Ki (nM)RadioligandCell Line/Tissue
Pitolisant 1.0 - 4.50.8 - 2.5[³H]-Nα-methylhistamineHEK293, CHO
Thioperamide 2.4 - 4.31.5 - 5.0[³H]-Nα-methylhistamineRat Cortex, HEK293
Ciproxifan 0.7 - 2.10.5 - 1.8[³H]-Nα-methylhistamineRat Cortex, CHO
Clobenpropit 0.4 - 1.50.6 - 2.0[³H]-Nα-methylhistamineRat Cortex, HEK293
Enerisant 0.63 (hH3R)1.1 (rH3R)[³H]-Nα-methylhistamineCHO-K1

Note: Ki values can vary depending on the experimental conditions, radioligand, and cell line or tissue used.

Table 2: In Vitro Functional Activity (IC50/EC50) of Known H3 Inverse Agonists

CompoundAssay TypeParameterValue (nM)Cell Line
Pitolisant cAMP accumulationIC501 - 10HEK293
Thioperamide [³⁵S]GTPγS bindingIC505 - 20Rat Cortex
Ciproxifan cAMP accumulationIC502 - 15CHO
Clobenpropit [³⁵S]GTPγS bindingIC501 - 10HEK293
AR71 cAMP accumulationIC5083.5HEK293

Note: IC50/EC50 values are dependent on the specific functional assay and cell system employed.

Experimental Protocols

To generate comparative data for this compound, the following detailed experimental methodologies are recommended.

In Vitro Assays

1. Radioligand Binding Assay

This assay determines the binding affinity (Ki) of the test compound for the H3 receptor.

  • Objective: To measure the displacement of a radiolabeled ligand from the H3 receptor by the test compound.

  • Materials:

    • Cell membranes expressing the human or rat H3 receptor (e.g., from HEK293 or CHO cells, or rat brain cortex).

    • Radioligand: [³H]-Nα-methylhistamine ([³H]-NAMH).[5]

    • Non-specific binding control: 10 µM Clobenpropit or Thioperamide.[5]

    • Assay Buffer: 50 mM Tris-HCl, pH 7.4.[5]

    • Test compound: this compound at various concentrations.

    • 96-well filter plates and a cell harvester.

    • Scintillation counter.

  • Procedure:

    • Prepare cell membranes from H3R-expressing cells or tissues.

    • In a 96-well plate, incubate a fixed concentration of [³H]-NAMH (e.g., 2 nM) with varying concentrations of the test compound and a constant amount of cell membrane protein (e.g., 15 µ g/well ).[5][6]

    • Incubate for 2 hours at 25°C with continuous shaking.[5]

    • Separate bound from free radioligand by rapid filtration through glass fiber filters using a cell harvester.

    • Wash the filters with ice-cold assay buffer.

    • Measure the radioactivity retained on the filters using a scintillation counter.

    • Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) from the competition curve.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[3]

2. cAMP Functional Assay

This assay measures the inverse agonist activity of the test compound by quantifying its effect on intracellular cyclic adenosine monophosphate (cAMP) levels.

  • Objective: To determine the ability of the test compound to increase cAMP levels by inhibiting the constitutive activity of the Gαi/o-coupled H3 receptor.

  • Materials:

    • HEK293 or CHO cells stably expressing the human or rat H3 receptor.

    • Forskolin (an adenylyl cyclase activator).

    • Test compound: this compound at various concentrations.

    • cAMP detection kit (e.g., HTRF, AlphaScreen, or ELISA-based).[7]

  • Procedure:

    • Plate the H3R-expressing cells in a 96-well plate and allow them to adhere.

    • Pre-incubate the cells with varying concentrations of the test compound.

    • Stimulate the cells with a fixed concentration of forskolin to induce cAMP production.

    • Incubate for a defined period (e.g., 30 minutes) at 37°C.

    • Lyse the cells and measure the intracellular cAMP concentration using a suitable detection kit according to the manufacturer's protocol.

    • Generate a dose-response curve and determine the EC50 value (the concentration of the test compound that produces 50% of its maximal effect).

In Vivo Assay

1. R-α-methylhistamine-induced Dipsogenia Test in Mice

This behavioral assay assesses the in vivo antagonist/inverse agonist activity of a compound at the H3 receptor.

  • Objective: To evaluate the ability of the test compound to block the drinking behavior (dipsogenia) induced by the H3 receptor agonist, R-α-methylhistamine (RAMH).[8][9]

  • Animals: Male CD-1 mice.[8]

  • Materials:

    • R-α-methylhistamine (RAMH).

    • Test compound: this compound at various doses.

    • Vehicle control.

    • Individual mouse cages with water bottles.

  • Procedure:

    • Acclimatize the mice to the experimental conditions.

    • Administer the test compound or vehicle via the desired route (e.g., intraperitoneally, i.p.).

    • After a specified pre-treatment time, administer RAMH (e.g., 240 µmol/kg, i.p.) to induce drinking.[8]

    • Measure the volume of water consumed by each mouse over a set period (e.g., 30 minutes).

    • Compare the water intake in the test compound-treated groups to the vehicle-treated control group. A significant reduction in water intake indicates H3 receptor antagonist/inverse agonist activity.

Visualizations

Histamine H3 Receptor Signaling Pathway

H3R_Signaling Histamine Histamine (Agonist) H3R H3 Receptor Histamine->H3R Activates Inverse_Agonist This compound (Inverse Agonist) Inverse_Agonist->H3R Inhibits Constitutive Activity Neurotransmitter_Release Neurotransmitter Release (e.g., Histamine, ACh, DA) Inverse_Agonist->Neurotransmitter_Release Promotes Gi_o Gαi/o H3R->Gi_o Activates H3R->Neurotransmitter_Release Inhibits AC Adenylyl Cyclase Gi_o->AC Inhibits G_beta_gamma Gβγ cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA PKA cAMP->PKA Activates

Caption: Histamine H3 Receptor Signaling Pathway.

Experimental Workflow for In Vitro Benchmarking

In_Vitro_Workflow cluster_0 Radioligand Binding Assay cluster_1 cAMP Functional Assay Membrane_Prep H3R Membrane Preparation Incubation_Bind Incubation with [³H]-NAMH & Test Compound Membrane_Prep->Incubation_Bind Filtration Filtration & Washing Incubation_Bind->Filtration Counting_Bind Scintillation Counting Filtration->Counting_Bind Ki_Calc Ki Value Calculation Counting_Bind->Ki_Calc Cell_Culture H3R-expressing Cell Culture Incubation_Func Incubation with Test Compound & Forskolin Cell_Culture->Incubation_Func Cell_Lysis Cell Lysis Incubation_Func->Cell_Lysis cAMP_Detection cAMP Detection Cell_Lysis->cAMP_Detection EC50_Calc EC50 Value Calculation cAMP_Detection->EC50_Calc start Test Compound: This compound start->Membrane_Prep start->Cell_Culture

Caption: In Vitro Benchmarking Workflow.

Logical Flow for In Vivo Dipsogenia Test

In_Vivo_Logic Start Select Mice Acclimatize Acclimatize to Cages Start->Acclimatize Grouping Divide into Groups (Vehicle, Test Compound) Acclimatize->Grouping Dosing Administer Vehicle or Test Compound Grouping->Dosing RAMH_Admin Administer H3 Agonist (R-α-methylhistamine) Dosing->RAMH_Admin Measure_Intake Measure Water Intake RAMH_Admin->Measure_Intake Analysis Statistical Analysis Measure_Intake->Analysis Conclusion Determine In Vivo Efficacy Analysis->Conclusion

Caption: In Vivo Dipsogenia Test Logic Flow.

References

Confirming On-Target Effects of 2-(2-methyl-1H-imidazol-1-yl)ethanamine In Vivo: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(2-methyl-1H-imidazol-1-yl)ethanamine is a novel small molecule with structural similarities to histamine, suggesting its potential interaction with histamine receptors. Due to the nascent stage of research, direct in vivo data for this compound is not yet publicly available. This guide, therefore, provides a comparative framework for confirming its on-target effects, hypothesizing the histamine H3 receptor as its primary target based on structure-activity relationships observed in similar chemical scaffolds.

The histamine H3 receptor, predominantly expressed in the central nervous system (CNS), acts as a presynaptic autoreceptor, regulating the release of histamine and other neurotransmitters like acetylcholine and dopamine.[1] Antagonists of the H3 receptor are of significant interest for their potential in treating neurological and psychiatric disorders.[2]

This guide will compare the established in vivo profiles of two well-characterized histamine H3 receptor antagonists, Ciproxifan and Thioperamide , with the proposed investigational plan for this compound. By presenting their comparative pharmacology and detailed experimental protocols, this document serves as a practical roadmap for researchers seeking to elucidate the in vivo mechanism of action of this new chemical entity.

Comparative Pharmacology of Histamine H3 Receptor Antagonists

The following tables summarize key pharmacokinetic and pharmacodynamic parameters for Ciproxifan and Thioperamide in rodents. These values provide a benchmark for assessing the potential of this compound as a CNS-active H3 receptor antagonist.

Table 1: Comparative In Vivo Receptor Occupancy of H3 Receptor Antagonists in Rodents

CompoundSpeciesRouteED₅₀ (mg/kg)Brain RegionReference
Ciproxifan Mousep.o.0.14Whole Brain[3]
Thioperamide Rati.p.2.0 ± 0.2Cortex[4]
Thioperamide Mousei.p.2.6 ± 0.3Whole Brain[4]

ED₅₀ represents the dose required to achieve 50% receptor occupancy.

Table 2: Comparative Pharmacokinetic Parameters of H3 Receptor Antagonists in Rodents

CompoundSpeciesRouteT½ (min)Oral Bioavailability (%)CₘₐₓTₘₐₓReference
Ciproxifan Mousei.v.87 (elimination)---[3]
Ciproxifan Mousep.o.-62420 nM90-180 min[3]
Thioperamide Rati.v.26.9---[5]

T½: Half-life; Cₘₐₓ: Maximum plasma concentration; Tₘₐₓ: Time to reach maximum plasma concentration.

Mandatory Visualizations

The following diagrams illustrate key concepts in the evaluation of this compound.

H3_Receptor_Signaling_Pathway cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron H3_Antagonist This compound (Hypothesized H3 Antagonist) H3R Histamine H3 Receptor (Autoreceptor) H3_Antagonist->H3R Blocks Histamine_Release Histamine Release H3_Antagonist->Histamine_Release Promotes Gi_Go Gi/o Protein H3R->Gi_Go Activates AC Adenylate Cyclase Gi_Go->AC Inhibits cAMP ↓ cAMP AC->cAMP Histamine_Vesicle Histamine Vesicles cAMP->Histamine_Vesicle Reduces Fusion Histamine_Vesicle->Histamine_Release H1_H2_Receptors H1/H2 Receptors Histamine_Release->H1_H2_Receptors Activates Neuronal_Activity Increased Neuronal Activity (e.g., Acetylcholine Release) H1_H2_Receptors->Neuronal_Activity

Caption: Hypothesized signaling pathway of this compound at the H3 receptor.

In_Vivo_Target_Validation_Workflow cluster_workflow In Vivo Target Validation Workflow Compound_Admin Administer this compound to Rodents (e.g., Rats) PK_Study Pharmacokinetic (PK) Analysis (Plasma and Brain Concentrations) Compound_Admin->PK_Study RO_Assay Receptor Occupancy (RO) Assay (LC-MS/MS Method) Compound_Admin->RO_Assay PD_Study Pharmacodynamic (PD) Study (In Vivo Microdialysis) Compound_Admin->PD_Study Data_Analysis Correlate PK/PD/RO Data PK_Study->Data_Analysis RO_Assay->Data_Analysis PD_Study->Data_Analysis On_Target_Effect Confirmation of On-Target Effect Data_Analysis->On_Target_Effect

Caption: Experimental workflow for in vivo target validation.

Caption: Logical flow for confirming on-target effects.

Experimental Protocols

To validate the on-target effects of this compound in vivo, two key experiments are recommended: a receptor occupancy assay to confirm target engagement and an in vivo microdialysis study to measure the functional consequence of this engagement.

In Vivo Receptor Occupancy Assay using LC-MS/MS

This method determines the extent to which this compound binds to its target receptor in the brain. It utilizes a non-radiolabeled tracer and liquid chromatography-tandem mass spectrometry (LC-MS/MS) for quantification.

Objective: To quantify the percentage of H3 receptors occupied by this compound at various doses.

Materials:

  • Male Wistar rats (250-300g)

  • This compound

  • A selective H3 receptor tracer (e.g., a known antagonist with good brain penetration and suitable for LC-MS/MS detection)

  • Vehicle for drug and tracer administration

  • Anesthesia (e.g., isoflurane)

  • Brain homogenization buffer

  • LC-MS/MS system

Procedure:

  • Dose Groups: Animals are divided into groups receiving different doses of this compound (e.g., 0.1, 0.3, 1, 3, 10 mg/kg) and a vehicle control group, administered via the intended clinical route (e.g., oral gavage).

  • Drug Administration: Administer the compound or vehicle at a specified time before tracer administration (e.g., 60 minutes).

  • Tracer Administration: Administer the H3 receptor tracer intravenously at a low dose that does not produce a pharmacological effect but provides a detectable signal.

  • Tissue Collection: At a predetermined time after tracer administration (e.g., 30 minutes), animals are anesthetized, and brains are rapidly excised and dissected into regions of high H3 receptor density (e.g., cortex, striatum) and a region with low to no expression (e.g., cerebellum, for non-specific binding).

  • Sample Preparation: Brain tissues are homogenized, and proteins are precipitated. The supernatant is then analyzed.

  • LC-MS/MS Analysis: The concentrations of the tracer and the test compound in the brain tissue extracts are quantified using a validated LC-MS/MS method.

  • Calculation of Receptor Occupancy: Receptor occupancy is calculated using the ratio of the tracer concentration in the target region to the tracer concentration in the non-specific binding region for each animal, and comparing the ratios in the drug-treated groups to the vehicle-treated group.

In Vivo Microdialysis for Acetylcholine Release

This technique measures the levels of neurotransmitters in the extracellular fluid of a specific brain region in freely moving animals, providing a functional readout of H3 receptor antagonism.

Objective: To determine if this compound increases acetylcholine release in the prefrontal cortex, a known downstream effect of H3 receptor blockade.

Materials:

  • Male Wistar rats (250-300g) with stereotaxically implanted guide cannulae targeting the medial prefrontal cortex.

  • Microdialysis probes (e.g., 2-4 mm membrane)

  • Perfusion pump

  • Artificial cerebrospinal fluid (aCSF) for perfusion

  • This compound

  • Vehicle for drug administration

  • Fraction collector

  • HPLC system with electrochemical detection (HPLC-ECD) for acetylcholine analysis.

Procedure:

  • Probe Insertion: A microdialysis probe is inserted through the guide cannula into the medial prefrontal cortex of a conscious, freely moving rat.

  • Equilibration: The probe is perfused with aCSF at a low flow rate (e.g., 1-2 µL/min) for an equilibration period of at least 60-90 minutes.

  • Baseline Collection: Dialysate samples are collected at regular intervals (e.g., every 20 minutes) for at least 60-80 minutes to establish a stable baseline of acetylcholine levels.

  • Drug Administration: this compound or vehicle is administered systemically (e.g., i.p. or p.o.).

  • Post-Dose Collection: Dialysate samples continue to be collected for at least 2-3 hours post-administration.

  • Sample Analysis: The concentration of acetylcholine in the dialysate samples is quantified using HPLC-ECD.

  • Data Analysis: Acetylcholine levels post-dose are expressed as a percentage of the pre-dose baseline. Statistical analysis is performed to compare the effects of the compound to the vehicle control.

Conclusion

The confirmation of on-target effects for a novel compound such as this compound is a critical step in its preclinical development. By leveraging the extensive knowledge base of established histamine H3 receptor antagonists like Ciproxifan and Thioperamide, researchers can design and execute a robust in vivo testing cascade. The experimental protocols detailed in this guide for receptor occupancy and in vivo microdialysis provide a clear path to generating the necessary data to establish target engagement and functional activity. A successful demonstration of dose-dependent H3 receptor occupancy correlated with an increase in cortical acetylcholine release would provide strong evidence for the hypothesized on-target effects of this compound, paving the way for further investigation into its therapeutic potential.

References

A Researcher's Guide to the Statistical Validation of Imidazole-Based Compounds in Preclinical Studies

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the rigorous statistical validation of experimental data is paramount. This guide provides a comparative framework for assessing the performance of 2-(2-methyl-1H-imidazol-1-yl)ethanamine and related imidazole derivatives, with a focus on preclinical antiprotozoal and anticancer investigations. Detailed methodologies and data presentation standards are provided to ensure the robustness and reproducibility of findings.

The imidazole nucleus is a cornerstone in medicinal chemistry, with derivatives demonstrating a wide array of biological activities, including anticancer and antiprotozoal effects.[1][2] The validation of data from studies involving these compounds is critical for their advancement through the drug discovery pipeline. This guide outlines key experimental protocols and data presentation formats to facilitate objective comparisons and support evidence-based decision-making.

Comparative Efficacy of Imidazole Derivatives

The following tables summarize the in vitro efficacy of various imidazole derivatives against different cell lines and protozoa. The half-maximal inhibitory concentration (IC50) is a standard measure of a compound's potency.

Table 1: Comparative in vitro Anticancer Activity of Imidazole Derivatives

CompoundCell LineIC50 (µM)Reference
Pyrrole-imidazole derivative C17PANC (Pancreatic Cancer)0.063[2]
Pyrrole-imidazole derivative C17ASPC-1 (Pancreatic Cancer)0.062[2]
Imidazole derivative C15A375 (Human Melanoma)16.1[2]
Imidazole derivative C15B16 (Mouse Melanoma)31.6[2]
Imidazole-based ionic liquid 2SK-N-DZ (Neuroblastoma)< 4.7[3]
Imidazole-based ionic liquid 2K562 (Myeloid Leukemia)4.7[3]
ImidaclopridRAW 264.7 (Macrophage)305.9 ± 22.4[4]
ImazalilRAW 264.7 (Macrophage)31.3 ± 2.7[4]

Table 2: Comparative in vitro Antiprotozoal Activity of Imidazole Derivatives

CompoundProtozoanIC50 (µM)Reference
Imidazole derivative 42aLeishmania infantum12.7[5]
Imidazole derivative 42bLeishmania infantum8.0[5]
Benzyl phenyl ether derivative 33aLeishmania donovani5.12[5]
Benzyl phenyl ether derivative 33bLeishmania donovani3.56[5]

Experimental Protocols

The following are detailed methodologies for key experiments cited in the evaluation of imidazole-based compounds.

In Vitro Cytotoxicity Assay (MTT Assay)

This protocol is a standard colorimetric assay for assessing cell metabolic activity and, by inference, cell viability.

  • Cell Seeding: Plate cells (e.g., A549, HCT-116, HeLa) in 96-well plates at a density of 4.0 × 10³ cells per mL and incubate for 24 hours.

  • Compound Treatment: Expose the cells to increasing concentrations of the test compound (and vehicle control) for a specified period (e.g., 24 or 48 hours).

  • MTT Addition: Add 100 µL of MTT solution (500 µg/mL in PBS) to each well and incubate at 37°C for 3 hours.

  • Formazan Solubilization: Remove the MTT solution and add 100 µL of DMSO to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 560 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control. Determine the IC50 value by fitting the dose-response data to a suitable sigmoidal model. Statistical significance is often determined using analysis of variance (ANOVA).[6]

Statistical Analysis of In Vitro Data

A crucial step in validating experimental data is the application of appropriate statistical methods.

  • Replication: All experiments should be performed with at least three biological replicates.

  • Data Presentation: Data should be presented as mean ± standard deviation (SD) or standard error of the mean (SEM).

  • Significance Testing: Statistical significance between control and treated groups should be determined using appropriate tests, such as a t-test or ANOVA, followed by post-hoc tests for multiple comparisons. A p-value of < 0.05 is typically considered statistically significant.

  • Dose-Response Analysis: IC50 values should be calculated from dose-response curves using non-linear regression analysis. The goodness of fit of the model should be reported.

Visualizing Experimental Workflows and Signaling Pathways

The use of diagrams to represent complex biological processes and experimental procedures can greatly enhance clarity and understanding.

experimental_workflow cluster_cell_culture Cell Culture & Seeding cluster_treatment Compound Treatment cluster_assay MTT Assay cluster_analysis Data Analysis start Start with Cultured Cells seed Seed Cells in 96-well Plates start->seed treat Add Imidazole Compound (Varying Concentrations) seed->treat incubate Incubate for 24/48 hours treat->incubate add_mtt Add MTT Reagent incubate->add_mtt incubate_mtt Incubate for 3 hours add_mtt->incubate_mtt add_dmso Add DMSO to Solubilize Formazan incubate_mtt->add_dmso read_plate Read Absorbance at 560 nm add_dmso->read_plate calculate_viability Calculate % Cell Viability read_plate->calculate_viability plot_curve Plot Dose-Response Curve calculate_viability->plot_curve calculate_ic50 Determine IC50 plot_curve->calculate_ic50 stats Statistical Analysis (e.g., ANOVA) calculate_ic50->stats

Caption: Workflow for in vitro cytotoxicity testing of imidazole compounds.

signaling_pathway receptor Growth Factor Receptor (e.g., IGF-1R) pi3k PI3K receptor->pi3k Activates imidazole This compound Derivative imidazole->receptor Inhibits akt Akt pi3k->akt Activates mtor mTOR akt->mtor Activates apoptosis Apoptosis akt->apoptosis Inhibits proliferation Cell Proliferation & Survival mtor->proliferation Promotes

Caption: Hypothetical signaling pathway inhibited by an imidazole derivative.

Conclusion

The statistical validation of data is a critical component of preclinical research. By adhering to standardized experimental protocols, employing rigorous statistical analysis, and utilizing clear data visualization techniques, researchers can enhance the reliability and impact of their findings. The information presented in this guide serves as a foundational resource for the comparative evaluation of this compound and other promising imidazole-based compounds.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.